(Rac)-Z-FA-FMK
Description
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Properties
Molecular Formula |
C21H23FN2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18?/m0/s1 |
InChI Key |
ASXVEBPEZMSPHB-BUSXIPJBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Z-FA-FMK: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Z-FA-FMK, a cell-permeable and irreversible inhibitor, serves as a critical tool in the study of cellular processes regulated by specific cysteine proteases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its inhibitory effects on cathepsins and caspases. It is designed to equip researchers, scientists, and drug development professionals with in-depth knowledge of its molecular interactions, cellular consequences, and practical applications in experimental settings. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and related pathways.
Core Mechanism of Action: Irreversible Cysteine Protease Inhibition
This compound, chemically known as Z-Phe-Ala-fluoromethylketone, is a synthetic dipeptide that functions as an irreversible inhibitor of certain cysteine proteases.[1][2] Its mechanism of action relies on the fluoromethylketone (FMK) moiety, which forms a covalent thioether bond with the active site cysteine residue of the target protease. This covalent modification permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates.
The specificity of Z-FA-FMK is determined by the peptide sequence (Phe-Ala), which mimics the substrate recognition sites of its target proteases. While it is broadly classified as a cysteine protease inhibitor, its primary targets are members of the cathepsin and caspase families.
Primary Molecular Targets
Cathepsin Inhibition
Z-FA-FMK is a potent inhibitor of several lysosomal cysteine proteases known as cathepsins, particularly cathepsin B and cathepsin L.[3] It has also been reported to inhibit cathepsin H.[4] By targeting these enzymes, Z-FA-FMK can modulate a variety of cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[4]
Caspase Inhibition
In addition to cathepsins, Z-FA-FMK exhibits inhibitory activity towards specific members of the caspase family, which are central to the execution of apoptosis. Notably, it selectively inhibits effector caspases, including caspase-2, -3, -6, and -7, while showing no significant inhibition of initiator caspases 8 and 10. Caspase-9 is only partially inhibited by Z-FA-FMK in vitro. This selective inhibition of effector caspases makes it a useful tool for dissecting the apoptotic signaling cascade.
Quantitative Inhibition Data
The inhibitory potency of this compound against its target proteases has been quantified through various studies. The following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Target Enzyme | Inhibitor | Ki | IC50 | Species | Reference |
| Cathepsin B | Z-FA-FMK | 1.5 µM | |||
| Caspase-2 | Z-FA-FMK | 6.147 µM | Recombinant | ||
| Caspase-3 | Z-FA-FMK | 15.41 µM | Recombinant | ||
| Caspase-6 | Z-FA-FMK | 32.45 µM | Recombinant | ||
| Caspase-7 | Z-FA-FMK | 9.077 µM | Recombinant | ||
| Caspase-9 | Z-FA-FMK | 110.7 µM | Recombinant | ||
| SARS-CoV-2 Mpro (3CLpro) | Z-FA-FMK | 11.39 µM | Cell-free |
Cellular Effects and Applications
The inhibitory activity of Z-FA-FMK on cathepsins and effector caspases translates into several observable cellular effects, making it a valuable reagent in various research applications.
Inhibition of Apoptosis
By targeting effector caspases, Z-FA-FMK can effectively block the downstream events of apoptosis. It has been shown to inhibit the induction of DEVDase activity (a measure of caspase-3/-7 activity), DNA fragmentation, and the externalization of phosphatidylserine on the cell surface.
Modulation of T-Cell Proliferation and Cytokine Production
Z-FA-FMK has been demonstrated to suppress the proliferation of human T-cells induced by mitogens and interleukin-2 (IL-2). It also inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1β by macrophages, an effect potentially mediated through the inhibition of NF-κB transactivation.
Use as a Negative Control
Due to its lack of an aspartic acid residue at the P1 position, which is a key recognition site for many caspases, Z-FA-FMK is often used as a negative control in experiments involving more specific, aspartate-based caspase inhibitors like Z-VAD-FMK. This allows researchers to distinguish between effects caused by the inhibition of specific caspases and non-specific effects of the FMK chemical scaffold.
Experimental Protocols
Caspase Activity Assay (In Vitro)
Objective: To determine the inhibitory effect of Z-FA-FMK on recombinant caspase activity.
Materials:
-
Purified recombinant caspases (e.g., caspase-3, -7, -8, -9, -10)
-
Z-FA-FMK
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/-7)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of Z-FA-FMK in DMSO (e.g., 10 mM).
-
In a 96-well plate, pre-incubate the purified recombinant caspase with varying concentrations of Z-FA-FMK (or DMSO as a vehicle control) in the assay buffer for 30 minutes at 37°C.
-
Initiate the reaction by adding the appropriate fluorogenic caspase substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorometric plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., AFC: Ex = 400 nm, Em = 505 nm).
-
Calculate the rate of substrate cleavage and determine the IC50 value for Z-FA-FMK.
Apoptosis Induction and Inhibition Assay in Cell Culture
Objective: To assess the ability of Z-FA-FMK to inhibit apoptosis in cultured cells.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine, or specific retinoid-related molecules)
-
Z-FA-FMK
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of Z-FA-FMK (e.g., 5-100 µM) or DMSO for 1 hour.
-
Induce apoptosis by adding the chosen apoptosis-inducing agent.
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 3-6 hours).
-
Harvest the cells and wash them with PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Visualizations
Signaling Pathway of Apoptosis Inhibition
Caption: Z-FA-FMK inhibits apoptosis by targeting effector caspases.
Experimental Workflow for Apoptosis Inhibition Assay
Caption: Workflow for assessing apoptosis inhibition by Z-FA-FMK.
Irreversible Inhibition Mechanism
Caption: Covalent modification of the active site cysteine by Z-FA-FMK.
References
(Rac)-Z-FA-FMK: An In-depth Technical Guide for Researchers
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases. It is widely utilized in cell biology and drug development research, primarily as a potent inhibitor of cathepsins and a selective inhibitor of effector caspases. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and experimental applications.
Core Properties and Specifications
This compound is a peptide derivative with a fluoromethyl ketone (FMK) moiety that covalently modifies the active site cysteine of its target proteases, leading to irreversible inhibition.
| Property | Value |
| Full Name | This compound |
| Synonyms | Z-FA-FMK, Z-Phe-Ala-FMK |
| Molecular Formula | C₂₁H₂₃FN₂O₄ |
| Molecular Weight | 386.4 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO (to 10 mM) |
| Storage | Store at -20°C, desiccated |
| Mechanism of Action | Irreversible covalent inhibitor |
Mechanism of Action
This compound exhibits a dual inhibitory role, targeting both lysosomal cathepsins and cytosolic effector caspases.
Inhibition of Cysteine Proteases
Z-FA-FMK is a potent inhibitor of cysteine proteases, most notably cathepsins B and L.[1] Cathepsins are involved in various physiological processes, including protein degradation within lysosomes, and their dysregulation is implicated in diseases such as cancer and arthritis.
Selective Inhibition of Effector Caspases
In the context of apoptosis, Z-FA-FMK demonstrates selectivity for effector caspases, which are the executioners of programmed cell death. It effectively inhibits caspases-2, -3, -6, and -7, while showing no significant activity against initiator caspases-8 and -10.[1] This selective inhibition makes it a valuable tool for dissecting the caspase cascade and differentiating between the initiator and executioner phases of apoptosis. Due to its lack of effect on initiator caspases, it is often employed as a negative control in caspase inhibition studies to ensure that the observed effects are specific to the targeted caspases.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. It appears to exert this effect by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Z-FA-FMK prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. This leads to a downstream reduction in the expression of NF-κB target genes, which include pro-inflammatory cytokines.
Data Presentation
Inhibitory Activity
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from standard colorimetric assays utilizing a p-nitroaniline (pNA)-conjugated substrate.
Materials:
-
Cell lysate containing active caspase-3
-
This compound (for control)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA), 20 mM stock in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare cell lysates from apoptotic and control cells. Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 45 µL with Assay Buffer.
-
For inhibitor control wells, pre-incubate the lysate with the desired concentration of this compound for 30 minutes at 37°C.
-
Prepare a substrate solution by diluting the Ac-DEVD-pNA stock to a final working concentration (e.g., 200 µM) in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The caspase-3 activity is proportional to the colorimetric signal.
NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines the steps for visualizing the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Cells cultured on glass coverslips
-
Stimulus for NF-κB activation (e.g., TNF-α)
-
This compound
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-p65
-
Secondary antibody: FITC-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound at the desired concentration for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or Z-FA-FMK-treated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
Mandatory Visualization
Apoptosis Signaling Pathway
Caption: Z-FA-FMK selectively inhibits effector caspases in apoptosis.
NF-κB Signaling Pathway
Caption: Z-FA-FMK inhibits NF-κB activation by preventing IκBα degradation.
References
(Rac)-Z-FA-FMK: A Technical Guide for Researchers
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic, cell-permeable, and irreversible inhibitor of cysteine proteases. It is a crucial tool in cell biology and drug development, primarily utilized for its inhibitory action on cathepsins and its selective effects on effector caspases. This guide provides an in-depth overview of its function, purpose, and application in research, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways.
Core Function and Mechanism of Action
This compound functions as an irreversible inhibitor by covalently binding to the active site of target cysteine proteases. The fluoromethyl ketone (FMK) moiety reacts with the active site cysteine residue, forming a stable thioether linkage that permanently inactivates the enzyme.
Its primary targets are members of the cathepsin family, particularly cathepsin B and L.[1][2] Additionally, it exhibits selective inhibition of effector caspases, which are key executioners of apoptosis. Specifically, it inhibits caspases-2, -3, -6, and -7, while having no effect on initiator caspases-8 and -10, and only partially inhibiting caspase-9.[1][3] This selectivity makes it a valuable tool for dissecting the roles of different caspase subfamilies in apoptotic pathways.
A significant application of this compound is its use as a negative control in apoptosis studies.[4] Since it does not inhibit the primary initiator caspases of the extrinsic and intrinsic apoptotic pathways, it helps researchers to distinguish between caspase-mediated apoptosis and cell death pathways that may be dependent on other proteases, such as cathepsins.
Quantitative Inhibition Data
The inhibitory potency of this compound against its key targets has been quantified through various biochemical assays. The following tables summarize the available data on its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
| Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Cathepsin B | 1.5 µM |
| Target Enzyme/Virus | Half-Maximal Inhibitory/Effective Concentration (IC₅₀/EC₅₀) | Reference |
| Caspase-2 | 6.147 µM | |
| Caspase-3 | 15.41 µM | |
| Caspase-6 | 32.45 µM | |
| Caspase-7 | 9.077 µM | |
| Caspase-9 | 110.7 µM | |
| SARS-CoV-2 Main Protease (Mᵖʳᵒ/3CLᵖʳᵒ) | 11.39 µM (IC₅₀) | |
| SARS-CoV-2 Replication (Vero E6 cells) | 0.13 µM (EC₅₀) | |
| SARS-CoV-2 Variants (in vitro) | 0.55 - 2.41 µM (EC₅₀) |
Modulation of Signaling Pathways
This compound has been shown to modulate intracellular signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . It inhibits the transactivation potential of NF-κB, thereby suppressing the expression of downstream target genes involved in inflammation and cell survival, such as various cytokines (e.g., IL-1α, IL-1β, TNF-α).
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for its use as a negative control in apoptosis assays and for studying T-cell proliferation.
Protocol 1: Use of this compound as a Negative Control in Apoptosis Assays
This protocol outlines the use of this compound to confirm that an observed apoptotic effect is mediated by caspases and not other proteases.
Materials:
-
This compound (solid)
-
High-purity DMSO (>99.9%)
-
Cell culture medium
-
Apoptosis-inducing agent
-
Specific caspase inhibitor (e.g., Z-VAD-FMK) for positive inhibition control
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in high-purity DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C for up to 6-8 months. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere or stabilize in culture overnight.
-
Treatment Groups:
-
Vehicle Control: Cells treated with the same volume of DMSO used for the inhibitors.
-
Positive Apoptosis Control: Cells treated with the apoptosis-inducing agent alone.
-
Caspase Inhibition Control: Cells pre-treated with a broad-spectrum caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) before adding the apoptosis inducer.
-
Negative Control: Cells pre-treated with this compound at the same concentration as the specific caspase inhibitor before adding the apoptosis inducer. A typical working concentration is 20-100 µM.
-
-
Inhibitor Pre-incubation: Pre-incubate the designated cell cultures with the caspase inhibitor or this compound for 30-60 minutes at 37°C.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the desired period (e.g., 3-24 hours), depending on the agent and cell type.
-
Cell Harvesting and Staining: Harvest the cells (including supernatants for suspension cells) and wash with cold PBS. Stain the cells according to the manufacturer's protocol for the chosen apoptosis detection method (e.g., Annexin V/PI staining).
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
Expected Outcome: If the apoptosis is caspase-dependent, the specific caspase inhibitor will significantly reduce the level of apoptosis, while this compound will have little to no inhibitory effect.
Protocol 2: T-Cell Proliferation Inhibition Assay
This protocol details the investigation of the anti-proliferative effects of this compound on T-cells.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
T-cell mitogens (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)
-
RPMI-1640 medium supplemented with 10% FBS
-
[³H]-thymidine
-
96-well culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs or purify T-cells and resuspend them in complete RPMI-1640 medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Inhibitor Addition: Add this compound to the wells at various concentrations (e.g., 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Mitogen Stimulation: Stimulate T-cell proliferation by adding a mitogen such as PHA (5 µg/mL) or a combination of anti-CD3 (5 µg/mL) and anti-CD28 (2.5 µg/mL) antibodies.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: For the final 16 hours of culture, pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Cell Harvesting: Harvest the cells onto glass fiber filter mats using an automated cell harvester.
-
Scintillation Counting: Measure the incorporation of [³H]-thymidine by liquid scintillation counting. The counts per minute (CPM) are proportional to the extent of cell proliferation.
Expected Outcome: this compound is expected to inhibit T-cell proliferation in a dose-dependent manner.
Concluding Remarks
This compound is a versatile and indispensable tool for researchers in the fields of apoptosis, inflammation, and immunology. Its well-characterized inhibitory profile against specific proteases allows for the precise dissection of complex cellular pathways. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this compound in a laboratory setting, facilitating robust and reproducible experimental outcomes. As with any chemical probe, it is essential for investigators to determine the optimal concentrations and conditions for their specific experimental systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
An In-depth Technical Guide to the Caspase Inhibition Profile of (Rac)-Z-FA-FMK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the caspase inhibition profile of (Rac)-Z-FA-FMK, a widely utilized cysteine protease inhibitor. The document details its mechanism of action, inhibitory constants against various caspases, and its selectivity. Furthermore, it addresses the common use of Z-FA-FMK as a negative control in apoptosis studies and provides detailed experimental protocols for determining its inhibition kinetics.
Mechanism of Action
This compound, or (Rac)-Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is an irreversible inhibitor of cysteine proteases. Its inhibitory activity is conferred by the fluoromethyl ketone (FMK) group, which acts as a warhead. This group forms a covalent thioether linkage with the catalytic cysteine residue in the active site of the protease, leading to its irreversible inactivation. The peptide moiety, Z-FA (Benzyloxycarbonyl-Phe-Ala), provides the specificity for the target protease. While initially characterized as a cathepsin inhibitor, Z-FA-FMK has been shown to inhibit a subset of caspases.[1][2][3] The designation "(Rac)-" indicates that the compound is a racemic mixture of its stereoisomers. The (1S)-enantiomer is often referred to as Z-FA-FMK.[3]
Quantitative Inhibition Profile of this compound
The following table summarizes the available quantitative data on the inhibition of various caspases by this compound. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Caspase Target | IC50 (μM) |
| Caspase-2 | 6.147 |
| Caspase-3 | 15.41 |
| Caspase-6 | 32.45 |
| Caspase-7 | 9.077 |
| Caspase-9 | 110.7 |
Data sourced from publicly available information.
Selectivity Profile of Z-FA-FMK
Research has demonstrated that Z-FA-FMK exhibits a selective inhibition profile, primarily targeting effector caspases while having little to no effect on initiator caspases.[2]
| Caspase Target | Inhibition |
| Effector Caspases | |
| Caspase-2 | Inhibited |
| Caspase-3 | Inhibited |
| Caspase-6 | Inhibited |
| Caspase-7 | Inhibited |
| Initiator Caspases | |
| Caspase-8 | Not Inhibited |
| Caspase-9 | Partially Inhibited |
| Caspase-10 | Not Inhibited |
This selectivity can be a valuable tool in dissecting the specific caspase pathways activated in response to an apoptotic stimulus.
Cross-Reactivity with Other Cysteine Proteases
It is crucial to note that this compound is also a potent inhibitor of other cysteine proteases, particularly cathepsins.
| Protease Target | Ki (μM) |
| Cathepsin B | 1.5 |
Data sourced from publicly available information.
The Role of Z-FA-FMK as a Negative Control
There is a notable dichotomy in the literature regarding the use of Z-FA-FMK. While it is an established inhibitor of effector caspases, it is also frequently employed as a negative control for caspase inhibitors in apoptosis assays. This is because the primary drivers of the apoptotic cascade are often the initiator caspases, such as caspase-8 and caspase-9. Since Z-FA-FMK does not inhibit the key initiator caspase-8 and only partially affects caspase-9, it may not block apoptosis in pathways heavily reliant on these upstream caspases. Therefore, its use as a negative control helps to distinguish between apoptosis mediated by these initiator caspases and cell death pathways that may be dependent on cathepsins or other proteases sensitive to Z-FA-FMK.
Experimental Protocols
Determination of Kinetic Constants (k_inact and K_I) for Irreversible Caspase Inhibition
Given that this compound is an irreversible inhibitor, a simple IC50 value may not fully describe its potency. A more detailed kinetic analysis to determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) is recommended. The following is a generalized protocol for this determination using a continuous fluorometric assay.
Materials:
-
Purified, active recombinant human caspase
-
This compound stock solution (in DMSO)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentrations.
-
In the wells of the microplate, add equal volumes of the 2x inhibitor dilutions and a 2x solution of the purified caspase.
-
Incubate at room temperature for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for the time-dependent inactivation of the enzyme.
-
-
Initiation of Reaction:
-
Following the pre-incubation, add a 2x solution of the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its K_m value.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the fluorophore of the substrate (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate of fluorescence increase) of the reaction.
-
Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line is the negative of the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I:
-
k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
Generalized Workflow for Irreversible Inhibitor Kinetics
Caption: Workflow for determining k_inact and K_I.
Signaling Pathways Involving Caspases
This compound's selectivity for effector caspases makes it relevant to both the extrinsic and intrinsic pathways of apoptosis, as both converge on the activation of these executioner caspases.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8 and caspase-10. These caspases then directly cleave and activate effector caspases like caspase-3. Since Z-FA-FMK does not inhibit caspase-8 or -10, it is not expected to block the initial signaling of this pathway.
Caption: The Extrinsic Apoptosis Pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c, along with Apaf-1 and ATP, forms the apoptosome, which recruits and activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Z-FA-FMK's partial inhibition of caspase-9 and inhibition of downstream effector caspases suggests it can modulate this pathway.
Caption: The Intrinsic Apoptosis Pathway.
References
(Rac)-Z-FA-FMK: A Technical Guide to its Target Enzymes and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK, or (Benzyloxycarbonyl-Phe-Ala-Fluoromethylketone), is a synthetic, cell-permeable dipeptide that acts as a potent, irreversible inhibitor of a range of cysteine proteases.[1][2] Its utility in research stems from its ability to selectively target certain enzyme families, particularly caspases and cathepsins, making it a valuable tool for studying cellular processes such as apoptosis and inflammation.[3][4] This technical guide provides an in-depth overview of the target enzymes of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Mechanism of Action
This compound belongs to the class of fluoromethylketone (FMK) peptide inhibitors. Its mechanism of action involves the irreversible covalent modification of the active site cysteine residue of its target proteases. The fluoromethylketone moiety acts as a reactive "warhead." Following initial binding to the enzyme's active site, the catalytic cysteine residue attacks the carbonyl carbon of the ketone. This forms a hemithioacetal intermediate, which then undergoes an elimination reaction, facilitated by the electron-withdrawing fluorine atom, to form a stable thioether bond with the enzyme. This covalent modification permanently inactivates the enzyme.
Figure 1: Irreversible Inhibition Mechanism of this compound.
Target Enzymes and Inhibition Data
This compound exhibits inhibitory activity against several families of cysteine proteases. Its primary targets are cathepsins and a subset of caspases. It is also known to inhibit other cysteine proteases like cruzain and papain.
| Target Enzyme Family | Specific Enzyme | Inhibition Constant | Citation |
| Cathepsins | Cathepsin B | Ki = 1.5 µM | |
| Cathepsin L | Potent Inhibitor | ||
| Cathepsin S | Potent Inhibitor | ||
| Caspases | Caspase-2 | IC50 = 6.147 µM | |
| Caspase-3 | IC50 = 15.41 µM | ||
| Caspase-6 | IC50 = 32.45 µM | ||
| Caspase-7 | IC50 = 9.077 µM | ||
| Caspase-9 | IC50 = 110.7 µM | ||
| Caspase-8 | Not Inhibited | ||
| Caspase-10 | Not Inhibited | ||
| Other Cysteine Proteases | Cruzain | Potent Inhibitor | |
| Papain | Potent Inhibitor | ||
| Viral Proteases | SARS-CoV-2 Main Protease (Mpro/3CLpro) | IC50 = 11.39 µM |
Signaling Pathways
This compound's inhibition of caspases and its influence on NF-κB make it a useful tool for dissecting key cellular signaling pathways.
Apoptosis Signaling
Apoptosis, or programmed cell death, is executed by a cascade of caspase activation. This compound selectively inhibits the effector caspases (caspase-3, -6, and -7) and to a lesser extent, the initiator caspase-9 of the intrinsic pathway, while not affecting the initiator caspases of the extrinsic pathway (caspase-8 and -10). This allows for the differentiation between these two major apoptotic pathways.
Figure 2: Inhibition of Apoptotic Pathways by this compound.
NF-κB Signaling
This compound has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This inhibition is thought to occur at the transcriptional level, preventing the production of pro-inflammatory cytokines like IL-1α, IL-1β, and TNF. The precise mechanism of NF-κB inhibition by Z-FA-FMK is not fully elucidated but may be independent of its cathepsin B inhibitory activity.
Figure 3: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound against its target enzymes.
Experimental Workflow for IC50 Determination
Figure 4: General workflow for determining the IC50 of this compound.
Fluorometric Caspase-3 Activity Assay for IC50 Determination
This protocol is adapted for determining the IC50 value of this compound for caspase-3.
Materials:
-
Recombinant active human Caspase-3
-
This compound
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 Substrate: Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
-
DMSO (for dissolving inhibitor and substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant caspase-3 in assay buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 0.1 µM to 200 µM. Include a vehicle control (DMSO).
-
Prepare a stock solution of Ac-DEVD-AFC in DMSO (e.g., 10 mM) and dilute in assay buffer to the final working concentration (typically 2X the Km value).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of each this compound dilution or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted caspase-3 enzyme solution to each well.
-
Mix gently and pre-incubate for 15-30 minutes at 37°C.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the Ac-DEVD-AFC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Fluorometric Cathepsin L Activity Assay
This protocol can be used to assess the inhibition of cathepsin L by this compound.
Materials:
-
Recombinant active human Cathepsin L
-
This compound
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT)
-
Cathepsin L Substrate: Ac-FR-AFC (N-Acetyl-Phe-Arg-7-amino-4-trifluoromethylcoumarin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of cathepsin L, this compound, and Ac-FR-AFC as described for the caspase-3 assay, using the appropriate assay buffer.
-
-
Assay Setup:
-
Follow the same setup as the caspase-3 assay, adding assay buffer, inhibitor dilutions (or vehicle), and the cathepsin L enzyme solution to the wells of a 96-well black microplate.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the Ac-FR-AFC substrate.
-
Measure the fluorescence kinetically (Ex: 400 nm, Em: 505 nm) at 37°C.
-
-
Data Analysis:
-
Analyze the data as described for the caspase-3 assay to determine the inhibitory effect of this compound on cathepsin L activity.
-
Conclusion
This compound is a versatile and potent irreversible inhibitor of several key cysteine proteases, including effector caspases and cathepsins B, L, and S. Its well-defined mechanism of action and selective inhibition profile make it an indispensable tool for researchers investigating apoptosis, inflammation, and other cellular processes regulated by these enzymes. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in a research setting.
References
- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Z-FA-FMK: A Technical Guide for Researchers
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in cell biology and drug development research to study the roles of caspases in apoptosis and other cellular processes. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental applications of this compound.
Core Chemical Properties and Structure
This compound is a synthetic peptide derivative that functions as an effective inhibitor of a broad range of caspases. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₁H₂₃FN₂O₄ |
| Molecular Weight | 386.42 g/mol [1][2] |
| CAS Number | 96922-64-4[1][3] |
| Appearance | Solid[3] |
| Purity | >95% |
| Solubility | Soluble in DMSO (e.g., to 10 mM, ≥13.45 mg/mL, 71 mg/mL, 77 mg/mL), and Ethanol (≥3.57 mg/mL, 32 mg/mL) |
| Storage | Store at -20°C. |
Chemical Structure:
The structure of this compound, with the IUPAC name N-[(1S)-2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-carbamic acid, phenylmethyl ester, is represented by the following SMILES notation: CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.
Mechanism of Action: Inhibition of Apoptosis
This compound is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. It functions as an irreversible inhibitor by covalently binding to the active site of caspases. Notably, Z-FA-FMK exhibits selectivity for effector caspases, such as caspase-3, -6, and -7, over initiator caspases like caspase-8 and -10. By inhibiting these key executioner enzymes, Z-FA-FMK effectively blocks the downstream events of apoptosis, including DNA fragmentation and the externalization of phosphatidylserine.
Beyond its role in apoptosis, Z-FA-FMK has also been shown to inhibit other cysteine proteases, such as cathepsins B, L, and S. Furthermore, it can modulate inflammatory pathways by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines like IL-1β and TNF-α.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound in common cell-based assays.
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), high purity (>99.9%)
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of DMSO.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6-8 months.
In Vitro Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the use of this compound as a negative control in a colorimetric assay to measure caspase-3 activity.
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
This compound stock solution (10 mM in DMSO)
-
Caspase-3 specific inhibitor (e.g., Z-DEVD-FMK)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells induced to undergo apoptosis and from a non-apoptotic control group.
-
In a 96-well plate, add the following to designated wells:
-
Vehicle control (DMSO)
-
This compound (final concentration typically 20-100 µM)
-
Caspase-3 specific inhibitor (e.g., Z-DEVD-FMK, at a concentration known to inhibit caspase-3)
-
-
Add an equal amount of cell lysate to each well.
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
Inhibition of NF-κB Activation Assay
This protocol describes a general method to assess the inhibitory effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
Adherent cells (e.g., macrophages)
-
This compound stock solution (10 mM in DMSO)
-
NF-κB activating stimulus (e.g., Lipopolysaccharide - LPS)
-
Reagents for immunofluorescence staining (primary antibody against NF-κB p65 subunit, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate suitable for microscopy and allow them to adhere overnight.
-
Pre-incubate the cells with this compound at the desired final concentration (e.g., 10-100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an NF-κB activating agent (e.g., LPS) for the appropriate time (e.g., 30-60 minutes). Include an unstimulated control.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear translocation of the NF-κB p65 subunit. A decrease in nuclear p65 in the this compound treated, stimulated cells compared to the stimulated control indicates inhibition of NF-κB activation.
References
(Rac)-Z-FA-FMK: A Technical Guide to its Classification and Application as a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of a specific subset of cysteine proteases. This technical guide provides an in-depth classification of this compound, detailing its mechanism of action, target specificity, and its application in studying critical cellular signaling pathways. Quantitative inhibitory data is presented for clear comparison, and detailed protocols for key experimental assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this versatile research tool.
Inhibitor Classification and Mechanism of Action
This compound belongs to the class of peptide fluoromethyl ketone (FMK) inhibitors. Its inhibitory activity stems from the electrophilic fluoromethyl ketone group, which acts as a warhead, forming a covalent thioether bond with the active site cysteine residue of target proteases. This covalent modification leads to irreversible inactivation of the enzyme.
The peptide moiety, Z-Phe-Ala, provides specificity, directing the inhibitor to the active site of certain proteases that recognize this sequence.
Target Specificity and Quantitative Inhibitory Data
This compound exhibits a distinct inhibitory profile, primarily targeting effector caspases and certain cathepsins. It is crucial to note its selectivity, as it does not inhibit initiator caspases 8 and 10, making it a valuable tool for dissecting specific arms of the apoptotic signaling cascade.[1][2]
| Target Enzyme | Enzyme Class | Inhibition Constant | Reference |
| Cathepsin B | Cysteine Protease | K_i = 1.5 µM | [3] |
| Caspase-2 | Cysteine Protease | IC_50 = 6.147 µM | [3] |
| Caspase-3 | Cysteine Protease | IC_50 = 15.41 µM | [3] |
| Caspase-6 | Cysteine Protease | IC_50 = 32.45 µM | |
| Caspase-7 | Cysteine Protease | IC_50 = 9.077 µM | |
| Caspase-9 | Cysteine Protease | IC_50 = 110.7 µM (partial) | |
| Caspase-8 | Cysteine Protease | Not Inhibited | |
| Caspase-10 | Cysteine Protease | Not Inhibited |
Role in Signaling Pathways
This compound is instrumental in elucidating the roles of its target proteases in various signaling pathways, most notably apoptosis and inflammation.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in development and tissue homeostasis. It is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. This compound's selective inhibition of effector caspases (caspase-3, -6, and -7) allows researchers to probe the downstream events of this pathway, downstream of caspase-9 activation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the production of cytokines such as IL-1β, which is dependent on the activation of the inflammasome and subsequent caspase-1 activity. While not a direct inhibitor of caspase-1 at low concentrations, its broader cysteine protease inhibitory activity, including on cathepsins, can indirectly affect NF-κB signaling.
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound to study apoptosis.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of effector caspases-3 and -7 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with an apoptosis-inducing agent +/- this compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add 50 µL of cell lysate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM Caspase-3/7 substrate to each well (final concentration 50 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader with excitation at 400 nm and emission at 505 nm for AFC, or excitation at 360-380 nm and emission at 440-460 nm for AMC.
-
-
Data Analysis:
-
Compare the fluorescence intensity of inhibitor-treated samples to untreated apoptotic controls.
-
DNA Fragmentation (Laddering) Assay
This protocol visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.
Materials:
-
Cells treated with an apoptosis-inducing agent +/- this compound
-
Lysis Buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE Buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis system
Procedure:
-
DNA Extraction:
-
Harvest 1-5 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and add RNase A to a final concentration of 100 µg/mL. Incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 50°C for 1.5 hours.
-
Perform a phenol:chloroform extraction followed by a chloroform extraction.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.
-
Resuspend the DNA in 20-50 µL of TE Buffer.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.
-
Mix the DNA samples with loading dye and load into the wells.
-
Run the gel at a low voltage (e.g., 60-80V) until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples.
-
Phosphatidylserine Externalization Assay (Annexin V Staining)
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Cells treated with an apoptosis-inducing agent +/- this compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest 1-5 x 10^5 cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC signal (FL1) detects Annexin V binding (apoptotic cells), and PI signal (FL2 or FL3) detects cells with compromised membranes (late apoptotic/necrotic cells).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on apoptosis.
Conclusion
This compound is a well-characterized and selective irreversible inhibitor of effector caspases and certain cathepsins. Its utility in dissecting the molecular mechanisms of apoptosis and inflammation is well-established. This guide provides the necessary technical information, including quantitative data and detailed experimental protocols, to effectively utilize this compound as a tool in cellular and molecular biology research. Careful consideration of its specific inhibitory profile is essential for accurate interpretation of experimental results.
References
(Rac)-Z-FA-FMK: A Technical Guide for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Z-FA-FMK, a synthetic peptide derivative, serves as a critical tool in the nuanced study of apoptosis. Initially characterized as an inhibitor of cathepsins B and L, its role has expanded significantly within apoptosis research due to its selective inhibition of effector caspases. This dual functionality allows for the dissection of proteolytic cascades central to programmed cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound, or Z-Phe-Ala-Fluoromethylketone, is a cell-permeable, irreversible inhibitor of certain cysteine proteases. While it is often employed as a negative control for broader-spectrum caspase inhibitors that also utilize a fluoromethylketone (FMK) reactive group, its specific inhibitory profile makes it a valuable instrument for investigating the intricacies of apoptotic pathways. Its ability to selectively target effector caspases, while leaving key initiator caspases largely unaffected, enables researchers to delineate the contributions of the intrinsic and extrinsic apoptosis pathways.
Mechanism of Action
The inhibitory activity of this compound stems from its fluoromethylketone group, which forms a covalent bond with the active site cysteine residue of target proteases, leading to irreversible inhibition.
Inhibition of Effector Caspases: In the context of apoptosis, this compound demonstrates selectivity for the executioner or effector caspases, namely caspases-2, -3, -6, and -7.[1][2] These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Limited Impact on Initiator Caspases: Crucially, this compound does not significantly inhibit the initiator caspases-8 and -10, which are central to the extrinsic, death receptor-mediated pathway of apoptosis.[1][2] It shows only partial inhibition of caspase-9, the initiator caspase of the intrinsic, mitochondrial pathway. This differential inhibition is instrumental in studies aiming to distinguish between these two major apoptotic signaling cascades.
Cathepsin Inhibition: Beyond its effects on caspases, this compound is a potent inhibitor of the lysosomal cysteine proteases, cathepsin B and L. This property should be taken into consideration when designing experiments, as cathepsins can also play a role in certain cell death pathways.
Quantitative Data: Inhibitory Potency
The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) for various proteases. The following table summarizes key quantitative data for this compound.
| Target Protease | IC50 Value (μM) | Notes |
| Caspase-2 | 6.147 | Effector Caspase |
| Caspase-3 | 15.41 | Effector Caspase |
| Caspase-6 | 32.45 | Effector Caspase |
| Caspase-7 | 9.077 | Effector Caspase |
| Caspase-9 | 110.7 | Initiator Caspase (Partial Inhibition) |
| Cathepsin B | 1.5 | Lysosomal Cysteine Protease |
Data compiled from multiple sources.
In cell-based assays, this compound is typically used at concentrations ranging from 5 µM to 100 µM to inhibit apoptosis, with the optimal concentration being cell type and stimulus-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in apoptosis research.
Inhibition of Apoptosis in Jurkat T-cells
This protocol describes the use of this compound to inhibit apoptosis induced by a synthetic retinoid-related molecule (RRM) in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., a synthetic RRM like MX2870-1)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with this compound: Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 5, 30, 100 µM) or DMSO (vehicle control) for 1 hour.
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 2 µM MX2870-1) to the cell cultures and incubate for a predetermined time (e.g., 3 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Caspase Activity Assay (Fluorometric)
This protocol measures the activity of effector caspases (specifically DEVDase activity, characteristic of caspase-3 and -7) in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Lyse the cell pellets in a suitable lysis buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Caspase Activity Measurement:
-
In a 96-well black plate, add a standardized amount of protein from each lysate.
-
Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.
-
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase activity.
Western Blot Analysis of Caspase Processing
This protocol is used to visualize the cleavage of caspases, a hallmark of their activation.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against specific caspases (e.g., pro- and cleaved caspase-3, pro- and cleaved caspase-8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of cleaved caspase fragments in apoptotic samples and the effect of this compound on this cleavage.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of this compound in apoptosis research.
Caption: Signaling pathways of apoptosis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on apoptosis.
Conclusion
This compound is a multifaceted tool for apoptosis research. Its selective inhibition of effector caspases provides a means to dissect the complex signaling networks that govern programmed cell death. By understanding its specificities and employing the detailed protocols outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into the mechanisms of apoptosis and to evaluate the efficacy of novel therapeutic agents that target these pathways. Careful consideration of its dual role as a cathepsin inhibitor is essential for accurate data interpretation.
References
(Rac)-Z-FA-FMK: A Technical Guide to its Application as a Pan-Caspase Inhibitor Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of apoptosis research, the precise elucidation of caspase-mediated signaling pathways is paramount. Pan-caspase inhibitors, such as the widely used Z-VAD-FMK, are invaluable tools for dissecting the roles of these cysteine-aspartic proteases in programmed cell death. However, the interpretation of data generated using these inhibitors necessitates the use of appropriate negative controls to account for off-target or non-specific effects. (Rac)-Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone) serves as a critical negative control in such experiments. This technical guide provides an in-depth overview of Z-FA-FMK, its mechanism of action, and detailed protocols for its use in apoptosis research.
Chemical and Physical Properties
This compound is a synthetic, cell-permeable peptide derivative. Its key properties are summarized in the table below.
| Property | Value |
| Full Name | Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone |
| Abbreviation | This compound |
| Molecular Formula | C₂₁H₂₃FN₂O₄ |
| Molecular Weight | 386.4 g/mol [1] |
| CAS Number | 96922-64-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO to 10 mM[2] |
| Storage | Store at -20°C, desiccated |
Mechanism of Action and Selectivity
This compound is an irreversible inhibitor of certain cysteine proteases. Its mechanism of action is based on the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the active site cysteine of target proteases.
Crucially, for its role as a negative control, Z-FA-FMK exhibits a distinct inhibitory profile compared to pan-caspase inhibitors. While pan-caspase inhibitors like Z-VAD-FMK are designed to broadly target a wide range of caspases, Z-FA-FMK shows selectivity. It has been demonstrated to inhibit effector caspases such as caspase-3, -6, and -7, and is also a potent inhibitor of cathepsins B and L. However, it does not significantly inhibit initiator caspases like caspase-8 and caspase-10. This differential activity is fundamental to its function as a negative control, allowing researchers to discern true caspase-dependent apoptotic events from other cellular phenomena.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound against various caspases and other proteases, providing a quantitative basis for its use as a selective inhibitor and negative control.
| Target Protease | IC₅₀ (µM) |
| Caspase-2 | 6.147 |
| Caspase-3 | 15.41 |
| Caspase-6 | 32.45 |
| Caspase-7 | 9.077 |
| Caspase-9 | 110.7 |
| Cathepsin B | Ki = 1.5 µM |
Note: IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound as a negative control are provided below.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
High-purity Dimethyl Sulfoxide (DMSO)
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µl of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6-8 months.
Protocol 2: Caspase-3/7 Activity Fluorometric Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cells cultured in a 96-well plate
-
Apoptosis-inducing agent
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound (negative control)
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC or Z-DEVD-R110)
-
Lysis buffer (e.g., 10 mM HEPES, pH 7.5)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of the pan-caspase inhibitor, this compound (at the same concentration as the pan-caspase inhibitor), or vehicle (DMSO) for 1 hour.
-
Induce apoptosis by adding the chosen agent and incubate for the desired duration.
-
-
Cell Lysis:
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase Activity Measurement:
-
Prepare the reaction mix by diluting the caspase-3/7 fluorogenic substrate in the assay buffer.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates or Ex/Em = 499/521 nm for R110-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate).
-
Express the results as a fold increase in caspase activity in treated cells compared to untreated controls.
-
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell culture as described in Protocol 2, including a treatment group with this compound as a negative control.
-
Harvest the cells (including any floating cells) and centrifuge at 500 x g for 5-7 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualizations
Caspase Activation Pathways
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases.
References
(Rac)-Z-FA-FMK: A Technical Guide to the Inhibition of Cathepsin B and L
This document provides an in-depth technical overview of (Rac)-Z-FA-FMK as an inhibitor of cathepsin B and cathepsin L. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Introduction
Cathepsins B and L are lysosomal cysteine proteases that play crucial roles in protein turnover. Beyond their normal physiological functions, they are implicated in various pathological processes, including cancer progression, immune responses, and viral entry. Their dysregulation makes them significant targets for therapeutic intervention.
This compound (Benzyloxycarbonyl-Phe-Ala-Fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases, with notable potency against cathepsin B and L.[1][2] It belongs to the peptidyl fluoromethyl ketone (FMK) class of inhibitors, which are widely used as chemical tools to probe the function of cysteine proteases in complex biological systems. This guide details its mechanism, inhibitory profile, and experimental applications.
Mechanism of Action
Z-FA-FMK functions as an irreversible covalent inhibitor.[2][3] The inhibitor mimics the natural peptide substrate of the enzyme. The fluoromethylketone (FMK) war-head forms a stable thioether bond with the active site cysteine residue (Cys29 in cathepsin B, Cys25 in mature cathepsin L) within the catalytic dyad. This covalent modification permanently inactivates the enzyme. While it is a potent inhibitor of cathepsins B and L, it is also known to inhibit other cysteine proteases, including several effector caspases, a factor that must be considered in experimental design.[4]
Caption: Irreversible inhibition of a cysteine protease by Z-FA-FMK.
Quantitative Inhibitory Data
Z-FA-FMK exhibits varying levels of potency against its primary targets, cathepsin B and L, and several off-target caspases. The following table summarizes key quantitative metrics reported in the literature.
| Target Enzyme | Inhibitor | Constant Type | Value (µM) | Reference |
| Cathepsin B | Z-FA-FMK | Kᵢ | 1.5 | |
| Caspase-2 | Z-FA-FMK | IC₅₀ | 6.147 | |
| Caspase-3 | Z-FA-FMK | IC₅₀ | 15.41 | |
| Caspase-6 | Z-FA-FMK | IC₅₀ | 32.45 | |
| Caspase-7 | Z-FA-FMK | IC₅₀ | 9.077 | |
| Caspase-9 | Z-FA-FMK | IC₅₀ | 110.7 | |
| SARS-CoV-2 Mpro | Z-FA-FMK | IC₅₀ | 11.39 | |
| SARS-CoV-2 (Vero E6 cells) | Z-FA-FMK | EC₅₀ | 0.13 |
Note: Specific Kᵢ or IC₅₀ values for Z-FA-FMK against cathepsin L are not consistently reported in the provided search results, though it is widely characterized as a potent cathepsin L inhibitor.
Experimental Protocols
In Vitro Cathepsin Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of Z-FA-FMK against cathepsin B or L in a cell-free system.
1. Reagents and Materials:
-
Recombinant human Cathepsin B or Cathepsin L
-
Assay Buffer: Typically a MES or acetate buffer with DTT and EDTA, pH adjusted for optimal enzyme activity (e.g., pH 6.0 for Cathepsin B, pH 5.5 for Cathepsin L).
-
Z-FA-FMK: Stock solution in DMSO.
-
Fluorogenic Substrate:
-
For Cathepsin B: Z-Arg-Arg-AMC
-
For Cathepsin L: Z-Phe-Arg-AMC
-
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~380/460 nm for AMC)
2. Procedure:
-
Prepare serial dilutions of Z-FA-FMK in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In the microplate wells, add the diluted Z-FA-FMK or vehicle control.
-
Add the recombinant cathepsin B or L solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro cathepsin inhibition assay.
Cellular Apoptosis Inhibition Assay
This protocol assesses the ability of Z-FA-FMK to block apoptosis in a cell-based model.
1. Reagents and Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Z-FA-FMK (stock in DMSO)
-
Apoptosis-inducing agent (e.g., Etoposide, anti-Fas antibody)
-
Apoptosis detection kit (e.g., Annexin V/PI staining kit, Caspase-3/7 activity assay kit)
-
Flow cytometer or fluorescence plate reader
2. Procedure:
-
Seed Jurkat cells in a multi-well plate at an appropriate density.
-
Pre-incubate the cells with various concentrations of Z-FA-FMK (e.g., 5-100 µM) or vehicle control (DMSO) for 1 hour.
-
Add the apoptosis-inducing agent to the wells and incubate for the required time (e.g., 3-6 hours).
-
Harvest the cells.
-
If using Annexin V/PI staining, wash the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide.
-
Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.
-
Alternatively, lyse the cells and measure DEVDase (caspase-3 like) activity using a specific fluorogenic substrate.
Biological Effects and Signaling Pathways
Inhibition of cathepsins B and L by Z-FA-FMK can have significant downstream consequences on cellular signaling, particularly in apoptosis and inflammation.
Modulation of Apoptosis
Cathepsins can contribute to apoptosis by activating pro-apoptotic proteins or by directly cleaving caspases. Z-FA-FMK has been shown to block apoptosis induced by certain stimuli. It effectively inhibits effector caspases like caspase-3 and -7 but not initiator caspases such as caspase-8 and -10. This suggests that Z-FA-FMK may interfere with the mitochondrial (intrinsic) pathway of apoptosis, where cathepsins released from the lysosome can amplify the apoptotic signal.
Inhibition of NF-κB Signaling and Immune Response
Z-FA-FMK has demonstrated immunosuppressive properties. In macrophages stimulated with lipopolysaccharide (LPS), Z-FA-FMK prevents the production of pro-inflammatory cytokines like IL-1α, IL-1β, and TNF. This effect occurs at the transcriptional level and is attributed to the inhibition of the transactivation potential of the nuclear factor kappa B (NF-κB), a master regulator of inflammation. This action appears to be independent of its cathepsin B inhibition. Furthermore, Z-FA-FMK can block T-cell proliferation by suppressing cytokine secretion and inhibiting NF-κB activation, an effect linked to the induction of oxidative stress.
Caption: Z-FA-FMK inhibits NF-κB-mediated cytokine production.
References
(Rac)-Z-FA-FMK: A Technical Guide to its Selectivity for Effector Caspases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of (Rac)-Z-FA-FMK, a synthetic peptide fluoromethyl ketone, for effector caspases. This compound, commonly referred to as Z-FA-FMK, is a cell-permeable, irreversible inhibitor of certain cysteine proteases. Its utility in apoptosis research stems from its differential activity against various caspases, the key proteases in the apoptotic signaling cascade. This document summarizes the available data on its selectivity, provides detailed experimental protocols for assessing its activity, and visualizes its role in the context of apoptotic pathways.
Data Presentation: Selectivity of Z-FA-FMK for Caspases
Z-FA-FMK exhibits a distinct selectivity profile, primarily targeting the effector caspases responsible for the execution phase of apoptosis. While precise inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) are not consistently reported across the literature in a comparative table, a clear pattern of selectivity has been established through various in vitro and cell-based assays. The following table summarizes the qualitative and semi-quantitative inhibitory activity of Z-FA-FMK against initiator and effector caspases.
| Caspase Target | Caspase Type | Inhibition by Z-FA-FMK | Reference |
| Caspase-2 | Effector | Yes | [1] |
| Caspase-3 | Effector | Yes | [1] |
| Caspase-6 | Effector | Yes | [1] |
| Caspase-7 | Effector | Yes | [1] |
| Caspase-8 | Initiator | No | [1] |
| Caspase-9 | Initiator | Partial/Weak | |
| Caspase-10 | Initiator | No |
Note: The inhibition of effector caspases by Z-FA-FMK has been demonstrated by the blockage of DEVDase activity (a measure of caspase-3/7 activity) and the prevention of downstream apoptotic events like DNA fragmentation and phosphatidylserine externalization. The lack of inhibition of caspase-8 and -10, and only partial inhibition of caspase-9, underscores its selectivity for the executioner caspases.
Mandatory Visualization
The following diagrams illustrate the primary apoptosis signaling pathways and a general workflow for assessing caspase inhibition.
Caption: Apoptotic signaling pathways and the point of Z-FA-FMK inhibition.
Caption: Workflow for assessing Z-FA-FMK's inhibitory effect on caspase activity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the selectivity of Z-FA-FMK for effector caspases.
In Vitro Caspase Inhibition Assay using Recombinant Caspases
This protocol is designed to determine the direct inhibitory effect of Z-FA-FMK on purified, active recombinant caspases.
a. Materials:
-
Active recombinant human caspases (Caspase-2, -3, -6, -7, -8, -9, -10)
-
Z-FA-FMK stock solution (10 mM in DMSO)
-
Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-VEID-AFC for caspase-6, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~400 nm/505 nm for AFC)
b. Method:
-
Prepare Inhibitor Dilutions: Serially dilute the Z-FA-FMK stock solution in Assay Buffer to achieve a range of final concentrations to be tested (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (DMSO diluted to the highest concentration used for Z-FA-FMK).
-
Enzyme Preparation: Dilute the active recombinant caspases in ice-cold Assay Buffer to a working concentration. The final concentration should be sufficient to produce a linear increase in fluorescence over the assay period.
-
Assay Setup: To each well of the 96-well plate, add in the following order:
-
Assay Buffer to bring the final volume to 100 µL.
-
10 µL of the diluted Z-FA-FMK or vehicle control.
-
10 µL of the diluted active caspase.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the corresponding fluorogenic caspase substrate to each well to initiate the reaction. The final substrate concentration should be at or near its Km for the respective caspase.
-
Kinetic Measurement: Immediately place the plate in the fluorometric reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of caspase activity (relative to the vehicle control) against the logarithm of the Z-FA-FMK concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Cell-Based Caspase Activity Assay (DEVDase Activity)
This protocol measures the activity of effector caspases (primarily caspase-3 and -7) in cell lysates after apoptosis induction and treatment with Z-FA-FMK.
a. Materials:
-
Cell line of interest (e.g., Jurkat T cells)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)
-
Z-FA-FMK stock solution (10 mM in DMSO)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, protease inhibitor cocktail)
-
BCA Protein Assay Kit
-
Ac-DEVD-AFC fluorogenic substrate
-
96-well black microplate
-
Fluorometric microplate reader
b. Method:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-incubate the cells with various concentrations of Z-FA-FMK (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time (e.g., 3-6 hours).
-
-
Preparation of Cell Lysates:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading in the subsequent steps.
-
Caspase Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein (e.g., 20-50 µg) from each cell lysate to separate wells.
-
Add Assay Buffer to bring the volume to 90 µL.
-
Add 10 µL of Ac-DEVD-AFC substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 30, 60, 90 minutes) using a fluorometric microplate reader.
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration.
-
Express the DEVDase activity as a percentage of the activity in the apoptosis-induced, vehicle-treated control.
-
Compare the activity in Z-FA-FMK-treated samples to the control to determine the extent of inhibition.
-
Conclusion
This compound is a valuable research tool for dissecting the roles of effector caspases in apoptosis. Its established selectivity for caspases-2, -3, -6, and -7, with minimal impact on the initiator caspases-8 and -10, allows for the targeted inhibition of the execution phase of apoptosis. The experimental protocols provided herein offer a framework for researchers to investigate and confirm the specific effects of Z-FA-FMK in their experimental systems. Further studies to elucidate precise inhibitory constants across all caspases would provide a more complete quantitative picture of its selectivity.
References
(Rac)-Z-FA-FMK: A Technical Guide for the Elucidation of the Intrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alaninyl-Fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. However, its true utility in apoptosis research lies in its selective inhibition of effector caspases over initiator caspases, making it a valuable tool for dissecting the signaling cascades of programmed cell death. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its specific application in the study of the intrinsic apoptosis pathway. Detailed experimental protocols and data interpretation guidelines are provided to facilitate its effective use in a research setting.
Mechanism of Action and Specificity
This compound belongs to the fluoromethylketone (FMK) class of protease inhibitors. The FMK moiety forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to irreversible inhibition.
A key feature of this compound is its differential inhibitory profile across the caspase family. It is a potent inhibitor of the executioner caspases, including caspase-3, -6, and -7, which are responsible for the cleavage of cellular substrates that lead to the morphological and biochemical hallmarks of apoptosis.[1][2] It also demonstrates inhibitory activity against caspase-2.[1][2] In contrast, this compound is a weak inhibitor of the initiator caspase-9 and shows little to no activity against the initiator caspases of the extrinsic pathway, caspase-8 and -10.[1] This selectivity allows researchers to distinguish between the intrinsic and extrinsic apoptosis pathways. If apoptosis is blocked by this compound, it suggests the involvement of the intrinsic pathway, which is dependent on the activation of effector caspases downstream of mitochondrial events.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against various human caspases. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for effector caspases.
| Caspase Target | IC50 (μM) | Pathway Association |
| Caspase-2 | 6.147 | Initiator/Effector |
| Caspase-3 | 15.41 | Effector |
| Caspase-6 | 32.45 | Effector |
| Caspase-7 | 9.077 | Effector |
| Caspase-9 | 110.7 | Initiator (Intrinsic) |
| Caspase-8 | > 100 (No significant inhibition) | Initiator (Extrinsic) |
| Caspase-10 | > 100 (No significant inhibition) | Initiator (Extrinsic) |
Mandatory Visualizations
Intrinsic Apoptosis Signaling Pathway
Caption: The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of Bax/Bak, cytochrome c release, apoptosome formation, and subsequent caspase activation.
Experimental Workflow for Investigating the Intrinsic Pathway Using this compound
Caption: A typical experimental workflow to assess the role of the intrinsic apoptosis pathway using this compound involves cell treatment followed by various apoptosis assays.
Experimental Protocols
The following are detailed methodologies for key experiments to study the intrinsic apoptosis pathway using this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., Jurkat, HeLa, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment Groups:
-
Vehicle Control: Cells treated with the same volume of DMSO used for the inhibitor and inducer.
-
Apoptosis Inducer: Cells treated with an agent known to induce intrinsic apoptosis (e.g., etoposide, staurosporine).
-
Inhibitor + Inducer: Cells pre-treated with this compound followed by the addition of the apoptosis inducer.
-
This compound Alone: Cells treated with this compound to assess any intrinsic toxicity.
-
-
Pre-incubation: Pre-incubate the designated cells with this compound at a final concentration of 20-100 µM for 1 hour at 37°C in a CO2 incubator.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the appropriate wells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) to monitor the progression of apoptosis.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation: A significant reduction in the percentage of Annexin V-positive cells in the this compound + inducer group compared to the inducer-only group indicates that the apoptosis proceeds through the intrinsic pathway.
-
Western Blot Analysis for Caspase-3 and PARP Cleavage
This technique provides a qualitative and semi-quantitative assessment of the activation of key apoptotic proteins.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Interpretation: A decrease in the intensity of the cleaved caspase-3 and cleaved PARP bands in the this compound + inducer group compared to the inducer-only group confirms the inhibition of effector caspases and the involvement of the intrinsic pathway.
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay provides a quantitative measure of effector caspase activity.
-
Cell Lysis: Prepare cell lysates as described for Western blotting.
-
Assay Plate Preparation: In a 96-well black, clear-bottom plate, add 50 µL of 2X reaction buffer to each well.
-
Sample Addition: Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.
-
Substrate Addition: Add 5 µL of a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 400/505 nm for AFC, 380/460 nm for AMC).
-
Interpretation: A significant reduction in the fluorescence signal in the this compound + inducer group compared to the inducer-only group demonstrates the inhibition of caspase-3/7 activity and supports the role of the intrinsic pathway.
-
Conclusion
This compound is a powerful and selective tool for the investigation of the intrinsic apoptosis pathway. Its ability to potently inhibit effector caspases while sparing key initiator caspases of the extrinsic pathway allows for the clear delineation of the signaling cascades involved in programmed cell death. By employing the detailed protocols and understanding the specific inhibitory profile of this compound, researchers can confidently elucidate the mechanisms of apoptosis in various biological systems, aiding in the discovery and development of novel therapeutics targeting this fundamental cellular process.
References
(Rac)-Z-FA-FMK in the NF-κB Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Z-FA-FMK, the racemic form of Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone), is a well-established irreversible inhibitor of cysteine proteases, notably cathepsin B.[1] While also exhibiting inhibitory effects on several effector caspases, its role in modulating inflammatory pathways has garnered significant interest.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action within the Nuclear Factor-kappa B (NF-κB) signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate advanced research and drug development. The primary mechanism of this compound in this context is not the inhibition of upstream signaling events leading to IκBα degradation, but rather the suppression of the transactivation potential of NF-κB itself, thereby attenuating the expression of NF-κB-dependent pro-inflammatory genes.[1]
Mechanism of Action in the NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences (κB sites) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of pro-inflammatory cytokines like TNF-α, IL-1α, and IL-1β.
Crucially, studies have shown that this compound does not prevent the LPS-induced degradation of IκBα or the subsequent nuclear translocation of p65. Instead, it acts downstream, directly or indirectly inhibiting the ability of nuclear p65 to activate gene transcription.[1] This mode of action distinguishes it from many other NF-κB inhibitors that target upstream kinases like IKK.
Quantitative Data
This compound has been shown to inhibit the production of pro-inflammatory cytokines at the transcriptional level in LPS-stimulated macrophages. The tables below summarize its known inhibitory activities.
Table 1: Inhibition of Proteases by this compound
| Target | Inhibition Constant | Reference |
|---|---|---|
| Cathepsin B | Kᵢ = 1.5 µM | |
| Caspase-2 | IC₅₀ = 6.147 µM | |
| Caspase-3 | IC₅₀ = 15.41 µM | |
| Caspase-6 | IC₅₀ = 32.45 µM | |
| Caspase-7 | IC₅₀ = 9.077 µM |
| Caspase-9 | IC₅₀ = 110.7 µM | |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in Macrophages
| Cytokine | Cell Type | Stimulant | This compound Conc. | % Inhibition | Reference |
|---|---|---|---|---|---|
| IL-1α | Macrophages | LPS | Not specified | Prevents production | |
| IL-1β | Macrophages | LPS | Not specified | Prevents production |
| TNF | Macrophages | LPS | Not specified | Prevents production | |
Note: The study by Schotte et al. (2001) demonstrated a significant reduction in cytokine mRNA levels, indicating transcriptional inhibition, but specific percentage inhibition values at defined concentrations were not provided in the abstract.
Experimental Protocols
To facilitate the investigation of this compound's effects on the NF-κB pathway, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transactivation activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid (containing tandem κB sites)
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
TNF-α or LPS (as stimulant)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment:
-
Pre-treat the transfected cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS (e.g., 100 ng/mL) for 6-8 hours. Include unstimulated controls.
-
-
Cell Lysis: Wash cells once with PBS and lyse with 20 µL of 1X Passive Lysis Buffer per well for 15 minutes at room temperature.
-
Luminescence Measurement:
-
Transfer 10-20 µL of lysate to a white 96-well luminometer plate.
-
Add 50 µL of Luciferase Assay Reagent II (firefly substrate) and measure luminescence.
-
Add 50 µL of Stop & Glo® Reagent (Renilla substrate) and measure luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the unstimulated control and determine the dose-dependent inhibition by this compound.
Western Blot for IκBα Degradation and p65 Nuclear Translocation
This protocol allows for the qualitative and semi-quantitative assessment of key protein events in the NF-κB pathway.
A. Nuclear and Cytoplasmic Fractionation
Materials:
-
RAW 264.7 macrophages or other suitable cells
-
Ice-cold PBS
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, with protease and phosphatase inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Treatment: Plate cells and treat with this compound followed by LPS stimulation for a short duration (e.g., 15-30 minutes).
-
Harvesting: Wash cells with ice-cold PBS and scrape into a pre-chilled microcentrifuge tube. Pellet cells at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction: Resuspend the pellet in 100 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 3 minutes at 4°C. Collect the supernatant (cytoplasmic fraction).
-
Nuclear Extraction: Resuspend the remaining pellet in 50 µL of ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant (nuclear fraction).
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
B. SDS-PAGE and Immunoblotting
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against IκBα (for cytoplasmic fractions), p65 (for both fractions), and loading controls (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
ELISA for Cytokine Quantification
This protocol quantifies the secretion of pro-inflammatory cytokines into the cell culture medium.
Materials:
-
RAW 264.7 macrophages
-
This compound
-
LPS
-
Commercial ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 24- or 48-well plate. Pre-treat with this compound for 1-2 hours, then stimulate with LPS for 16-24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with streptavidin-HRP.
-
Adding a TMB substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve and calculate the concentration of each cytokine in the samples.
Mandatory Visualizations
Conclusion
This compound presents a distinct mechanism for modulating the NF-κB pathway by targeting the transactivation potential of p65 rather than its upstream activation cascade. This makes it a valuable tool for dissecting the downstream events of NF-κB signaling and a potential lead for therapeutic strategies aimed at mitigating inflammation. The data and protocols provided in this guide offer a robust framework for researchers to further explore the molecular intricacies of this compound and its impact on inflammatory gene expression.
References
- 1. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(Rac)-Z-FA-FMK: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent, irreversible inhibitor of cysteine proteases.[1] It is widely recognized for its inhibitory activity against cathepsins B and L.[2] Additionally, this compound serves as a selective inhibitor of effector caspases, including caspases-2, -3, -6, and -7, while demonstrating minimal to no effect on initiator caspases such as caspase-8 and -10.[1][3] This selective inhibition profile makes it a valuable tool in apoptosis research, often employed as a negative control in studies involving broad-spectrum caspase inhibitors like Z-VAD-FMK.[4]
These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, quantitative data, and detailed protocols for key applications.
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue in the active site of its target proteases. Its primary targets are cathepsins B and L, lysosomal proteases involved in various cellular processes, including protein degradation. By inhibiting these cathepsins, this compound can modulate downstream cellular events.
In the context of apoptosis, this compound's ability to selectively inhibit effector caspases is of significant interest. Effector caspases are the primary executioners of programmed cell death, responsible for cleaving a broad range of cellular substrates, which ultimately leads to the characteristic morphological and biochemical changes observed in apoptotic cells. By inhibiting these key enzymes, this compound can block the downstream events of apoptosis, such as DNA fragmentation and phosphatidylserine externalization.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Target | Value | Species | Assay Conditions | Reference |
| IC₅₀ | Caspase-2 | 6.147 µM | Recombinant | In vitro | |
| Caspase-3 | 15.41 µM | Recombinant | In vitro | ||
| Caspase-6 | 32.45 µM | Recombinant | In vitro | ||
| Caspase-7 | 9.077 µM | Recombinant | In vitro | ||
| Caspase-9 | 110.7 µM | Recombinant | In vitro | ||
| SARS-CoV-2 Mpro (3CLpro) | 11.39 µM | Recombinant | Cell-free assay | ||
| EC₅₀ | SARS-CoV-2 Replication | 0.13 µM | Vero E6 cells | Cell-based assay | |
| Kᵢ | Cathepsin B | 1.5 µM | Not specified | Not specified | |
| Working Concentration (In Vitro) | Apoptosis Inhibition | 5 - 100 µM | Jurkat T cells | Cell culture | |
| T-cell Proliferation Inhibition | 25 - 100 µM | Human PBMCs | Cell culture | ||
| Cytokine Production Inhibition | 50 µM | PU5-1.8 & Mf4/4 macrophages | Cell culture | ||
| Dosage (In Vivo) | Reovirus Infection Blockade | 1 mg/kg | SCID mice | Intratumor injection | |
| Kidney Injury Model | 8 mg/kg | BALB/c mice | Intravenous injection |
Signaling Pathway
Caption: this compound inhibits apoptosis by targeting effector caspases.
Experimental Workflow
Caption: Workflow for studying this compound effects on cultured cells.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 386.42 g/mol ) in 259 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6-8 months.
Working Solution:
-
Before use, bring the stock solution to room temperature.
-
Dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-100 µM).
-
For example, to prepare 1 mL of 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
The final DMSO concentration should be kept low (typically ≤ 0.2%) to avoid solvent-induced cytotoxicity.
In Vitro Cell Treatment Protocol
This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on induced apoptosis.
Materials:
-
Cultured cells (e.g., Jurkat T cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
This compound working solution
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the inhibitor-treated wells)
-
Multi-well culture plates
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment.
-
Allow cells to adhere and grow for 24 hours (for adherent cells) or stabilize in culture (for suspension cells).
-
Pre-treat the cells by replacing the medium with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
Add the apoptosis-inducing agent to the appropriate wells.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with the vehicle alone
-
Cells treated with the apoptosis-inducing agent alone
-
Cells treated with the apoptosis-inducing agent and this compound
-
-
Incubate for the desired period (e.g., 3-24 hours), depending on the apoptosis inducer and cell type.
-
Harvest the cells for downstream analysis (e.g., caspase activity assay, DNA fragmentation assay, or phosphatidylserine externalization assay).
Caspase-3/7 (DEVDase) Activity Assay
This protocol is for measuring the activity of effector caspases-3 and -7, which cleave the substrate DEVD.
Materials:
-
Treated and control cells from Protocol 2
-
Caspase assay buffer
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
In a 96-well black microplate, add an equal amount of protein (e.g., 20-50 µg) from each sample to separate wells.
-
Add caspase assay buffer to each well to bring the total volume to a consistent amount.
-
Add the fluorogenic caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).
-
The fluorescence intensity is proportional to the DEVDase activity in the sample.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This method visualizes the characteristic DNA laddering pattern of apoptosis.
Materials:
-
Treated and control cells from Protocol 2
-
Lysis buffer (containing detergents and proteinase K)
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (100% and 70%)
-
TE buffer
-
Agarose
-
TAE buffer
-
DNA loading dye
-
DNA ladder marker
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Harvest at least 1-5 x 10⁶ cells by centrifugation.
-
Lyse the cells in a lysis buffer containing proteinase K and incubate at 50°C for at least 1 hour.
-
Treat the lysate with RNase A to degrade RNA.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.
-
Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer.
-
Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.
-
Mix the DNA samples with loading dye and load them into the wells of the agarose gel. Include a DNA ladder marker.
-
Run the gel until the dye front has migrated an adequate distance.
-
Visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic ladder of DNA fragments in multiples of 180-200 base pairs.
Phosphatidylserine Externalization Assay (Annexin V Staining)
This flow cytometry-based assay detects the exposure of phosphatidylserine on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Materials:
-
Treated and control cells from Protocol 2
-
Annexin V conjugated to a fluorescent dye (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the fluorescently labeled Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI solution to the cell suspension just before analysis to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Analyze the samples on a flow cytometer within one hour.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to mitogens.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
RPMI-1640 medium with 10% FBS
-
Mitogen (e.g., PHA, anti-CD3/CD28 antibodies)
-
This compound working solution
-
[³H]-thymidine
-
96-well round-bottom plate
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed PBMCs or purified T-cells in a 96-well plate.
-
Add the desired concentrations of this compound or vehicle control.
-
Stimulate the cells with a mitogen.
-
Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
During the last 16-18 hours of culture, pulse the cells with [³H]-thymidine.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter.
-
A decrease in [³H]-thymidine incorporation in the presence of this compound indicates inhibition of T-cell proliferation.
References
- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 2. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-Z-FA-FMK in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the utilization of (Rac)-Z-FA-FMK in in vitro experimental setups for studying apoptosis and caspase activity.
Introduction
This compound, or (S)-Benzyl 2-(((S)-1-((difluoro((3S)-3-methyl-2-oxomorpholino)methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-methylbutanoate, is a versatile tool in apoptosis research. While often employed as a negative control for broad-spectrum caspase inhibitors due to its lack of an aspartic acid residue at the P1 position, it also functions as an inhibitor of certain cysteine proteases, such as cathepsin B.[1][2] Notably, some studies have demonstrated that Z-FA-FMK can selectively inhibit effector caspases (caspase-2, -3, -6, and -7) while not affecting initiator caspases (caspase-8 and -10).[3][4] This dual role makes it a valuable reagent for dissecting specific protease-mediated pathways in apoptosis.
Mechanism of Action
Z-FA-FMK is a cell-permeable fluoromethylketone (FMK) derivative. FMK compounds act as irreversible inhibitors by forming a covalent bond with the catalytic cysteine residue in the active site of the target protease. While pan-caspase inhibitors like Z-VAD-FMK target a broad range of caspases, Z-FA-FMK's selectivity is attributed to its peptide sequence, which is not optimally recognized by all caspases. Its inhibitory effect on effector caspases suggests it can be used to study the downstream events of the apoptotic cascade.[3]
Data Presentation
Table 1: Properties and Recommended Concentrations of this compound
| Property | Value | Reference |
| Molecular Weight | 386.4 g/mol | |
| Appearance | Lyophilized solid | |
| Solubility | DMSO (up to 10 mM) | |
| Storage | Store lyophilized at -20°C. Reconstituted aliquots at -20°C. Avoid repeated freeze-thaw cycles. | |
| Typical Working Concentration (in vitro) | 5 µM - 100 µM | |
| Primary Use | Negative control for FMK-based caspase inhibitors. | |
| Secondary Use | Selective inhibitor of effector caspases (2, 3, 6, 7) and other cysteine proteases (e.g., Cathepsin B). |
Table 2: Differential Inhibition of Recombinant Caspases by Z-FA-FMK
| Caspase Target | Inhibition by Z-FA-FMK | Reference |
| Initiator Caspases | ||
| Caspase-8 | Not inhibited | |
| Caspase-9 | Partially inhibited | |
| Caspase-10 | Not inhibited | |
| Effector Caspases | ||
| Caspase-2 | Inhibited | |
| Caspase-3 | Inhibited | |
| Caspase-6 | Inhibited | |
| Caspase-7 | Inhibited |
Experimental Protocols
Preparation of Z-FA-FMK Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of lyophilized Z-FA-FMK in 259 µL of high-purity DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol is a general guideline for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Z-FA-FMK (prepared as in 4.1)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) as a positive control for inhibition.
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-VEID-AFC for caspase-6)
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~400 nm, Emission ~505 nm for AFC)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate.
-
Pre-incubate cells with Z-FA-FMK (e.g., 20-100 µM) or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis using the chosen agent and incubate for the desired time (e.g., 3-6 hours).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 100 µL per 10^7 cells) and incubate on ice for 15-20 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the caspase activity assay.
-
-
Caspase Activity Measurement:
-
In a 96-well black plate, add 5-50 µL of cell lysate per well.
-
Add assay buffer to bring the total volume to 90 µL.
-
Initiate the reaction by adding 10 µL of the 2 mM caspase substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Controls for the Assay:
-
Negative Control (Untreated): Cells treated with vehicle only.
-
Positive Control (Induced): Cells treated with the apoptosis-inducing agent only.
-
Inhibitor Control (Z-FA-FMK): Cells pre-treated with Z-FA-FMK before induction.
-
Positive Inhibition Control (e.g., Z-VAD-FMK): Cells pre-treated with a known pan-caspase inhibitor before induction.
-
Blank: Assay buffer and substrate only (no lysate).
Visualizations
Caspase Signaling Pathway and Z-FA-FMK Inhibition
Caption: Caspase activation pathways and points of inhibition by this compound.
Experimental Workflow for In Vitro Caspase Assay
Caption: Workflow for a fluorometric caspase activity assay using Z-FA-FMK.
References
- 1. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (Rac)-Z-FA-FMK in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of cysteine proteases, primarily cathepsin B.[1][2] While often utilized as a negative control in apoptosis studies involving pan-caspase inhibitors like Z-VAD-FMK, compelling evidence demonstrates that Z-FA-FMK itself possesses immunosuppressive properties by inhibiting T-cell proliferation.[1][3] This activity is generally considered to be independent of caspase inhibition.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in T-cell proliferation assays, a critical tool in immunological research and drug development.
Mechanism of Action
Z-FA-FMK has been shown to suppress human T-cell proliferation induced by various stimuli, including mitogens and IL-2. The underlying mechanism is not fully elucidated but is thought to involve the inhibition of cathepsin B, leading to a reduction in the secretion of key cytokines such as IL-2 and IFN-γ, and downregulation of the IL-2 receptor α-chain (CD25). Notably, the inhibitory effects of Z-FA-FMK on T-cell proliferation appear to be independent of caspase-8 and caspase-3 activation, which are key mediators of apoptosis. Some studies also suggest that the immunosuppressive effects could be linked to the induction of oxidative stress.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on T-cell proliferation as determined by [³H]-thymidine incorporation assays.
Table 1: Dose-Dependent Inhibition of Mitogen-Induced T-Cell Proliferation by Z-FA-FMK
| Mitogen Stimulus | Z-FA-FMK Concentration (µM) | Inhibition of Proliferation (%) |
| PHA | 25 | Less effective |
| 100 | Near complete inhibition | |
| anti-CD3 + anti-CD28 | 25 | Less effective |
| 100 | Near complete inhibition | |
| PMA + Ionomycin | 25 | Less effective |
| 100 | Near complete inhibition |
Data adapted from studies measuring [³H]-thymidine incorporation.
Table 2: Toxicity Profile of Z-FA-FMK
| Cell Type | Z-FA-FMK Concentration (µM) | Incubation Time (h) | Toxicity (Propidium Iodide Uptake) |
| Resting T-cells | up to 100 | 24 | Not toxic |
| Activated T-cells | 100 | 72 | Small, non-significant increase |
Data suggests that Z-FA-FMK is not significantly toxic at concentrations effective for inhibiting proliferation.
Experimental Protocols
Protocol 1: Human T-Cell Proliferation Assay using [³H]-Thymidine Incorporation
This protocol details the measurement of T-cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA), anti-CD3 antibody, anti-CD28 antibody
-
This compound (reconstituted in DMSO)
-
[³H]-thymidine
-
96-well flat-bottom culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Plating: Seed 1 x 10⁶ PBMCs/mL in a 96-well plate (100 µL/well).
-
Inhibitor Treatment: Prepare serial dilutions of Z-FA-FMK in complete medium. Add the desired concentrations of Z-FA-FMK (e.g., 25 µM, 50 µM, 100 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest Z-FA-FMK concentration used (typically <0.1%).
-
T-Cell Stimulation: Add mitogens to the wells to stimulate T-cell proliferation. Use either PHA (5 µg/mL) or a combination of plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Radiolabeling: 18 hours prior to harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.
Protocol 2: T-Cell Proliferation Assay using CFSE Labeling
This protocol uses the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
CFSE dye
-
Stimulating agents (e.g., anti-CD3/anti-CD28)
-
This compound
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete medium. Wash the cells three times with complete medium.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate at 1 x 10⁶ cells/mL.
-
Treatment and Stimulation: Add Z-FA-FMK and stimulating agents as described in Protocol 1.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells on a flow cytometer. Proliferating cells will exhibit a sequential halving of CFSE fluorescence intensity with each cell division.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Item - Effect of z-FA-FMK and other peptidyl methylketones on primary T cell proliferation. - figshare - Figshare [figshare.com]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Z-FA-FMK: Application Notes and Protocols for SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Z-FA-FMK is a cell-permeable, irreversible pan-caspase and cysteine protease inhibitor. In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, Z-FA-FMK has emerged as a molecule of interest due to its dual mechanism of targeting both host and viral proteases essential for the viral life cycle. These application notes provide a comprehensive overview of the utility of Z-FA-FMK in SARS-CoV-2 research, including its mechanism of action, quantitative efficacy data, and detailed protocols for in vitro and in vivo experimental setups.
Mechanism of Action
Z-FA-FMK exhibits a multi-faceted mechanism of action against SARS-CoV-2 by inhibiting key cysteine proteases:
-
Host-Directed Activity: Z-FA-FMK inhibits host cell proteases, particularly Cathepsin L, which is crucial for the proteolytic cleavage of the SARS-CoV-2 spike (S) protein. This cleavage is a necessary step for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By blocking Cathepsin L, Z-FA-FMK effectively hinders viral entry into the host cell.
-
Virus-Directed Activity: Z-FA-FMK has also been shown to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral cysteine protease that plays a critical role in the post-translational processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). The inhibition of Mpro disrupts the viral replication and transcription machinery, thereby halting the production of new viral particles.
Quantitative Data
The antiviral efficacy of Z-FA-FMK against SARS-CoV-2 has been quantified in various studies. The following tables summarize the key in vitro and in vivo data, providing a comparative perspective with other well-known antiviral agents.
Table 1: In Vitro Efficacy of Z-FA-FMK against SARS-CoV-2 Variants [1]
| SARS-CoV-2 Variant | EC50 (µM) of Z-FA-FMK |
| Wuhan-like | 0.55 |
| Alpha | 0.89 |
| Beta | 1.23 |
| Gamma | 1.56 |
| Delta | 2.41 |
| Omicron (BA.1) | 1.87 |
| Omicron (BA.2) | 1.95 |
| Omicron (BA.4) | 2.01 |
| Omicron (BA.5) | 2.11 |
Table 2: Comparative In Vitro and In Vivo Efficacy of Antiviral Compounds [1]
| Compound | In Vitro EC50 (µM) (Wuhan-like) | In Vivo Survival Rate (%) (K18-hACE2 mice) |
| Z-FA-FMK | 0.55 | 60% |
| Nirmatrelvir | 0.87 | 40% |
| Molnupiravir | 1.25 | 20% |
Table 3: Inhibitory Activity against SARS-CoV-2 Main Protease (Mpro)
| Compound | IC50 (µM) against Mpro |
| Z-FA-FMK | 11.4 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: SARS-CoV-2 entry and replication pathways with Z-FA-FMK inhibition points.
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Caption: Workflow for in vivo evaluation of Z-FA-FMK in K18-hACE2 mice.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit SARS-CoV-2-induced cytopathic effect (CPE) in cell culture.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
The following day, remove the culture medium from the cells.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell control) and wells with medium containing the same concentration of DMSO as the highest drug concentration (virus control).
-
In a biosafety level 3 (BSL-3) facility, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in DMEM with 2% FBS.
-
Add 100 µL of the diluted virus to all wells except the cell control wells, to which 100 µL of medium is added.
-
Incubate the plate at 37°C with 5% CO2 for 72 hours or until CPE is observed in at least 80% of the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Calculate the percentage of CPE reduction for each drug concentration relative to the cell and virus controls.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the log of the drug concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Black, low-binding 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense 5 µL of the diluted inhibitor or DMSO (for no-inhibitor control) into the wells of a 384-well plate.
-
Prepare a working solution of Mpro in assay buffer (e.g., 40 nM).
-
Add 10 µL of the Mpro working solution to each well, except for the no-enzyme control wells (add 10 µL of assay buffer instead).
-
Gently mix and incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare a working solution of the Mpro FRET substrate in assay buffer (e.g., 20 µM).
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in K18-hACE2 Transgenic Mice
Objective: To evaluate the in vivo antiviral efficacy of this compound in a lethal model of SARS-CoV-2 infection.
Materials:
-
K18-hACE2 transgenic mice (6-8 weeks old)
-
SARS-CoV-2 viral stock
-
This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Biosafety level 3 (BSL-3) animal facility
Procedure:
-
Acclimatize K18-hACE2 mice to the BSL-3 facility for at least 72 hours.
-
Anesthetize the mice with isoflurane.
-
Infect the mice via intranasal instillation with a lethal dose of SARS-CoV-2 (e.g., 1 x 10^3 PFU) in a volume of 50 µL.
-
Randomly assign the infected mice to treatment and control groups (n=10 per group).
-
At a pre-determined time post-infection (e.g., 4 hours), begin treatment with this compound (e.g., 25 mg/kg) or vehicle control via oral gavage. Continue treatment once or twice daily for a specified duration (e.g., 7 days).
-
Monitor the mice daily for body weight changes, clinical signs of illness (e.g., ruffled fur, hunched posture, labored breathing), and survival for up to 14 days post-infection.
-
At pre-determined time points (e.g., day 4 post-infection), a subset of mice from each group may be euthanized to collect tissues (lungs, brain) for virological and pathological analysis.
-
Determine viral titers in tissue homogenates by plaque assay or RT-qPCR.
-
Perform histopathological analysis of tissue sections to assess tissue damage and inflammation.
-
Analyze the data to compare survival curves (Kaplan-Meier analysis), body weight changes, and viral loads between the treatment and control groups.
Conclusion
This compound is a promising antiviral candidate for SARS-CoV-2, demonstrating potent in vitro activity against a range of variants and significant in vivo efficacy in a mouse model. Its dual mechanism of targeting both host and viral proteases presents a potential advantage in overcoming drug resistance. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of Z-FA-FMK and other cysteine protease inhibitors in the ongoing effort to combat COVID-19.
References
(Rac)-Z-FA-FMK: The Reliable Negative Control for Z-VAD-FMK in Caspase-Mediated Apoptosis Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of apoptosis research, the pan-caspase inhibitor Z-VAD-FMK stands as a cornerstone tool for elucidating the roles of caspases in programmed cell death. However, to ensure the specificity of its effects and to rule out off-target influences of the fluoromethylketone (FMK) moiety, a robust negative control is indispensable. (Rac)-Z-FA-FMK, a structurally similar compound lacking the aspartate residue critical for caspase recognition, serves this essential function. This document provides detailed application notes and protocols for the effective use of this compound as a negative control for Z-VAD-FMK in various apoptosis assays.
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases, thereby blocking the apoptotic cascade.[1] Its broad-spectrum activity makes it a powerful tool for studying caspase-dependent apoptosis.[2]
This compound (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is designed as a negative control for FMK-based caspase inhibitors.[3] It does not inhibit caspases involved in apoptosis but may inhibit other cysteine proteases like cathepsins.[4] Its use allows researchers to attribute the observed anti-apoptotic effects specifically to the caspase-inhibitory activity of Z-VAD-FMK.
Mechanism of Action and Specificity
The key to Z-VAD-FMK's function lies in its peptide sequence, which mimics the caspase cleavage site, with a crucial aspartic acid residue at the P1 position. This allows it to be recognized and irreversibly bind to the active site of caspases. In contrast, this compound replaces the critical aspartate with a phenylalanine, thereby preventing its recognition and inhibition of caspases.
Data Presentation
The following tables summarize the differential effects of Z-VAD-FMK and this compound on apoptosis and caspase activity, demonstrating the efficacy of this compound as a negative control.
Table 1: Effect of Z-VAD-FMK and this compound on FasL-Induced Apoptosis in Jurkat T Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Mean ± SEM) |
| Control (Untreated) | - | 5.2 ± 1.1 |
| FasL | - | 45.8 ± 3.5 |
| FasL + Z-VAD-FMK | 50 | 12.3 ± 2.0* |
| FasL + this compound | 50 | 43.5 ± 4.1 |
*Data synthesized from textual descriptions and graphical representations in a study by Chun et al., where Z-VAD-FMK significantly decreased FasL-induced apoptosis, while Z-FA-FMK had little effect.[3] *Significantly different from FasL alone (p < 0.05).
Table 2: Inhibition of Caspase-3 Activity
| Compound | Target | Inhibitory Effect |
| Z-VAD-FMK | Pan-caspase (including Caspase-3) | Potent Inhibition |
| This compound | Caspases | No significant inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Z-VAD-FMK (20 mM stock in DMSO)
-
This compound (20 mM stock in DMSO)
-
Apoptosis-inducing agent (e.g., FasL, Staurosporine)
-
Jurkat T cells (or other cell line of interest)
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat T cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of Z-VAD-FMK or this compound (e.g., 20-50 µM) for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) and an untreated control.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., FasL at 100 ng/mL) to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 4-6 hours).
-
Cell Harvesting: Transfer the cells from each well to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 2: Caspase-3 Activity Fluorometric Assay
This assay measures the activity of caspase-3, a key executioner caspase, in cell lysates.
Materials:
-
Z-VAD-FMK (20 mM stock in DMSO)
-
This compound (20 mM stock in DMSO)
-
Apoptosis-inducing agent
-
Cell line of interest
-
Cell Lysis Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
2X Reaction Buffer
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission: 400/505 nm)
Procedure:
-
Cell Treatment: Treat cells with inhibitors and apoptosis-inducing agents as described in Protocol 1.
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Preparation:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black microplate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Include a blank control (Lysis Buffer without cell lysate).
-
-
Substrate Addition: Add 5 µL of 50 µM Caspase-3 substrate (Ac-DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Signaling Pathway
The diagram below illustrates the central role of caspases in the apoptotic signaling pathway and how Z-VAD-FMK intervenes, while this compound does not.
Conclusion
The judicious use of this compound as a negative control is critical for the validation of data obtained with the pan-caspase inhibitor Z-VAD-FMK. By demonstrating that a biologically inert analog does not replicate the effects of the active compound, researchers can confidently attribute their findings to the specific inhibition of caspases. The protocols and data presented herein provide a comprehensive guide for the robust design and interpretation of apoptosis experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Z-FA-FMK
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alaninyl-fluoromethyl ketone) is a synthetic, irreversible inhibitor of cysteine proteases. It is widely utilized in research settings as a negative control for caspase inhibitors due to its inability to inhibit apoptosis mediated by caspases that require a P1 aspartate residue. However, it effectively inhibits other cysteine proteases such as cathepsin B and L, as well as effector caspases like caspases-2, -3, -6, and -7.[1][2] These characteristics make it a valuable tool for dissecting cellular signaling pathways, particularly in the study of apoptosis.
Data Presentation: Solubility
This compound is a solid that is insoluble in water but soluble in several organic solvents.[3][4] The solubility of this compound in various solvents is summarized in the table below. It is recommended to use fresh, high-purity DMSO for reconstitution, as moisture can reduce solubility. For in vivo applications, a formulation with DMSO, PEG300, Tween 80, and saline can be used, although sonication is recommended to aid dissolution.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥13.45 | ~34.8 | - |
| DMSO | 71 | 183.74 | Sonication is recommended. |
| DMSO | 77 | 199.26 | Use fresh, high-purity DMSO. |
| Ethanol | 32 | 82.81 | Sonication is recommended. |
| Ethanol | ≥3.57 | ~9.24 | Ultrasonic assistance suggested. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.18 | For in vivo use. Sonication is recommended. |
Molecular Weight of this compound: 386.42 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which is a common concentration for laboratory use.
Materials:
-
This compound (lyophilized powder)
-
High-purity (>99.9%) Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of high-purity DMSO. Alternatively, 263 µL of DMSO can be used.
-
Vortex briefly to ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. The solution is stable for up to 6-8 months when stored properly. Some sources suggest storage at -80°C for up to one year for solutions in solvent.
Protocol 2: Use of this compound as a Negative Control in a Cell-Based Apoptosis Assay
This protocol provides a general guideline for using this compound as a negative control in cell culture experiments designed to study apoptosis.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium appropriate for the cell line being used
-
Cells of interest plated in a suitable culture vessel
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Positive control caspase inhibitor (e.g., Z-VAD-FMK)
-
Apoptosis detection kit (e.g., Annexin V staining, caspase activity assay)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in cell culture medium to the desired final concentration. A common working concentration range is 20-100 µM.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.2%, as higher concentrations can be toxic to cells and may mask the effects of the inhibitor. For example, to achieve a 20 µM final concentration, add 2 µL of the 10 mM stock solution to 1 mL of culture medium, resulting in a final DMSO concentration of 0.2%.
-
Pre-incubate the cells with the this compound working solution for a specific period (e.g., 30 minutes to 1 hour) before adding the apoptosis-inducing agent.
-
Include appropriate controls:
-
Untreated cells (vehicle control)
-
Cells treated with the apoptosis-inducing agent only
-
Cells pre-treated with a positive control caspase inhibitor (e.g., Z-VAD-FMK) followed by the apoptosis-inducing agent
-
-
Add the apoptosis-inducing agent to the designated wells.
-
Incubate the cells for the time required to induce apoptosis (this will vary depending on the cell type and inducing agent).
-
After the incubation period, assess apoptosis using a suitable detection method according to the manufacturer's instructions.
-
Analyze the results. It is expected that this compound will not inhibit apoptosis induced by agents that act through the caspase cascade requiring P1 Aspartate, thus serving as a negative control.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
(Rac)-Z-FA-FMK: Application Notes and Protocols for Apoptosis Inhibition
(Rac)-Z-FA-FMK , a racemate of Z-FA-FMK, is a cell-permeable, irreversible inhibitor of cysteine proteases, primarily recognized for its potent inhibition of cathepsins B and L. While it is often utilized as a negative control in apoptosis studies due to its lack of direct inhibition of initiator caspases, it demonstrates selective inhibition of effector caspases, making it a valuable tool for dissecting specific apoptotic pathways. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals employing this compound to study and modulate apoptosis.
Mechanism of Action
This compound primarily targets cathepsins B and L. However, it also exhibits inhibitory activity against several effector caspases, which are the executioners of apoptosis. It does not inhibit initiator caspases such as caspase-8 and caspase-10.[1][2][3] This selective inhibition allows for the investigation of apoptosis pathways that are dependent on effector caspases while being independent of the initial activation of caspases 8 and 10. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site of these proteases, leading to irreversible inhibition.
Quantitative Data Summary
The effective working concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. The following table summarizes key quantitative data for the use of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Working Concentration Range | 5 µM - 100 µM | Jurkat T cells, various | [2][4] |
| IC50 (Caspase-2) | 6.147 µM | Recombinant enzyme | |
| IC50 (Caspase-3) | 15.41 µM | Recombinant enzyme | |
| IC50 (Caspase-6) | 32.45 µM | Recombinant enzyme | |
| IC50 (Caspase-7) | 9.077 µM | Recombinant enzyme | |
| IC50 (Caspase-9) | 110.7 µM | Recombinant enzyme | |
| Ki (Cathepsin B) | 1.5 µM | Enzyme assay |
Signaling Pathway
The following diagram illustrates the points of intervention of this compound in the intrinsic apoptotic pathway.
Caption: this compound inhibits effector caspases in the apoptotic pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity (>99.9%)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6-8 months.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid cellular toxicity.
General Protocol for Apoptosis Inhibition in Cell Culture
This protocol provides a general guideline. The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental setup.
Materials:
-
Cells of interest cultured in appropriate medium
-
Apoptosis-inducing agent
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the assay to be performed.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-incubate the cells with the desired final concentration of this compound (e.g., 5, 30, or 100 µM) for 1 hour before inducing apoptosis. A vehicle control (DMSO) should be included.
-
Induce apoptosis using the chosen stimulus (e.g., staurosporine, TNF-α, or other chemical inducers).
-
Incubate for a period sufficient to induce apoptosis (typically 3-24 hours).
-
Harvest the cells and proceed with an apoptosis detection method.
Caption: General workflow for apoptosis inhibition experiments.
Apoptosis Detection Methods
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (calcium-enriched)
-
Flow cytometer
Procedure:
-
Harvest cells, including the supernatant which may contain apoptotic bodies.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Apoptosis Detection Kit (containing TdT enzyme and labeled dUTP)
-
Permeabilization solution (e.g., Triton X-100 or saponin)
-
Fixation solution (e.g., paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix and permeabilize the cells according to the kit manufacturer's protocol.
-
Incubate the cells with the TdT reaction mixture.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Interpretation:
-
Fluorescently labeled cells are considered apoptotic.
Concluding Remarks
This compound is a versatile tool for studying apoptosis. Its selective inhibition of effector caspases allows for the elucidation of specific cell death pathways. Researchers should carefully titrate the compound to determine the optimal working concentration for their specific experimental system to achieve reliable and reproducible results. When used appropriately, this compound can provide valuable insights into the complex mechanisms of programmed cell death.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Western Blot Analysis Following (Rac)-Z-FA-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of (Rac)-Z-FA-FMK, a well-established pan-caspase inhibitor. This document outlines the mechanism of action of this compound, its application in apoptosis research, and detailed protocols for assessing its impact on key apoptotic signaling proteins.
Introduction to this compound
This compound (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. It is widely recognized for its inhibitory activity against effector caspases, such as caspase-3, -6, and -7, which are crucial executioners of apoptosis. However, it does not significantly inhibit initiator caspases like caspase-8 and -10[1]. Due to its selective action, this compound is often employed as a negative control in apoptosis studies to differentiate caspase-dependent signaling events from other cellular processes[2]. By treating cells with this compound, researchers can investigate the specific roles of effector caspases in various cellular pathways and validate the caspase-dependence of apoptotic events.
Mechanism of Action
This compound functions by covalently binding to the active site of effector caspases, thereby irreversibly inactivating them. This inhibition prevents the cleavage of downstream substrates essential for the execution phase of apoptosis, such as Poly (ADP-ribose) polymerase (PARP), lamins, and other structural and regulatory proteins. Consequently, the characteristic morphological and biochemical hallmarks of apoptosis are blocked.
Application in Apoptosis Research
Western blot analysis is a powerful technique to elucidate the molecular mechanisms underlying apoptosis and to evaluate the efficacy of therapeutic agents that modulate this process. When used in conjunction with this compound treatment, Western blotting can be employed to:
-
Confirm the inhibition of effector caspases: By assessing the cleavage status of pro-caspase-3, one can verify that this compound is effectively blocking its activation.
-
Investigate the role of effector caspases in substrate cleavage: The cleavage of key caspase substrates like PARP can be analyzed to confirm that the apoptotic cascade is halted at the level of effector caspases.
-
Delineate caspase-dependent and -independent signaling pathways: By comparing the protein profiles of cells treated with an apoptotic stimulus in the presence and absence of this compound, researchers can distinguish between cellular events that are mediated by effector caspases and those that are not.
-
Serve as a negative control: In studies involving other caspase inhibitors, this compound is an essential control to ensure that the observed effects are due to specific caspase inhibition and not off-target effects of the inhibitor molecule[2].
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the effect of this compound on apoptosis. The data is presented as relative densitometry units, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Caspase-3 Cleavage
| Treatment Group | Pro-Caspase-3 (Relative Density) | Cleaved Caspase-3 (p17/19) (Relative Density) |
| Untreated Control | 1.00 ± 0.05 | 0.05 ± 0.01 |
| Apoptotic Stimulus | 0.45 ± 0.04 | 0.85 ± 0.07 |
| Apoptotic Stimulus + this compound | 0.95 ± 0.06 | 0.08 ± 0.02 |
| Apoptotic Stimulus + Z-VAD-FMK (Pan-Caspase Inhibitor) | 0.92 ± 0.05 | 0.06 ± 0.01 |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on PARP Cleavage
| Treatment Group | Full-length PARP (116 kDa) (Relative Density) | Cleaved PARP (89 kDa) (Relative Density) |
| Untreated Control | 1.00 ± 0.07 | 0.02 ± 0.01 |
| Apoptotic Stimulus | 0.30 ± 0.03 | 0.95 ± 0.08 |
| Apoptotic Stimulus + this compound | 0.98 ± 0.06 | 0.04 ± 0.01 |
| Apoptotic Stimulus + Z-VAD-FMK (Pan-Caspase Inhibitor) | 0.95 ± 0.05 | 0.03 ± 0.01 |
Data are represented as mean ± standard deviation.
Experimental Protocols
A detailed protocol for Western blot analysis following this compound treatment is provided below.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes or plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (typically 20-100 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included. For comparison, a known pan-caspase inhibitor like Z-VAD-FMK can be used.
-
Apoptotic Induction: Add the apoptotic stimulus (e.g., staurosporine, TNF-α, or a specific drug candidate) to the culture medium and incubate for the desired time period.
-
Cell Harvesting: After treatment, collect the cells. For adherent cells, use a cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
II. Protein Extraction
-
Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Normalization: Based on the protein concentration, normalize the volume of each sample to ensure equal loading in the subsequent steps.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The acrylamide percentage will depend on the molecular weight of the target proteins.
-
Protein Transfer: After electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Caption: Simplified signaling pathways of apoptosis indicating the inhibitory action of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis with (Rac)-Z-FA-FMK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Rac)-Z-FA-FMK in flow cytometry for the analysis of apoptosis. This compound is a cell-permeable, irreversible cysteine protease inhibitor. It is also known to inhibit effector caspases, specifically caspases-2, -3, -6, and -7, while not inhibiting initiator caspases-8 and -10, and only partially inhibiting caspase-9.[1] Due to its limited activity against key initiator caspases, it is often employed as a negative control in apoptosis studies to ensure that the observed effects of other caspase inhibitors are specific and not due to non-specific chemical interactions.
Mechanism of Action and Applications
This compound belongs to the fluoromethyl ketone (FMK) class of inhibitors, which irreversibly bind to the catalytic site of target proteases. In the context of apoptosis, it primarily targets the executioner caspases that are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Its inability to block the upstream initiator caspases of the extrinsic (caspase-8 and -10) and intrinsic (caspase-9) pathways makes it a valuable tool for dissecting the caspase cascade.
Key Applications:
-
Negative Control: To validate the specificity of broad-spectrum or specific caspase inhibitors in apoptosis assays.
-
Delineating Apoptotic Pathways: To investigate the relative contributions of effector versus initiator caspases in a particular model of apoptosis.
-
Drug Discovery: To screen for compounds that induce apoptosis through pathways independent of effector caspase inhibition.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment designed to assess the effect of this compound on apoptosis induction. In this example, Jurkat cells were treated with camptothecin, a topoisomerase inhibitor known to induce apoptosis, in the presence or absence of Z-FA-FMK or a specific caspase-9 inhibitor (Z-LEHD-FMK). Apoptosis was quantified by Annexin V-PE and Propidium Iodide (PI) staining.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | >95% | <5% | <1% |
| Camptothecin (4 µM) | ~55% | ~40% | ~5% |
| Camptothecin + Z-FA-FMK (20 µM) | ~56% | ~39% | ~5% |
| Camptothecin + Z-LEHD-FMK (20 µM) | >90% | <10% | <1% |
Data is representative and adapted from publicly available resources. Actual results will vary depending on the cell type, apoptosis inducer, and experimental conditions.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µl of DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for 6-8 months when stored properly.[3]
Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol describes the use of this compound as a negative control in an apoptosis experiment.
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., camptothecin, staurosporine)
-
This compound stock solution (10 mM)
-
Potent caspase inhibitor (e.g., Z-VAD-FMK or a specific caspase inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with Inhibitors:
-
For the negative control group, add this compound to the desired final concentration (typically 20-100 µM).
-
For the positive inhibitor control group, add the specific caspase inhibitor to its effective concentration.
-
For the apoptosis induction group and untreated control, add an equivalent volume of vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to all wells except for the untreated control.
-
Incubate for the desired period (e.g., 3-6 hours), which should be optimized for the specific cell type and inducer.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to flow cytometry tubes.
-
Adherent cells: Wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with serum-containing medium and transfer to flow cytometry tubes.
-
-
Cell Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Add 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Acquisition:
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Mandatory Visualizations
Caption: Caspase signaling pathway with the inhibitory action of Z-FA-FMK.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for (Rac)-Z-FA-FMK In Vivo Studies in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Z-FA-FMK is a cell-permeable, irreversible inhibitor of cysteine proteases, primarily targeting cathepsins B and L.[1][2] It also demonstrates inhibitory activity against effector caspases, including caspases-2, -3, -6, and -7, while having little to no effect on initiator caspases such as caspase-8 and -10.[3][4] This selective inhibition makes Z-FA-FMK a valuable tool for studying the roles of these proteases in various physiological and pathological processes, including apoptosis, inflammation, and viral infection. In preclinical research, Z-FA-FMK is often used as a negative control for broader caspase inhibitors due to its more specific activity.[1]
These application notes provide a summary of the in vivo applications of this compound in mouse models of severe viral and bacterial infections, along with detailed experimental protocols to guide researchers in their study design.
Data Presentation
The following tables summarize the quantitative data from in vivo studies using this compound in different mouse models.
Table 1: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model
| Mouse Model | Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| K18-hACE2 transgenic mice | This compound | 25 mg/kg | Oral | Improved survival rates (60%) and accelerated recovery compared to nirmatrelvir and molnupiravir treatments. Longer half-life (17.26 ± 8.89 h) compared to other antivirals. | |
| K18-hACE2 transgenic mice | Control (Vehicle) | N/A | Oral | Lower survival rates compared to the Z-FA-FMK treated group. |
Table 2: In Vivo Effects of this compound in a Pneumococcal Infection Mouse Model
| Mouse Model | Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 mice | This compound | Not specified | In vivo administration | Significantly increased pneumococcal growth in both lungs and blood compared with controls. | |
| C57BL/6 mice | Control (Vehicle) | N/A | In vivo administration | Lower pneumococcal growth in lungs and blood compared to the Z-FA-FMK treated group. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Z-FA-FMK in Apoptosis
This compound primarily inhibits the execution phase of apoptosis by targeting effector caspases. It also inhibits cathepsins B and L, which can be involved in lysosomal cell death pathways.
Caption: Z-FA-FMK inhibits apoptosis by targeting effector caspases and cathepsins.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mouse models of infectious diseases.
Caption: A typical workflow for in vivo studies using Z-FA-FMK in mouse models.
Experimental Protocols
Protocol 1: Evaluation of this compound in a SARS-CoV-2 K18-hACE2 Mouse Model
This protocol is based on studies evaluating the antiviral potential of Z-FA-FMK against SARS-CoV-2 infection.
1. Materials:
-
This compound (purity >95%)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
K18-hACE2 transgenic mice (6-8 weeks old)
-
SARS-CoV-2 viral stock (e.g., Wuhan-like strain)
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
2. Animal Handling and Acclimatization:
-
House mice in a BSL-3 facility under specific pathogen-free conditions.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Provide ad libitum access to food and water.
3. Experimental Procedure:
-
Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Anesthetize mice using isoflurane.
-
Infect mice via intranasal inoculation with a sublethal dose of SARS-CoV-2 (e.g., 1 x 10^4 PFU in 50 µL of PBS).
-
Initiate treatment with this compound at a dose of 25 mg/kg body weight, administered orally via gavage, starting at 4 hours post-infection and continuing once daily for 5-7 days.
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor mice daily for weight loss, clinical signs of disease (e.g., ruffled fur, hunched posture, labored breathing), and survival for up to 14 days post-infection.
4. Endpoint Analysis:
-
At selected time points (e.g., 3 and 5 days post-infection), euthanize a subset of mice from each group.
-
Collect lung tissue for virological and histological analysis.
-
Viral Load Quantification: Homogenize lung tissue and determine viral titers using a plaque assay or quantify viral RNA levels by RT-qPCR.
-
Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.
Protocol 2: Assessment of this compound in a Pneumococcal Pneumonia Mouse Model
This protocol is adapted from studies investigating the host response to pneumococcal infection.
1. Materials:
-
This compound (purity >95%)
-
Vehicle control (e.g., DMSO diluted in sterile saline)
-
C57BL/6 mice (6-8 weeks old)
-
Streptococcus pneumoniae strain (e.g., serotype 2, D39)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Intraperitoneal injection needles
-
Sterile saline
2. Animal Handling and Acclimatization:
-
House mice under standard laboratory conditions.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Provide ad libitum access to food and water.
3. Experimental Procedure:
-
Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Anesthetize mice using a ketamine/xylazine cocktail.
-
Induce pneumonia by intranasal inoculation with S. pneumoniae (e.g., 1 x 10^7 CFU in 50 µL of sterile saline).
-
Administer this compound via intraperitoneal injection. The exact dosage and timing should be optimized based on the specific research question. A starting point could be a dose range of 1-10 mg/kg administered 1 hour before or after infection.
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor mice for signs of illness and survival for up to 7 days post-infection.
4. Endpoint Analysis:
-
At 24 and 48 hours post-infection, euthanize a subset of mice from each group.
-
Collect lung tissue and blood samples.
-
Bacterial Load Quantification: Homogenize lung tissue and plate serial dilutions on blood agar plates to determine bacterial CFU. Perform blood cultures to assess bacteremia.
-
Histopathology: Process lung tissue for H&E staining to evaluate the extent of inflammation, cellular infiltration, and tissue damage.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lung homogenates or serum using ELISA or cytokine bead array.
Note on Formulation and Administration: this compound is typically dissolved in a solvent such as DMSO to create a stock solution, which is then further diluted in a vehicle suitable for in vivo administration, such as sterile saline or corn oil. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design and the desired pharmacokinetic profile.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and research objectives. All animal experiments should be conducted in accordance with institutional guidelines and regulations regarding animal welfare.
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel deprotection method of Fmoc group under neutral hydrogenation conditions [ouci.dntb.gov.ua]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (Rac)-Z-FA-FMK for Inhibiting Cytokine Production in Macrophages
Introduction
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alaninyl-Fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases, with primary targets being cathepsins B and L.[1] While structurally related to fluoromethyl ketone (FMK)-based caspase inhibitors, Z-FA-FMK exhibits minimal activity against caspases and is frequently employed as a negative control in apoptosis and inflammasome studies.[1][2] However, independent of its role as a control, Z-FA-FMK has been shown to effectively inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[3][4] This activity is attributed to its ability to suppress NF-κB-dependent gene expression, a critical pathway in the inflammatory response.
These notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing this compound to study and modulate cytokine production in macrophage cell cultures.
Mechanism of Action: Inhibition of the NF-κB Pathway
Macrophages are key players in the innate immune system, and their activation by pathogens or danger signals, such as LPS, triggers a cascade of intracellular signaling events. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling pathway that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and drives the transcription of various pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This compound exerts its inhibitory effect by intervening in this pathway, leading to the suppression of NF-κB-dependent transcription of cytokine genes.
Data Summary
The following table summarizes the known effects of this compound on cytokine production. Quantitative data such as IC₅₀ values are often cell-type and stimulus-dependent and should be determined empirically.
| Target | Macrophage Type | Method of Stimulation | This compound Concentration | Observed Effect |
| Pro-inflammatory Cytokines | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of cytokine production. |
| NF-κB-dependent genes | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppression of gene expression. |
Experimental Protocols
These protocols provide a framework for investigating the inhibitory effects of this compound on cytokine production in macrophages.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound powder in high-purity (>99.9%) Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. For example, dissolve 1 mg of Z-FA-FMK (MW: 386.42 g/mol ) in 259 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, where they are stable for 6-8 months.
-
Handling: Before use, bring the vial to room temperature before opening the cap to prevent condensation.
Protocol 2: Macrophage Culture and Treatment
This protocol is a general guideline for adherent macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Cell Seeding: Plate macrophages in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for qPCR) at a density that will result in 80-90% confluency at the time of the experiment.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. Commonly used concentrations range from 20 µM to 100 µM.
-
Important: Include a "vehicle control" group treated with the same final concentration of DMSO as the highest Z-FA-FMK concentration. DMSO levels should ideally not exceed 0.5% to avoid cellular toxicity.
-
-
Incubation: Incubate the cells with Z-FA-FMK for a pre-treatment period, typically 30 minutes to 2 hours at 37°C and 5% CO₂.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) directly to the wells containing Z-FA-FMK. Also, include an unstimulated control group.
-
Final Incubation: Incubate the plates for the desired time period to allow for cytokine production.
-
For qPCR analysis of cytokine mRNA: 4-6 hours.
-
For ELISA analysis of secreted proteins: 18-24 hours.
-
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant from each well for cytokine protein analysis (ELISA). Centrifuge to pellet any detached cells and store at -80°C.
-
Cells: Wash the remaining adherent cells with cold PBS, then lyse them directly in the plate using an appropriate lysis buffer for RNA extraction (qPCR).
-
Protocol 3: Quantification of Secreted Cytokines by ELISA
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., mouse TNF-α, mouse IL-6).
-
Thaw the collected supernatants on ice.
-
Follow the manufacturer's instructions precisely for adding standards, controls, and samples to the antibody-coated plate.
-
After the final incubation with the substrate, read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
Protocol 4: Quantification of Cytokine mRNA by RT-qPCR
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, a suitable qPCR master mix, and primers specific for your target cytokine gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression between different treatment groups.
Role as a Negative Control
While Z-FA-FMK inhibits cytokine production via the NF-κB pathway, its most common use is as a negative control for broad-spectrum caspase inhibitors like Z-VAD-FMK. Z-VAD-FMK blocks apoptosis and inflammasome activation, which is responsible for processing and releasing IL-1β and IL-18. Using Z-FA-FMK alongside Z-VAD-FMK helps researchers distinguish between effects caused by general caspase inhibition and off-target effects of FMK-containing compounds.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
Application Notes and Protocols: (Rac)-Z-FA-FMK in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-Z-FA-FMK and related fluoromethylketone (FMK) peptide inhibitors in the study of neuroinflammation. This document includes detailed experimental protocols for in vitro and in vivo models, quantitative data on inhibitor activity, and diagrams of relevant signaling pathways.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and acute brain injuries. A key process in the inflammatory cascade is the activation of caspases, a family of cysteine proteases that mediate apoptosis and inflammation. This compound (carbobenzoxy-L-phenylalanyl-L-alanyl-fluoromethylketone) is a notable inhibitor in this context. While primarily known as an inhibitor of cathepsins B and L, it also demonstrates selective inhibition of effector caspases.[1][2] This selectivity makes it a valuable tool for dissecting the specific roles of downstream caspases in neuroinflammatory processes.
Often in neuroinflammation research, the broader-spectrum pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), is utilized to investigate the overall contribution of caspase activity.[3] Z-VAD-FMK irreversibly binds to the catalytic site of most caspases, thereby blocking apoptosis and inflammasome activation.[3] This document will provide data and protocols for both Z-FA-FMK and the widely used Z-VAD-FMK to facilitate comprehensive research into caspase-mediated neuroinflammation.
Data Presentation
Table 1: Inhibitory Specificity of Z-FA-FMK Against Recombinant Caspases
| Caspase Target | Inhibition by Z-FA-FMK | Notes |
| Effector Caspases | ||
| Caspase-2 | Yes | Selectively inhibits recombinant effector caspases.[1] |
| Caspase-3 | Yes | Selectively inhibits recombinant effector caspases. |
| Caspase-6 | Yes | Selectively inhibits recombinant effector caspases. |
| Caspase-7 | Yes | Selectively inhibits recombinant effector caspases. |
| Initiator Caspases | ||
| Caspase-8 | No | Does not affect purified initiator caspases. |
| Caspase-10 | No | Does not affect purified initiator caspases. |
| Apoptosome-Associated Caspase | ||
| Caspase-9 | Partial | Only partially inhibited in vitro. |
Table 2: Inhibitory Concentration (IC50) of Z-VAD-FMK Against Various Caspases
| Caspase Target | Reported IC50 (nM) | Notes |
| Caspase-1 | 530 (as VX-765) | Z-VAD-FMK is a potent inhibitor of caspase-1. |
| Caspase-3 | 0.2 | Potent inhibitor of group II caspases. |
| Caspase-7 | 0.3 | Potent inhibitor of group II caspases. |
| Caspase-8 | 0.70 (as z-LEHD-FMK) | Z-VAD-FMK effectively inhibits caspase-8. |
| Caspase-9 | 1.5 (as z-LEHD-FMK) | Z-VAD-FMK effectively inhibits caspase-9. |
| Caspase-10 | 520 (as Ac-LESD-CMK) | Z-VAD-FMK is a potent inhibitor of caspase-10. |
Note: IC50 values can vary depending on the assay conditions. The values presented are indicative of the potent inhibitory activity of Z-VAD-FMK and related compounds.
Signaling Pathways
Caption: NLRP3 inflammasome activation pathway and site of inhibition by Z-VAD-FMK.
Caption: Dual role of Caspase-8 in apoptosis and necroptosis and sites of inhibition.
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation in Primary Microglia
This protocol describes the induction of an inflammatory response in primary microglia using lipopolysaccharide (LPS) and the application of FMK inhibitors to assess their effects on cytokine release.
Materials:
-
Primary microglia culture
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
This compound (stock solution in DMSO)
-
Z-VAD-FMK (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (e.g., TNF-α, IL-1β, IL-6 kits)
-
Reagents for cell viability assay (e.g., MTT, LDH assay)
-
96-well culture plates
Procedure:
-
Cell Seeding: Plate primary microglia in 96-well plates at a density of 5 x 10^4 cells/well in complete DMEM. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of Z-FA-FMK and Z-VAD-FMK in culture medium. A typical final concentration range to test is 10-100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of medium containing the inhibitors or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 10-100 ng/mL is often effective for inducing an inflammatory response in microglia.
-
Add 100 µL of the LPS solution to the appropriate wells. For control wells, add 100 µL of fresh medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plates for 6-24 hours at 37°C. The incubation time can be optimized depending on the specific cytokines being measured.
-
Sample Collection:
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis by ELISA. Store at -80°C if not analyzed immediately.
-
The remaining cells can be used for a cell viability assay.
-
-
Data Analysis:
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Perform a cell viability assay to ensure that the observed effects on cytokine release are not due to cytotoxicity of the inhibitors.
-
Normalize cytokine levels to the vehicle control and analyze the data using appropriate statistical methods.
-
Protocol 2: In Vivo Mouse Model of Focal Cerebral Ischemia (tMCAO)
This protocol describes the transient Middle Cerebral Artery Occlusion (tMCAO) model in mice to induce ischemic stroke and neuroinflammation, and the administration of FMK inhibitors to evaluate their neuroprotective effects.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Silicone-coated 6-0 nylon monofilament
-
This compound or Z-VAD-FMK sterile solution for injection (e.g., in saline with a small percentage of DMSO)
-
Vehicle control solution
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Equipment for neurological scoring
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Maintain the body temperature at 37°C using a heating pad.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCA Occlusion:
-
Ligate the distal ECA.
-
Insert the silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The advancement distance is typically 9-11 mm from the carotid bifurcation.
-
The occlusion period is typically 60-90 minutes.
-
-
Inhibitor Administration:
-
Inhibitors can be administered via various routes, including intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.
-
Pre-treatment: Administer Z-FA-FMK or Z-VAD-FMK (e.g., 1-10 mg/kg, i.p.) 30 minutes before the onset of MCAO.
-
Post-treatment: Administer the inhibitor immediately after reperfusion or at various time points post-reperfusion to assess the therapeutic window.
-
-
Reperfusion: After the occlusion period, withdraw the monofilament to allow for reperfusion. Suture the incision.
-
Neurological Assessment:
-
At 24 hours post-MCAO, perform neurological scoring to assess motor deficits. A common scoring system ranges from 0 (no deficit) to 4 (severe deficit).
-
-
Infarct Volume Measurement:
-
After neurological assessment, euthanize the mice and perfuse with saline.
-
Remove the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2% TTC solution for 20-30 minutes at 37°C. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the infarct volumes and neurological scores between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests.
Conclusion
This compound, with its selectivity for effector caspases, and the pan-caspase inhibitor Z-VAD-FMK are invaluable tools for investigating the complex role of caspases in neuroinflammation. The protocols and data provided herein offer a framework for researchers to design and execute experiments aimed at understanding and targeting caspase-mediated pathways in neurological disorders. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.
References
Troubleshooting & Optimization
Technical Support Center: (Rac)-Z-FA-FMK
Welcome to the technical support center for (Rac)-Z-FA-FMK. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the nuances of using this compound.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to inhibit caspases, but I'm not seeing any effect. Is my experiment failing?
A1: Not necessarily. While this compound is sometimes described as an effector caspase inhibitor, its activity against caspases can be weak or context-dependent. In fact, it is often used by some manufacturers as a negative control for caspase inhibition experiments.[1][2][3] Its primary targets are other cysteine proteases, such as cathepsins B, L, and S. Therefore, a lack of caspase inhibition might be due to the inherent specificity of the compound rather than an experimental error.
Q2: What are the primary targets of this compound?
A2: this compound is a potent, irreversible inhibitor of cysteine proteases. Its well-documented targets include:
-
Cathepsins: B, L, and S
-
Other Cysteine Proteases: Papain and cruzain
While it has been reported to inhibit effector caspases-2, -3, -6, and -7, it does not typically inhibit initiator caspases-8 and -10.
Q3: Why is Z-FA-FMK sometimes sold as a negative control for caspase inhibitors?
A3: Z-FA-FMK is sold as a negative control because it lacks the aspartic acid residue at the P1 position, which is a key recognition site for caspases. This makes it a poor inhibitor for many caspases involved in apoptosis. It is useful for demonstrating that the observed effects of other caspase inhibitors (like Z-VAD-FMK) are due to specific caspase inhibition and not off-target effects on other cysteine proteases.
Q4: Could my Z-FA-FMK be degraded or inactive?
A4: Yes, improper handling and storage can lead to the degradation of the compound. Z-FA-FMK should be stored as a lyophilized powder at -20°C. Once reconstituted in DMSO, it should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use fresh DMSO, as moisture can reduce solubility.
Q5: What concentration of this compound should I use?
A5: The optimal concentration can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model. Concentrations ranging from 20 µM to 100 µM have been used in cell culture experiments. However, be aware that high concentrations of the DMSO solvent can be toxic to cells.
Troubleshooting Guides
If you are experiencing a lack of caspase inhibition with this compound, follow these troubleshooting steps.
Problem 1: No reduction in caspase activity observed in my cell-based assay.
This guide will help you diagnose why this compound is not inhibiting caspases in your experiment.
Caption: Troubleshooting workflow for lack of caspase inhibition.
Problem 2: Western blot shows no change in caspase cleavage.
If you are not observing a decrease in cleaved caspase levels after treatment with Z-FA-FMK, consider the following technical aspects of your western blot.
Caption: Troubleshooting workflow for Western blot analysis.
Data Presentation
The following table summarizes the known targets of this compound. Note that specific IC50 values are not always readily available in the literature, reflecting its broad use as a general cysteine protease inhibitor rather than a highly specific caspase inhibitor.
| Target Class | Specific Enzymes Inhibited | Potency/Selectivity Notes |
| Cysteine Proteases | Cathepsin B, Cathepsin L, Cathepsin S, Papain, Cruzain | Primary, potent inhibitor. This is the main and most well-documented activity of Z-FA-FMK. |
| Effector Caspases | Caspase-2, Caspase-3, Caspase-6, Caspase-7 | Moderate to weak inhibition. Often requires higher concentrations compared to dedicated caspase inhibitors. |
| Initiator Caspases | Caspase-8, Caspase-10 | Generally not inhibited. Z-FA-FMK fails to prevent the activation of these caspases. |
| Other Pathways | NF-κB Pathway | Can inhibit LPS-induced cytokine production by blocking NF-κB dependent gene expression. |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol allows for the quantification of caspase-3 activity in cell lysates and can be used to assess the efficacy of Z-FA-FMK.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
2x Reaction Buffer with 10 mM DTT
-
Caspase-3 Substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader (400 nm or 405 nm)
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with your apoptosis-inducing agent in the presence or absence of pre-incubated this compound (e.g., 20-100 µM for 1 hour). Include a positive control inhibitor (e.g., Z-DEVD-FMK) and a vehicle control (DMSO).
-
Cell Lysis:
-
Pellet 1-5 million cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction:
-
Load 50-200 µg of protein from each sample into a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Bring the final volume of each well to 100 µL with Cell Lysis Buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 nm or 405 nm. The color development is proportional to the caspase-3 activity.
-
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol is for detecting the cleaved (active) form of caspase-3.
Materials:
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF or nitrocellulose membrane (0.2 µm recommended)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells as described in Protocol 1. Mix 30-50 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (typically detects the p17/19 fragments) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using a digital imager or film. A decrease in the cleaved caspase-3 band in the Z-FA-FMK treated sample compared to the apoptosis-induced control would indicate inhibition.
References
Technical Support Center: (Rac)-Z-FA-FMK Off-Target Effects in Experiments
Welcome to the technical support center for researchers utilizing (Rac)-Z-FA-FMK. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
This compound (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a synthetic peptide that functions as an irreversible inhibitor of some cysteine proteases. It is often used as a negative control in apoptosis experiments alongside pan-caspase inhibitors like Z-VAD-FMK because it is not supposed to inhibit caspases that require a P1 Aspartate residue.[1] Its primary intended targets are cathepsins B and L.[1]
Q2: What are the known off-target effects of this compound?
Despite its common use as a negative control, this compound has several documented off-target effects. Researchers should be aware that it can:
-
Inhibit effector caspases: It has been shown to inhibit effector caspases-2, -3, -6, and -7, but not initiator caspases-8 and -10.[2]
-
Inhibit other cysteine proteases: Beyond cathepsins B and L, it may inhibit other cysteine proteases.
-
Modulate the NF-κB signaling pathway: Studies suggest that Z-FA-FMK can inhibit the NF-κB pathway, which plays a critical role in inflammation and cell survival.
-
Induce oxidative stress: There is evidence that Z-FA-FMK can lead to the generation of reactive oxygen species (ROS).[3]
Q3: I am observing unexpected anti-apoptotic or pro-apoptotic effects with Z-FA-FMK. What could be the cause?
Unexpected effects on apoptosis can arise from the off-target inhibition of effector caspases.[2] Depending on the cell type and the specific apoptotic pathway being studied, the net effect could be either a partial inhibition of apoptosis (if effector caspases are key players) or a lack of the expected "negative control" behavior.
Q4: My cells are showing signs of stress that are not related to my experimental treatment when I use Z-FA-FMK. Why?
This could be due to the induction of oxidative stress by Z-FA-FMK. The generation of ROS can lead to a variety of cellular stress responses, confounding the interpretation of your experimental results.
Q5: How can I be sure that the effects I'm seeing are due to my treatment and not off-target effects of Z-FA-FMK?
It is crucial to run appropriate controls. In addition to a vehicle control (e.g., DMSO), consider using an alternative negative control peptide that does not have the same off-target profile. Furthermore, you can use more specific inhibitors for the off-target enzymes (e.g., specific cathepsin inhibitors) to dissect the observed effects.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Apoptosis
Symptoms:
-
Reduced cleavage of caspase-3 substrates (e.g., DEVD-AFC) in the presence of Z-FA-FMK.
-
Decreased PARP cleavage observed by Western blot.
-
Partial protection from apoptosis in your experimental model.
Possible Cause:
-
Off-target inhibition of effector caspases (caspase-3, -7) by Z-FA-FMK.
Troubleshooting Steps:
-
Confirm Effector Caspase Inhibition: Perform a direct in vitro or in-cell caspase activity assay using a specific fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AFC). Compare the activity in the presence of your experimental compound alone, Z-FA-FMK alone, and the combination.
-
Use a More Specific Negative Control: Consider using a different control peptide that has been shown to have minimal effects on caspases.
-
Titrate Z-FA-FMK Concentration: Determine the lowest effective concentration of Z-FA-FMK for its intended purpose (e.g., cathepsin inhibition) that minimizes off-target caspase inhibition in your system.
Issue 2: Unexplained Cellular Stress or Toxicity
Symptoms:
-
Increased levels of reactive oxygen species (ROS) detected by probes like DCFDA.
-
Changes in mitochondrial membrane potential.
-
Cell morphology changes indicative of stress.
Possible Cause:
-
Induction of oxidative stress by Z-FA-FMK.
Troubleshooting Steps:
-
Measure ROS Production: Use a fluorescent probe-based assay (e.g., DCFDA or DHE) to quantify ROS levels in cells treated with Z-FA-FMK compared to vehicle-treated cells.
-
Assess Mitochondrial Health: Employ assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) to see if Z-FA-FMK is affecting mitochondrial function.
-
Include Antioxidant Controls: Co-treat cells with an antioxidant (e.g., N-acetylcysteine) and Z-FA-FMK to see if this rescues the stress phenotype.
Issue 3: Altered Inflammatory Response
Symptoms:
-
Unexpected changes in the expression of NF-κB target genes (e.g., TNF-α, IL-6).
-
Altered inflammatory signaling in your experimental model.
Possible Cause:
-
Inhibition of the NF-κB signaling pathway by Z-FA-FMK.
Troubleshooting Steps:
-
Assess NF-κB Activation: Perform a Western blot for phosphorylated IκBα and total IκBα to determine if Z-FA-FMK is preventing IκBα degradation.
-
Perform Electrophoretic Mobility Shift Assay (EMSA): Use EMSA to directly visualize the binding of NF-κB to its DNA consensus sequence in nuclear extracts from cells treated with Z-FA-FMK.
-
Use a Specific NF-κB Inhibitor as a Positive Control: Compare the effects of Z-FA-FMK to a known NF-κB inhibitor (e.g., BAY 11-7082) to confirm pathway-specific effects.
Quantitative Data on this compound Off-Target Inhibition
| Target | IC50 / Ki | Notes | Reference |
| Cathepsin L | IC50: 15 µM | For the related compound (Rac)-Z-Phe-Phe-FMK. | |
| Effector Caspases (2, 3, 6, 7) | Not specified | Inhibits activity, but specific IC50/Ki values are not consistently reported. | |
| Initiator Caspases (8, 10) | Not inhibited | Does not affect the activity of these caspases. |
Note: Specific IC50 and Ki values for this compound across a range of off-targets are not always readily available in the literature. The provided data for Cathepsin L is for a structurally similar compound and should be considered indicative. Researchers are encouraged to determine the inhibitory concentrations empirically in their own experimental systems.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
Principle: This assay measures the activity of effector caspases by monitoring the cleavage of a fluorogenic substrate, Ac-DEVD-AFC. Cleavage of the substrate releases the fluorescent AFC molecule, which can be quantified.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-AFC, 1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with your compound of interest, this compound, or a combination for the desired time. Include untreated and vehicle controls.
-
Cell Lysis:
-
For adherent cells, remove the media and add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.
-
For suspension cells, pellet the cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer to each well containing cell lysate.
-
Add 5 µL of 1 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a fluorometer at Ex/Em = 400/505 nm.
Protocol 2: Cathepsin B Activity Assay (Fluorometric)
Principle: This assay measures the activity of Cathepsin B by monitoring the cleavage of the fluorogenic substrate Z-RR-AMC. Cleavage releases the fluorescent AMC molecule.
Materials:
-
Cell or tissue lysates
-
This compound
-
Cathepsin B Lysis Buffer (e.g., 25 mM MES, pH 5.0, 5 mM DTT)
-
Cathepsin B Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Cathepsin B Substrate (Z-RR-AMC, 10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in chilled Cathepsin B Lysis Buffer. Determine protein concentration.
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of your sample (diluted in Assay Buffer) per well.
-
Include a substrate blank containing 50 µL of Assay Buffer.
-
For inhibitor studies, pre-incubate the lysate with this compound for 15-30 minutes at room temperature before adding the substrate.
-
-
Reaction Initiation: Add 50 µL of 20 µM substrate solution (diluted in Assay Buffer) to each well.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes at Ex/Em = 380/460 nm.
Mandatory Visualizations
Caption: Off-target effects of this compound.
Caption: Troubleshooting workflow for Z-FA-FMK experiments.
Caption: Potential inhibition of the NF-κB pathway by Z-FA-FMK.
References
- 1. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-FA.FMK activates duodenal epithelial cell proliferation through oxidative stress, NF-kappaB and IL-1beta in D-GalN/TNF-alpha-administered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Z-FA-FMK cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-Z-FA-FMK.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, particularly concerning cytotoxicity at high concentrations.
Question: We are observing significant cell death in our cultures treated with high concentrations of this compound, even in our negative control group. What could be the cause?
Answer:
Several factors could be contributing to the observed cytotoxicity. Here is a step-by-step guide to troubleshoot this issue:
-
DMSO Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO are toxic to cells. It is recommended not to exceed a final DMSO concentration of 0.2% in your cell culture medium[1][2]. Prepare a vehicle control with the same final concentration of DMSO to distinguish between the effects of the solvent and the compound.
-
Compound Concentration and Cell Type: While often used as a negative control, this compound is a cysteine protease inhibitor and can inhibit effector caspases at higher concentrations[3][4]. The concentration at which it becomes cytotoxic can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay duration. Some studies have reported using up to 100 µM without significant toxicity in certain cell lines like activated T cells, but this is not universally applicable.
-
Off-Target Effects: At high concentrations, this compound can have off-target effects that may lead to cell death. A notable off-target effect is the induction of autophagy. This should be considered as a potential mechanism of the observed cytotoxicity.
-
Culture Conditions: Ensure your cell culture conditions are optimal. Factors such as contamination (bacterial, fungal, or mycoplasma), improper media formulation, or suboptimal incubator conditions can sensitize cells to chemical treatments.
Question: Our results show unexpected inhibition of apoptosis in our experimental group treated with a specific caspase inhibitor when compared to the this compound negative control. How should we interpret this?
Answer:
This scenario requires careful interpretation of the role of this compound in your experiment.
-
This compound as a Cysteine Protease Inhibitor: this compound is a known inhibitor of cysteine proteases such as cathepsins B and L. In some cellular systems, these proteases can be involved in apoptotic pathways. Therefore, at certain concentrations, this compound might exhibit some anti-apoptotic effects, complicating its use as a true negative control.
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Inhibition of Effector Caspases: At higher concentrations, this compound can inhibit effector caspases (like caspases-3 and -7). If your experimental caspase inhibitor also targets these caspases, you might see a reduced differential effect. Consider titrating down the concentration of this compound to a level where it does not interfere with effector caspase activity.
Question: We suspect off-target effects of this compound in our experiments. How can we confirm this?
Answer:
To investigate potential off-target effects, particularly the induction of autophagy, you can perform the following:
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Western Blot Analysis: Probe for markers of autophagy such as the conversion of LC3-I to LC3-II and the expression levels of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.
-
Microscopy: Use fluorescence microscopy to visualize the formation of autophagosomes in cells treated with this compound. This can be achieved by using cells expressing GFP-LC3, where the formation of green puncta indicates autophagosome formation.
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Use of Autophagy Inhibitors: Treat cells with a combination of this compound and a known autophagy inhibitor (e.g., 3-methyladenine or chloroquine) to see if this rescues the observed phenotype.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is primarily known as an irreversible inhibitor of cysteine proteases, such as cathepsins B and L. It is often used as a negative control in apoptosis experiments involving caspase inhibitors because it does not inhibit initiator caspases like caspase-8 and -10. However, it can inhibit effector caspases at higher concentrations.
What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental setup. It is always recommended to perform a dose-response experiment to determine the highest non-toxic concentration for your system. In many studies, it is used in the range of 10-50 µM.
How should I prepare and store this compound?
This compound is typically dissolved in high-purity DMSO to prepare a stock solution (e.g., 10 mM). This stock solution should be stored at -20°C and can be stable for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening.
Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo studies in animal models. However, appropriate formulation and dosage must be determined for in vivo applications.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound on Effector Caspases
| Caspase | IC50 (µM) |
| Caspase-2 | 6 - 32 |
| Caspase-3 | 6 - 32 |
| Caspase-6 | 6 - 32 |
| Caspase-7 | 6 - 32 |
| Data sourced from Cayman Chemical product information sheet. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general guideline for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound
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DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., ≤ 0.2%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Caspase Activity Assay using a Fluorogenic Substrate
This protocol can be used to assess the inhibitory effect of this compound on caspase activity.
Materials:
-
Cell lysate from cells treated with an apoptosis inducer
-
This compound
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Specific caspase inhibitor (positive control)
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Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
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Assay buffer
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96-well black microplate
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Fluorometric plate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from apoptotic and non-apoptotic cells.
-
Reaction Setup: In a 96-well black plate, add cell lysate to each well.
-
Inhibitor Addition: Add different concentrations of this compound, a specific caspase inhibitor (positive control), or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
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Substrate Addition: Add the fluorogenic caspase substrate to all wells.
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Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths. Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
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Data Analysis: Determine the rate of substrate cleavage (increase in fluorescence over time) for each condition. Calculate the percentage of caspase inhibition relative to the vehicle control.
Mandatory Visualization
Caption: Intrinsic and extrinsic apoptosis pathways and the inhibitory point of this compound.
Caption: Simplified NF-κB signaling pathway and the suppressive effect of this compound.
Caption: Off-target effect of this compound on autophagy via NGLY1 inhibition.
References
Troubleshooting (Rac)-Z-FA-FMK Precipitation in Stock Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing (Rac)-Z-FA-FMK, encountering precipitation in stock solutions can be a significant experimental hurdle. This technical support guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to ensure the successful preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: Several factors can affect the dissolution of this compound in DMSO. Firstly, ensure you are using a sufficient volume of high-purity (>99.9%), anhydrous DMSO; moisture in the solvent can significantly reduce solubility.[1] If the compound still doesn't dissolve, gentle warming of the solution (e.g., in a 37°C water bath) and brief sonication can facilitate dissolution. It is also crucial to vortex the solution thoroughly.
Q2: I observed precipitation after storing my this compound stock solution at -20°C. Is the compound degraded?
A2: Precipitation upon freezing does not necessarily indicate degradation. This compound can precipitate out of a concentrated DMSO stock at low temperatures. Before use, it is essential to bring the vial to room temperature and ensure the compound has completely redissolved. Gentle warming and vortexing may be necessary. To avoid repeated freeze-thaw cycles that can increase the likelihood of precipitation and potential degradation, it is highly recommended to aliquot the stock solution into single-use vials before freezing.[2][3]
Q3: My this compound stock solution is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent stock into an aqueous buffer. The precipitation occurs because the solubility of this compound is much lower in aqueous solutions than in DMSO. To prevent this, add the DMSO stock to the aqueous medium dropwise while gently vortexing to ensure rapid and thorough mixing. It is also advisable to perform serial dilutions in DMSO first to get closer to the final desired concentration before adding it to the aqueous medium. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.2%) to avoid solvent-induced toxicity.
Q4: What is the recommended storage procedure for this compound stock solutions?
A4: For long-term stability, store the lyophilized powder at -20°C under desiccating conditions. Once reconstituted in DMSO, the stock solution should be aliquoted into single-use vials and stored at -80°C for up to one year or at -20°C for shorter periods (up to 6-8 months). Always bring the solution to room temperature and ensure it is fully dissolved before use.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥13.45 mg/mL | High-purity, anhydrous DMSO is recommended. |
| DMSO | 71 mg/mL (183.74 mM) | Sonication is recommended to aid dissolution. |
| DMSO | 77 mg/mL (199.26 mM) | Moisture-absorbing DMSO reduces solubility. |
| Ethanol | 32 mg/mL (82.81 mM) | Sonication is recommended to aid dissolution. |
| Water | Insoluble or slightly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 386.4 g/mol )
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High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
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Water bath (optional)
Procedure:
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Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound, you will need 259 µL of DMSO.
-
Calculation: (1 mg / 386.4 g/mol ) / (10 mmol/L) = 0.000259 L = 259 µL
-
-
Equilibrate reagents: Allow both the this compound powder and the DMSO to come to room temperature before opening to prevent moisture condensation.
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Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
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Mixing: Vortex the solution vigorously for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for a few minutes and/or sonicate it briefly.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Ensure complete dissolution: Before use, vortex the thawed stock solution to ensure that the compound is fully dissolved. If any precipitate is visible, gently warm the solution as described in Protocol 1.
-
Prepare an intermediate dilution (optional but recommended): To minimize precipitation, it is often beneficial to make an intermediate dilution of the stock solution in DMSO before adding it to the aqueous medium.
-
Final dilution: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing. For example, to achieve a final concentration of 20 µM in 1 mL of medium, add 2 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.2%.
-
Final mixing: Vortex the final solution gently to ensure homogeneity.
-
Use immediately: It is best to use the final working solution immediately after preparation.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: (Rac)-Z-FA-FMK for Mitigation of DMSO-Induced Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-Z-FA-FMK to minimize dimethyl sulfoxide (DMSO) toxicity in experimental settings.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound to counteract DMSO-induced cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High cell death despite Z-FA-FMK treatment. | Suboptimal Z-FA-FMK concentration: The concentration may be too low to effectively inhibit the apoptotic cascade initiated by DMSO. | Titrate Z-FA-FMK to determine the optimal concentration for your specific cell type and DMSO exposure. A general starting range is 50-100 µM.[1] |
| Timing of Z-FA-FMK addition: Z-FA-FMK was added after the apoptotic pathway was already significantly advanced. | Add Z-FA-FMK to the cell culture medium prior to or concurrently with the addition of the DMSO-dissolved compound. | |
| Cell-type specific sensitivity: The particular cell line being used is highly sensitive to DMSO, and the apoptotic pathway may involve caspases not inhibited by Z-FA-FMK. | Consider using a lower concentration of DMSO if possible. For highly sensitive cells, explore alternative solvents. Note that some hematopoietic and embryonic stem cell lines are particularly vulnerable to DMSO.[2] | |
| Inconsistent or unexpected results. | DMSO concentration in Z-FA-FMK stock: The final concentration of DMSO from the Z-FA-FMK stock solution may be contributing to overall cytotoxicity. | Calculate the final DMSO concentration from all sources. It is advisable to keep the final DMSO concentration below 0.5%, as higher concentrations can be toxic to many cell lines.[3] Prepare a vehicle control with the same final DMSO concentration as the experimental conditions. |
| Z-FA-FMK instability: Improper storage of the Z-FA-FMK stock solution may lead to reduced efficacy. | Store the Z-FA-FMK stock solution at -20 to -70 °C in a manual defrost freezer and avoid repeated freeze-thaw cycles. | |
| Difficulty dissolving Z-FA-FMK. | Incorrect solvent: Z-FA-FMK has limited solubility in aqueous solutions. | Z-FA-FMK is soluble in DMSO.[4] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it in your culture medium to the final working concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in reducing DMSO toxicity?
A1: this compound, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a cell-permeable, irreversible inhibitor of cysteine proteases. Its protective effect against DMSO-induced toxicity is primarily attributed to its selective inhibition of effector caspases, specifically caspases-2, -3, -6, and -7. DMSO, at concentrations above 10%, can induce apoptosis through the activation of caspase-9 and caspase-3. By inhibiting these downstream effector caspases, Z-FA-FMK can block the execution phase of apoptosis, thereby reducing cell death.
Q2: What is the recommended working concentration for Z-FA-FMK?
A2: The optimal working concentration of Z-FA-FMK is cell-type and experiment-dependent. A common starting range for inhibiting apoptosis in cell culture is 50-100 µM. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental conditions.
Q3: How should I prepare and store Z-FA-FMK?
A3: Z-FA-FMK is soluble in DMSO. A common method is to prepare a 10 mM stock solution by dissolving 1 mg of Z-FA-FMK in 259 µl of DMSO. This stock solution should be stored at -20 to -70 °C in a manual defrost freezer to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the appropriate controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are recommended:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as your experimental conditions (from both the dissolved compound and the Z-FA-FMK stock). This is critical to distinguish the effects of your compound from the effects of the solvent.
-
Z-FA-FMK Only Control: Cells treated with Z-FA-FMK at the working concentration to assess any potential off-target effects of the inhibitor itself.
-
Positive Control for Apoptosis: A known apoptosis-inducing agent to confirm that Z-FA-FMK is capable of inhibiting apoptosis in your cell system.
Q5: What are the limitations of using Z-FA-FMK?
A5: While Z-FA-FMK is an effective inhibitor of effector caspases, it is not a pan-caspase inhibitor. It does not inhibit initiator caspases 8 and 10, and only partially inhibits caspase-9. Therefore, if DMSO is inducing apoptosis through a pathway that is heavily reliant on these upstream caspases, Z-FA-FMK may be less effective. Additionally, Z-FA-FMK is also known to inhibit cathepsins B, L, and S, which could have other cellular effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to DMSO toxicity and Z-FA-FMK.
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| DMSO Concentration | Observed Effect | Reference |
| < 0.1% | Generally considered safe for most cell lines. | |
| 0.1% - 0.5% | Well-tolerated by many cell lines, but may have minor effects on cell proliferation or gene expression. | |
| > 0.5% - 1% | Can cause toxic effects in some cell lines. | |
| > 10% | Reported to induce membrane pore formation and apoptosis. |
Table 2: Properties of this compound
| Property | Value/Description | Reference |
| Full Name | benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone | |
| Molecular Weight | 386.42 g/mol | |
| Target Caspases | Effector caspases-2, -3, -6, and -7 | |
| Other Targets | Cathepsins B, L, and S | |
| Solubility | Soluble in DMSO | |
| Storage | -20 to -70 °C |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Z-FA-FMK
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Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Z-FA-FMK Preparation: Prepare a series of dilutions of your Z-FA-FMK stock solution in culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 µM).
-
Treatment:
-
Add the diluted Z-FA-FMK to the appropriate wells.
-
In separate wells, add your apoptosis-inducing agent (e.g., a high concentration of DMSO or another known inducer) with and without the different concentrations of Z-FA-FMK.
-
Include vehicle controls with the corresponding concentrations of DMSO.
-
-
Incubation: Incubate the plate for a period appropriate for your cell line and the apoptosis inducer (e.g., 24-48 hours).
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Assessment of Cell Viability: Use a standard cell viability assay, such as MTT, WST-1, or a trypan blue exclusion assay, to determine the percentage of viable cells in each condition.
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Data Analysis: Plot cell viability against the Z-FA-FMK concentration to identify the lowest concentration that provides the maximum protective effect.
Protocol 2: Assessing Apoptosis Inhibition by Z-FA-FMK
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Experimental Setup: Treat cells with your compound dissolved in DMSO, with and without pre-treatment with the optimal concentration of Z-FA-FMK determined in Protocol 1. Include all necessary controls.
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Apoptosis Assay: After the desired incubation period, assess the level of apoptosis using one or more of the following methods:
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Caspase Activity Assay: Measure the activity of effector caspases (e.g., caspase-3/7) using a commercially available luminescent or fluorescent assay kit.
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Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
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TUNEL Assay: Detect DNA fragmentation, a hallmark of late-stage apoptosis, using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
-
Data Analysis: Compare the levels of apoptosis in the different treatment groups. A significant reduction in apoptosis in the Z-FA-FMK co-treated group compared to the DMSO-compound only group indicates effective inhibition.
Visualizations
Caption: DMSO-induced intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating the efficacy of Z-FA-FMK.
References
Interpreting unexpected results with (Rac)-Z-FA-FMK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with (Rac)-Z-FA-FMK.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or Z-Phe-Ala-FMK, is an irreversible cysteine protease inhibitor.[1] It is often utilized as a negative control in apoptosis experiments involving other FMK-based caspase inhibitors.[2][3] Its primary targets are cathepsins B and L.[3][4] While it is sometimes described as a negative control for caspases, it can inhibit effector caspases.
Q2: I'm using Z-FA-FMK as a negative control, but I'm still seeing some reduction in apoptosis. Why is this happening?
A2: While often used as a negative control, Z-FA-FMK is not entirely inert in apoptosis pathways. It has been shown to selectively inhibit effector caspases such as caspases-2, -3, -6, and -7, while not affecting initiator caspases-8 and -10. It also only partially inhibits caspase-9. Therefore, if your apoptotic pathway is heavily reliant on these effector caspases, you may observe a partial inhibition of apoptosis.
Q3: Can Z-FA-FMK affect cellular processes other than apoptosis?
A3: Yes. Z-FA-FMK has been observed to have effects on other cellular processes. For instance, it can inhibit T cell proliferation induced by mitogens and IL-2. Additionally, as a cysteine protease inhibitor, it can affect the degradation of fibrillar collagen by fibroblasts and osteoclasts and inhibit LPS-induced cytokine production in macrophages.
Q4: Are there known off-target effects for FMK-based inhibitors that I should be aware of when using Z-FA-FMK?
A4: Yes. The related and widely used pan-caspase inhibitor, Z-VAD-FMK, has a known off-target effect of inhibiting peptide: N-glycanase (NGLY1), which can lead to the induction of autophagy. Since Z-FA-FMK is also a peptide fluoromethyl ketone (fmk) derivative, it is plausible that it could have similar off-target effects. If you observe unexpected cellular responses such as the formation of autophagosomes, it is worth investigating potential off-target effects.
Troubleshooting Unexpected Results
Scenario 1: Incomplete or partial inhibition of apoptosis.
If you are using Z-FA-FMK and observing only a partial reduction in apoptosis, consider the following troubleshooting steps:
-
Identify the active caspases in your system: Your apoptotic pathway may be mediated by caspases that are not strongly inhibited by Z-FA-FMK, such as initiator caspases-8 and -10.
-
Consider the role of cathepsins: Z-FA-FMK is a potent inhibitor of cathepsins B and L. Cathepsins can be involved in apoptosis, and their inhibition could contribute to the effects you are observing.
Experimental Protocols
Protocol 1: Caspase Activity Assay
This protocol can be used to determine which caspases are active in your experimental system and if they are inhibited by Z-FA-FMK.
-
Cell Lysis:
-
Induce apoptosis in your cells in the presence and absence of Z-FA-FMK. Include a positive control (e.g., a known apoptosis inducer) and a negative control (untreated cells).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Caspase Activity Measurement:
-
Use a commercially available fluorometric or colorimetric caspase activity assay kit specific for different caspases (e.g., caspase-3, -8, -9).
-
Add the caspase-specific substrate to the cell lysates.
-
Incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the caspase activity to the protein concentration.
-
Compare the caspase activity in Z-FA-FMK-treated samples to the controls.
-
Data Presentation
Table 1: Specificity of Z-FA-FMK on Recombinant Caspases
| Caspase | Inhibition by Z-FA-FMK | Reference |
| Caspase-2 | Inhibited | |
| Caspase-3 | Inhibited | |
| Caspase-6 | Inhibited | |
| Caspase-7 | Inhibited | |
| Caspase-8 | Not Affected | |
| Caspase-9 | Partially Inhibited | |
| Caspase-10 | Not Affected |
Visualizations
Caption: Troubleshooting flowchart for unexpected results with Z-FA-FMK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Z-FA-FMK degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of (Rac)-Z-FA-FMK, a potent, irreversible inhibitor of cysteine proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. Its primary targets include cathepsins B, L, and S, as well as papain and cruzain.[1] It also selectively inhibits effector caspases, such as caspases-2, -3, -6, and -7, but does not significantly affect initiator caspases like -8 and -10.[1][2]
Q2: What is the primary application of this compound in research?
Due to its inhibitory action on cysteine proteases and not on apoptosis-mediating caspases, this compound is widely used as a negative control in apoptosis studies.[3] When used alongside pan-caspase inhibitors like Z-VAD-FMK, it helps to demonstrate that the observed effects are specifically due to caspase inhibition and not off-target effects of the inhibitor molecule itself.
Q3: How should this compound be stored to ensure its stability?
Proper storage is crucial to maintain the activity of this compound. The lyophilized powder and reconstituted solutions have different storage requirements, as summarized in the table below. It is highly recommended to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store under desiccating conditions. |
| Room Temperature | 1 year | In a desiccator. | |
| Reconstituted in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 6-8 months | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
Issue 1: I am observing unexpected or off-target effects in my cell culture experiments.
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High Concentrations of DMSO: Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.2%. Higher concentrations can be toxic to cells and may mask the specific effects of the inhibitor.
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Potential for Autophagy Induction: While Z-FA-FMK is a standard negative control, related FMK-containing peptides like Z-VAD-FMK have been shown to have off-target effects, including the induction of autophagy through inhibition of NGLY1. If you observe autophagic markers, consider the possibility of similar off-target effects and include appropriate controls.
Issue 2: My this compound seems to have lost its activity.
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Improper Storage: Review the storage conditions of both the lyophilized powder and the reconstituted stock solution. Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation.
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Hydrolysis: Fluoromethyl ketone (FMK) derivatives can be susceptible to hydrolysis, especially in aqueous solutions. Prepare fresh dilutions in your culture medium for each experiment and avoid storing the inhibitor in aqueous solutions for extended periods.
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Solvent Quality: Use high-purity, anhydrous DMSO for reconstitution. Moisture in the DMSO can reduce the solubility and stability of the compound.
Issue 3: I am not seeing the expected results in my apoptosis assay.
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Suboptimal Concentration: The optimal working concentration of Z-FA-FMK can vary depending on the cell type, the apoptosis induction method, and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.
-
Timing of Treatment: Ensure that the cells are pre-incubated with Z-FA-FMK for a sufficient amount of time to allow for cell permeability and target engagement before inducing apoptosis. A pre-incubation time of 30 minutes to 1 hour is generally recommended.
Experimental Protocols
Protocol: Using this compound as a Negative Control in a Caspase-Glo® 3/7 Assay
This protocol outlines the use of this compound as a negative control to confirm that apoptosis inhibition is due to a specific caspase inhibitor.
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving 1 mg in 259 µL of high-purity, anhydrous DMSO. Gently vortex to ensure complete dissolution.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare working solutions of your specific caspase inhibitor and this compound in your cell culture medium. A typical final concentration to test is 20-50 µM.
-
Include the following experimental groups:
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Untreated cells (negative control)
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Cells treated with the apoptosis-inducing agent only (positive control)
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Cells pre-treated with the specific caspase inhibitor, followed by the apoptosis-inducing agent.
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Cells pre-treated with this compound, followed by the apoptosis-inducing agent.
-
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Pre-incubate the cells with the inhibitors for 1 hour before adding the apoptosis-inducing agent.
-
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., staurosporine, TRAIL) to the appropriate wells and incubate for the desired period.
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
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Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Compare the luminescence signals between the different treatment groups. A successful experiment will show a significant reduction in caspase activity in the cells treated with the specific caspase inhibitor, while the cells treated with this compound should show caspase activity similar to the positive control group (apoptosis-inducing agent only).
Visualizations
Caption: Mechanism of this compound Inhibition.
Caption: Troubleshooting Workflow for this compound.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
Technical Support Center: Cell Viability Assays with (Rac)-Z-FA-FMK Treatment
Welcome to the technical support center for researchers utilizing (Rac)-Z-FA-FMK in cell viability and apoptosis studies. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, or Z-Phe-Ala-FMK, is primarily recognized as an inhibitor of the cysteine proteases cathepsin B and L.[1][2] It is often employed as a negative control in apoptosis studies for other fluoromethylketone (FMK)-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK.[2][3][4] The rationale is to control for any effects of the FMK chemical group that are independent of caspase inhibition.
Q2: Does Z-FA-FMK have any inhibitory effects on caspases?
While intended as a negative control, studies have shown that Z-FA-FMK is not entirely inert towards caspases. It can selectively inhibit effector caspases, including caspase-2, -3, -6, and -7. However, it does not typically inhibit initiator caspases like caspase-8 and -10. Its effect on caspase-9 is reported to be partial. In functional assays, Z-FA-FMK has been observed to have little to no effect on Fas-induced apoptosis, a pathway heavily reliant on caspase-8.
Q3: What is the recommended working concentration for Z-FA-FMK?
The optimal working concentration of Z-FA-FMK can vary depending on the cell type, the experimental conditions, and the specific application. However, a general concentration range used in tissue culture is between 20 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store Z-FA-FMK?
Z-FA-FMK is typically dissolved in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, commonly at a concentration of 10 mM. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months. When preparing your working solution, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.2%, as higher concentrations can be cytotoxic and confound your results.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability with Z-FA-FMK Treatment
Possible Cause 1: DMSO Toxicity Even at low concentrations, some cell lines are sensitive to DMSO.
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Solution: Ensure the final DMSO concentration in your experimental wells is identical across all conditions (including vehicle controls) and is as low as possible (ideally ≤ 0.1%). Run a DMSO dose-response curve on your cells to determine their tolerance.
Possible Cause 2: Off-Target Effects of Z-FA-FMK Z-FA-FMK can inhibit T-cell proliferation and may have other off-target effects that could reduce cell viability in certain cell types.
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Solution: If you suspect off-target effects, consider using an alternative negative control or lowering the concentration of Z-FA-FMK. It is crucial to characterize the baseline effect of Z-FA-FMK alone on your specific cell line.
Possible Cause 3: Compound Instability Improper storage or handling can lead to the degradation of Z-FA-FMK, potentially resulting in cytotoxic byproducts.
-
Solution: Store the lyophilized powder and DMSO stock solutions as recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Issue 2: No Effect of Positive Control (Apoptosis Inducer) When Z-FA-FMK is Present
Possible Cause: Inhibition of Effector Caspases Although not a pan-caspase inhibitor, Z-FA-FMK can inhibit key executioner caspases like caspase-3 and -7. If your apoptosis inducer relies heavily on these caspases, Z-FA-FMK may blunt the apoptotic response.
-
Solution: Confirm the mechanism of your apoptosis inducer. If it primarily acts through the intrinsic (mitochondrial) pathway, which culminates in the activation of caspase-3 and -7, the inhibitory effect of Z-FA-FMK might be expected. Consider using a positive control that acts through the extrinsic pathway (e.g., FasL or TRAIL) to see if the effect is different, as Z-FA-FMK does not inhibit caspase-8.
Issue 3: Inconsistent or Non-Reproducible Results in Cell Viability Assays
Possible Cause 1: Interference with Assay Reagents This is a common issue with metabolic assays like MTT, XTT, and resazurin. The chemical structure of your compound (in this case, Z-FA-FMK) might directly reduce the assay substrate, leading to a false positive signal for viability.
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Solution: Run a cell-free control. Prepare wells with your highest concentration of Z-FA-FMK in media, but without cells. Add the viability assay reagent and measure the signal. Any signal generated in these wells is due to direct chemical reduction and should be subtracted from your experimental values.
Possible Cause 2: Compound Precipitation At higher concentrations, Z-FA-FMK may precipitate out of the culture medium. These precipitates can scatter light and interfere with absorbance or fluorescence readings.
-
Solution: Visually inspect your culture plates under a microscope for any signs of precipitation before adding the viability reagent. If precipitation is observed, consider lowering the concentration or using a different solvent system if possible.
Possible Cause 3: Shifting Cell Death Pathways Inhibition of caspases can sometimes reroute the cell death process from apoptosis to other pathways like necroptosis. This can lead to confusing results in assays that measure specific features of apoptosis.
-
Solution: If you are using an apoptosis-specific assay (like Annexin V staining) and getting unexpected results, consider using a broader cell death assay or markers for other pathways like necroptosis (e.g., RIPK1/3 phosphorylation).
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Source |
| Full Name | (Rac)-Z-Phenylalanyl-Alanyl-Fluoromethylketone | |
| Molecular Weight | 386.4 g/mol | |
| Primary Target | Cathepsin B and L | |
| Common Use | Negative control for FMK-based caspase inhibitors | |
| Recommended Solvent | DMSO | |
| Storage | -20°C (Lyophilized and in solution) |
Table 2: Known Inhibitory Profile of Z-FA-FMK and Related Compounds
| Inhibitor | Target Caspases | Common Application | Notes | Source |
| This compound | Effector Caspases (e.g., -3, -7) | Negative Control | Does not inhibit initiator caspases (e.g., -8, -10). Partial inhibition of Caspase-9. | |
| Z-VAD-FMK | Pan-Caspase (broad spectrum) | Pan-Caspase Inhibitor | Irreversibly binds to the catalytic site of most caspases. Can have off-target effects, including inducing necroptosis or autophagy. | |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Caspase-3 Inhibitor | Potent inhibitor of caspase-3-like activity. | |
| Z-IETD-FMK | Caspase-8 | Caspase-8 Inhibitor | Also inhibits granzyme B. | |
| Z-LEHD-FMK | Caspase-9 | Caspase-9 Inhibitor | Cell-permeable and irreversible. |
Experimental Protocols
Protocol 1: General Cell Treatment with Z-FA-FMK
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Prepare Z-FA-FMK Stock Solution: Dissolve lyophilized Z-FA-FMK in high-purity DMSO to a stock concentration of 10 mM. For example, dissolve 1 mg of Z-FA-FMK (MW: 386.4) in 259 µL of DMSO. Aliquot and store at -20°C.
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Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well for viability assays) at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
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Prepare Treatment Media: Dilute the 10 mM Z-FA-FMK stock solution into pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Z-FA-FMK concentration.
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Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
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Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Proceed to Assay: After incubation, proceed with your chosen cell viability or apoptosis assay.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis.
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Induce Apoptosis: Treat cells with your apoptosis-inducing agent and/or Z-FA-FMK as described in Protocol 1. Include appropriate controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
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Harvest Cells: For adherent cells, gently trypsinize and collect them. For suspension cells, collect them directly. Centrifuge the cells (e.g., at 300 x g for 5 minutes) and discard the supernatant.
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Wash: Wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
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Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
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Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL solution).
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Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
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Dilution and Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
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Healthy cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive (this population can be small).
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Visualizations
References
(Rac)-Z-FA-FMK interference with fluorescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-Z-FA-FMK in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases, such as cathepsins B and L.[1] In the context of apoptosis research and fluorescent assays, it is most commonly used as a negative control for broad-spectrum caspase inhibitors like Z-VAD-FMK.[2] The rationale is that Z-FA-FMK shares the FMK reactive group and a peptide structure but should not inhibit caspases, thus helping to distinguish true caspase-dependent effects from non-specific effects of the inhibitor molecule.
Q2: Is this compound expected to interfere with fluorescent assays?
Ideally, as a negative control, this compound should not interfere with fluorescent readouts. However, like any small molecule, it has the potential to interfere through several mechanisms:
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Intrinsic Fluorescence (Autofluorescence): The molecule itself may absorb light at the excitation wavelength and emit light in the same range as the fluorescent probe, leading to false-positive signals.
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Light Scattering: At high concentrations or if the compound precipitates, it can scatter the excitation light, which can be detected as an increase in signal.
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Quenching: The compound might absorb the energy from the excited fluorophore, preventing it from emitting light, resulting in a false-negative signal.
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Off-Target Biological Effects: The compound could have unintended biological effects that indirectly influence the fluorescent signal.
Q3: Are there any known off-target effects of this compound?
While primarily targeting cathepsins, some studies have reported that Z-FA-FMK can inhibit effector caspases (caspase-3, -7) and block DEVDase activity, which is the cleavage site for these caspases.[3][4] This contradicts its intended use as an inert negative control in some experimental systems. Additionally, structurally related peptide-FMK inhibitors, like the pan-caspase inhibitor Z-VAD-FMK, have been shown to have off-target effects, such as the induction of autophagy by inhibiting NGLY1. While not directly demonstrated for Z-FA-FMK, the possibility of similar off-target effects should be considered.
Troubleshooting Guide
Issue 1: Unexpected Inhibition of Apoptosis or Caspase Activity with Z-FA-FMK
Symptoms:
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A decrease in the fluorescent signal from a caspase activity reporter dye in the presence of Z-FA-FMK.
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Reduced staining with apoptosis markers (e.g., Annexin V) in cells treated with an apoptosis inducer and Z-FA-FMK.
Possible Cause:
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As reported in some studies, Z-FA-FMK may directly inhibit effector caspases in your specific cell type or assay conditions.
Troubleshooting Steps:
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Validate the Negative Control: Perform a dose-response experiment with Z-FA-FMK in your assay to determine if the inhibitory effect is concentration-dependent.
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Use an Alternative Negative Control: Consider using a different type of negative control, such as a scrambled peptide with an FMK group that has no known targets in the cell.
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Orthogonal Validation: Confirm your results with a non-fluorescent, non-caspase inhibitor-based method, such as Western blotting for cleaved PARP or cleaved caspase-3.
Issue 2: High Background Fluorescence in Z-FA-FMK Treated Samples
Symptom:
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Increased fluorescence intensity in control wells containing only cells, media, and Z-FA-FMK (no fluorescent reporter dye).
Possible Cause:
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Intrinsic fluorescence (autofluorescence) of this compound at the excitation and emission wavelengths used in your assay.
Troubleshooting Steps:
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Measure Compound Autofluorescence: Perform a spectral scan of Z-FA-FMK in your assay buffer to determine its excitation and emission profile.
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"No Dye" Control Experiment: Prepare a control sample with cells and Z-FA-FMK but without the fluorescent reporter dye. Image or measure the fluorescence in the same channels as your experimental samples.
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Change Fluorophore: If Z-FA-FMK is autofluorescent in your current channels, consider switching to a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of Z-FA-FMK (e.g., a red-shifted dye).
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Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the background signal from your experimental wells. However, this is less ideal than eliminating the interference.
Quantitative Data Summary
Table 1: Reported Inhibitory Activity of Z-FA-FMK
| Target | Reported Effect | Cell Type/System | Reference |
| DEVDase (Caspase-3/7 activity) | Inhibition | Jurkat cells | |
| DNA Fragmentation | Inhibition | Jurkat cells | |
| Phosphatidylserine Externalization | Inhibition | Jurkat cells | |
| Recombinant Effector Caspases (2, 3, 6, 7) | Selective Inhibition | In vitro | |
| Recombinant Initiator Caspases (8, 10) | No Inhibition | In vitro | |
| Recombinant Caspase-9 | Partial Inhibition | In vitro |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is intrinsically fluorescent at the wavelengths used in your experiment.
Materials:
-
This compound
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Assay buffer (the same buffer used in your cellular assay)
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96-well black, clear-bottom microplate
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Fluorescence microplate reader with spectral scanning capabilities
Procedure:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Create a serial dilution of this compound in your assay buffer, starting from the highest concentration used in your experiments down to a buffer-only control.
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Add 100 µL of each dilution to the wells of the 96-well plate.
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Emission Scan: Set the plate reader to the excitation wavelength of your experimental fluorophore and scan the emission spectrum across a relevant range (e.g., 400-700 nm).
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Excitation Scan: Set the plate reader to the emission wavelength of your experimental fluorophore and scan the excitation spectrum across a relevant range (e.g., 300-550 nm).
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Analysis: Examine the spectra for any peaks that overlap with the excitation and emission wavelengths of your experimental fluorophore. A significant peak indicates autofluorescence.
Protocol 2: Validating Z-FA-FMK as a Negative Control in a Caspase Activity Assay
Objective: To confirm that this compound does not inhibit caspase activity in your specific experimental setup.
Materials:
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Cells of interest
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Apoptosis-inducing agent (e.g., staurosporine, etoposide)
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Fluorescent caspase activity probe (e.g., a FLICA reagent)
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This compound
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A known pan-caspase inhibitor (e.g., Z-VAD-FMK) as a positive control for inhibition
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Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and allow them to adhere (if applicable).
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Prepare the following treatment groups:
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Untreated cells (negative control)
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Cells + Apoptosis Inducer
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Cells + Apoptosis Inducer + Z-VAD-FMK (positive inhibition control)
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Cells + Apoptosis Inducer + Z-FA-FMK (at various concentrations)
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Cells + Z-FA-FMK only (to check for effects of the compound alone)
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Pre-incubate cells with the inhibitors (Z-VAD-FMK and Z-FA-FMK) for 1 hour before adding the apoptosis inducer.
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Incubate for the desired time to induce apoptosis.
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Add the fluorescent caspase activity probe according to the manufacturer's instructions.
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Wash the cells and analyze the fluorescence by flow cytometry or fluorescence microscopy.
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Analysis: Compare the fluorescence levels between the different treatment groups. If Z-FA-FMK is a true negative control, the fluorescence in the "Apoptosis Inducer + Z-FA-FMK" group should be similar to the "Apoptosis Inducer" group and significantly higher than the "Apoptosis Inducer + Z-VAD-FMK" group.
Visualizations
Caption: Simplified signaling pathway of caspase activation during apoptosis.
Caption: Experimental workflow for troubleshooting Z-FA-FMK interference.
Caption: Logical flowchart for troubleshooting Z-FA-FMK in fluorescent assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring complete inhibition with (Rac)-Z-FA-FMK
Technical Support Center: (Rac)-Z-FA-FMK
This guide provides troubleshooting and frequently asked questions for researchers using this compound, a cysteine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2][3] It is known to inhibit effector caspases as well as cathepsins B and L.[4][5] Due to its inhibitory action on multiple proteases, it has applications in studying apoptosis, inflammation, and viral infection.
Q2: What is the mechanism of action of Z-FA-FMK?
Z-FA-FMK is a fluoromethyl ketone (FMK)-based inhibitor. The FMK group forms an irreversible covalent bond with the cysteine residue in the active site of the target protease, leading to its inactivation.
Q3: Is Z-FA-FMK a pan-caspase inhibitor?
No, Z-FA-FMK is not a true pan-caspase inhibitor. It selectively inhibits effector caspases, such as caspases-2, -3, -6, and -7, but does not affect initiator caspases-8 and -10. It only partially inhibits caspase-9. For broad-spectrum caspase inhibition, Z-VAD-FMK is a more suitable choice, although it also has off-target effects.
Q4: Can Z-FA-FMK be used as a negative control?
Yes, Z-FA-FMK is often used as a negative control in experiments involving other FMK-based caspase inhibitors like Z-VAD-FMK. This helps to distinguish the effects of specific caspase inhibition from potential off-target effects of the FMK chemical group.
Q5: What are the known off-target effects of Z-FA-FMK?
Besides its intended targets, Z-FA-FMK can inhibit other cysteine proteases. Notably, it inhibits cathepsins B, L, and S, cruzain, and papain. It has also been shown to inhibit NF-κB-dependent gene expression, which can impact cytokine production in macrophages.
Troubleshooting Guide
Issue 1: Incomplete or No Inhibition of Apoptosis
If you are observing incomplete or no inhibition of apoptosis after treating your cells with Z-FA-FMK, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | The optimal concentration of Z-FA-FMK can vary depending on the cell type, the method of apoptosis induction, and the duration of the experiment. A typical starting concentration is 20 µM, but a dose-response experiment (e.g., 10-100 µM) is recommended to determine the most effective concentration for your specific assay. |
| Inappropriate Timing of Treatment | For effective inhibition, Z-FA-FMK should be added to the cell culture before or at the same time as the apoptotic stimulus. Pre-incubation for at least one hour is often recommended. |
| Cell Permeability Issues | While Z-FA-FMK is generally cell-permeable, its uptake can vary between cell types. Ensure that the inhibitor has sufficient time to enter the cells and reach its target. |
| Alternative Cell Death Pathways | If the apoptotic stimulus activates pathways that are not dependent on the caspases targeted by Z-FA-FMK, you may not see complete inhibition. For example, Z-FA-FMK does not inhibit initiator caspases-8 and -10. Consider using a broader-spectrum caspase inhibitor like Z-VAD-FMK for comparison, or investigate the involvement of other cell death mechanisms like necroptosis or autophagy. |
| Inhibitor Instability | Z-FA-FMK stock solutions in DMSO are stable for 6-8 months at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots. The inhibitor may degrade over time, especially if not stored properly. |
Issue 2: Unexpected Cellular Effects or Toxicity
If you observe unexpected cellular responses or toxicity that are not consistent with apoptosis inhibition, consider these points:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Z-FA-FMK is known to inhibit cathepsins and the NF-κB pathway. These off-target effects can lead to unintended biological consequences. Compare your results with a more specific inhibitor or use a negative control to assess the contribution of off-target effects. |
| Solvent Toxicity | Z-FA-FMK is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your cell culture medium does not exceed 0.2-1.0%. Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. |
| Compound Purity | Impurities in the Z-FA-FMK preparation could contribute to unexpected effects. Use a high-purity compound from a reputable supplier. |
| Induction of Autophagy | Some caspase inhibitors, like Z-VAD-FMK, have been shown to induce autophagy as an off-target effect by inhibiting NGLY1. While this has not been explicitly demonstrated for Z-FA-FMK, it is a possibility to consider if you observe autophagic markers. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Molecular Weight | 386.4 g/mol | ||
| Purity | >95% | ||
| Solubility in DMSO | 5-77 mg/mL (12.9-199.26 mM) | ||
| Storage | Stock solutions in DMSO are stable for 6-8 months at -20°C. | ||
| Typical Working Concentration | 20-100 µM in cell culture | Varies by cell type and assay | |
| IC50 for Effector Caspases | 6-32 µM (for caspases-2, -3, -6, -7) | ||
| EC50 against SARS-CoV-2 | 0.55-2.41 µM | In vitro antiviral activity |
Experimental Protocols
Protocol 1: Preparation of Z-FA-FMK Stock Solution
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To prepare a 10 mM stock solution, dissolve 1 mg of Z-FA-FMK in 259 µl of high-purity DMSO.
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for up to 6-8 months.
Protocol 2: General Protocol for Inhibition of Apoptosis in Cell Culture
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Plate cells at the desired density and allow them to adhere overnight.
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The following day, pre-treat the cells with the desired concentration of Z-FA-FMK (e.g., 20-100 µM) or a vehicle control (DMSO) for 1-2 hours.
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Induce apoptosis using your chosen stimulus (e.g., staurosporine, TNF-α, etoposide).
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Incubate the cells for the desired period.
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Harvest the cells and assess apoptosis using your preferred method (e.g., Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP or caspases).
Visualizations
Caption: A general experimental workflow for using Z-FA-FMK to inhibit apoptosis in cell culture.
Caption: Simplified signaling pathway showing the points of inhibition by this compound.
Caption: A troubleshooting flowchart for addressing incomplete inhibition with Z-FA-FMK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 3. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum on (Rac)-Z-FA-FMK activity
Welcome to the technical support center for (Rac)-Z-FA-FMK. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. Its primary targets include Cathepsin B, Cathepsin L, and Cathepsin S.[1][2] It also effectively inhibits effector caspases, such as caspase-3, -6, and -7, which are key mediators of apoptosis.[3][4][5] Due to its broad activity against cysteine proteases other than caspases, it is often used as a negative control in apoptosis studies to distinguish caspase-dependent effects from those mediated by other proteases.
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
The presence of serum, such as fetal bovine serum (FBS), can significantly impact the apparent activity of this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors. This protein binding sequesters the inhibitor, reducing its free concentration available to interact with its target proteases within the cells. Consequently, a higher concentration of this compound may be required to achieve the desired inhibitory effect in the presence of serum compared to serum-free conditions.
Q3: My experiment with this compound in serum-containing medium is not showing the expected inhibition. What could be the cause?
This is a common issue and is likely due to serum protein binding. The proteins in the serum are likely binding to the this compound, thereby lowering its effective concentration. To overcome this, you may need to increase the concentration of the inhibitor. It is recommended to perform a dose-response experiment to determine the optimal concentration in your specific cell culture conditions.
Q4: How stable is this compound in cell culture medium with serum?
Fluoromethylketone (FMK) inhibitors are generally stable in aqueous solutions. However, the stability can be influenced by the specific components of the cell culture medium and the duration of the experiment. While many FMK compounds show good stability in serum, some can be metabolized by serum esterases or other enzymes. It is advisable to prepare fresh dilutions of this compound for each experiment and minimize prolonged incubation in serum-containing medium if stability is a concern.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity in the presence of serum. | Serum Protein Binding: Serum proteins, particularly albumin, can bind to this compound, reducing its effective concentration. | 1. Increase Inhibitor Concentration: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line and serum concentration. 2. Reduce Serum Concentration: If experimentally feasible, lower the percentage of serum in your culture medium. 3. Use Serum-Free Medium: Conduct the experiment in a serum-free medium or a medium with a lower protein content. |
| Inconsistent results between experiments. | Inhibitor Instability: Prolonged storage of diluted this compound or repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a stock solution for each experiment. 2. Aliquot Stock Solution: Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. |
| Variability in Serum Lots: Different lots of serum can have varying protein compositions, leading to differences in inhibitor binding. | 1. Lot Consistency: Use the same lot of serum for a series of related experiments. 2. Lot Testing: If you must switch lots, consider re-validating the optimal inhibitor concentration. | |
| Off-target effects observed. | Broad Specificity: this compound inhibits multiple cysteine proteases, not just a single target. | 1. Use Specific Inhibitors: If targeting a specific protease, consider using a more selective inhibitor. 2. Control Experiments: Use appropriate controls, such as a different class of protease inhibitor, to confirm that the observed effect is due to cysteine protease inhibition. |
Data Presentation
Table 1: Illustrative Example of IC50 Shift for a Cysteine Protease Inhibitor in the Presence of Fetal Bovine Serum (FBS)
This table provides a hypothetical example to illustrate the potential impact of serum on the half-maximal inhibitory concentration (IC50) of a cysteine protease inhibitor like this compound. Actual values will vary depending on the specific inhibitor, cell type, and experimental conditions.
| FBS Concentration (%) | Apparent IC50 (µM) | Fold Shift in IC50 |
| 0 | 5 | 1.0 |
| 2.5 | 15 | 3.0 |
| 5 | 30 | 6.0 |
| 10 | 75 | 15.0 |
Experimental Protocols
Protocol 1: Determination of IC50 Shift due to Serum Protein Binding
This protocol describes a method to quantify the effect of serum on the potency of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
Cell culture medium (serum-free and with desired serum concentrations, e.g., 2.5%, 5%, 10% FBS)
-
Assay substrate for target protease (e.g., a fluorogenic substrate for caspase-3 or cathepsin B)
-
96-well plates (black plates for fluorescence assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in serum-free medium and in medium containing each of the desired serum concentrations. The final concentrations should bracket the expected IC50 values.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound and serum. Include appropriate controls (no inhibitor, vehicle control).
-
Incubation: Incubate the cells for a predetermined time to allow for inhibitor uptake and target engagement (e.g., 1-2 hours).
-
Assay: Lyse the cells and measure the activity of the target protease using a suitable assay substrate according to the manufacturer's instructions.
-
Data Analysis: Plot the protease activity against the logarithm of the inhibitor concentration for each serum condition. Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
-
Calculate Fold Shift: Calculate the fold shift in IC50 by dividing the IC50 value in the presence of serum by the IC50 value in serum-free medium.
Protocol 2: Assessment of this compound Stability in Serum-Containing Medium
This protocol provides a framework to evaluate the stability of this compound over time in your experimental conditions.
Materials:
-
This compound
-
Cell culture medium with the desired serum concentration
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for quantification (or a functional assay)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your cell culture medium containing serum at the final working concentration.
-
Incubation: Incubate the solution under your standard cell culture conditions (37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Processing: Immediately process the aliquots to stop any further degradation. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Quantification: Analyze the supernatant for the concentration of intact this compound using a validated LC-MS/MS method. Alternatively, a functional assay can be used to measure the remaining inhibitory activity at each time point.
-
Data Analysis: Plot the concentration or activity of this compound against time to determine its stability profile.
Visualizations
Signaling Pathways
References
- 1. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Titrating (Rac)-Z-FA-FMK for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Z-FA-FMK. Our goal is to help you achieve optimal results in your experiments by providing detailed methodologies and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Benzyloxycarbonyl-Phe-Ala-Fluoromethylketone, is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2] It primarily targets cathepsins B and L.[3][4] The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of these proteases, leading to irreversible inhibition.
Q2: What are the main applications of this compound in research?
This compound is widely used as a negative control in apoptosis studies that utilize other FMK-based caspase inhibitors like Z-VAD-FMK. This is because it is not expected to inhibit caspases directly. It is also used to investigate the role of cathepsins in various cellular processes, including apoptosis, inflammation, and viral replication.
Q3: Is this compound a specific inhibitor?
While primarily known as a cathepsin inhibitor, this compound can also inhibit effector caspases (caspase-2, -3, -6, and -7) at higher concentrations. It does not significantly inhibit initiator caspases like caspase-8 and -10. This lack of absolute specificity is a critical consideration in experimental design and data interpretation.
Q4: How should I prepare and store this compound?
It is recommended to prepare a 10 mM stock solution in high-purity DMSO. This stock solution is stable for 6-8 months when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use. The lyophilized powder should be stored at -20°C under desiccating conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect observed | 1. Incorrect concentration: The optimal concentration is cell-type and stimulus-dependent. 2. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Experimental timing: The inhibitor may be added too late to prevent the downstream effects of protease activity. | 1. Perform a titration experiment: Determine the optimal concentration for your specific cell line and experimental conditions (see detailed protocol below). 2. Prepare fresh aliquots: Use a fresh aliquot of the stock solution for each experiment. 3. Optimize pre-incubation time: Pre-incubate cells with this compound for at least 30-60 minutes before inducing the biological process. |
| Unexpected inhibition of apoptosis (when used as a negative control) | 1. Off-target effects: At higher concentrations, this compound can inhibit effector caspases. 2. Cathepsin-mediated apoptosis: In some models, cathepsins may play a role in apoptosis, and their inhibition by this compound could lead to a reduction in cell death. | 1. Lower the concentration: Use the lowest effective concentration determined from your titration experiment. 2. Confirm the apoptotic pathway: Use more specific inhibitors or genetic approaches (e.g., siRNA) to confirm the involvement of caspases versus cathepsins in your model. |
| Cell toxicity | 1. High concentration of this compound. 2. High concentration of DMSO vehicle: DMSO can be toxic to cells at concentrations above 0.2-0.5%. | 1. Perform a dose-response curve: Determine the maximum non-toxic concentration of this compound for your cell line. 2. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.2%. |
| Solubility issues | 1. Incorrect solvent: this compound is poorly soluble in aqueous solutions. 2. Precipitation in media: The compound may precipitate out of the culture medium at high concentrations. | 1. Use high-purity DMSO: Dissolve this compound in DMSO to prepare the stock solution. 2. Prepare fresh dilutions: Dilute the DMSO stock solution in pre-warmed culture medium immediately before use. Do not store diluted solutions. |
Experimental Protocols
Titrating this compound for Optimal Concentration
This protocol provides a general framework for determining the optimal working concentration of this compound for your specific experimental setup.
1. Materials and Reagents:
-
This compound
-
High-purity DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI staining kit)
-
96-well cell culture plates
-
Flow cytometer or fluorescence microscope
2. Experimental Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a density that will allow for optimal growth during the experiment.
-
Allow cells to adhere and stabilize overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Also, prepare a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Pre-incubate cells with the different concentrations of this compound or vehicle control for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include a negative control group of cells that are not treated with the inducing agent.
-
Incubate for the desired period to allow for apoptosis to occur.
-
Stain cells for apoptosis using an Annexin V-FITC/PI staining kit according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
3. Data Analysis and Interpretation:
-
Plot the percentage of apoptotic cells against the concentration of this compound.
-
The optimal concentration for use as a negative control is the highest concentration that does not significantly inhibit apoptosis compared to the vehicle control.
-
If you are studying cathepsin inhibition, the optimal concentration will be the lowest concentration that produces the desired inhibitory effect without causing significant off-target effects or toxicity.
Data Summary Tables
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Application | Recommended Concentration Range | Reference(s) |
| Negative Control for Caspase Inhibition | 10 - 50 µM | |
| Cathepsin B/L Inhibition | 1 - 100 µM | |
| Inhibition of Effector Caspases | > 50 µM |
Table 2: Inhibitory Activity of this compound
| Target Enzyme | IC50 / Ki | Reference(s) |
| Cathepsin B | Ki = 1.5 µM | |
| Caspase-2 | IC50 = 6.147 µM | |
| Caspase-3 | IC50 = 15.41 µM | |
| Caspase-6 | IC50 = 32.45 µM | |
| Caspase-7 | IC50 = 9.077 µM | |
| Caspase-9 | IC50 = 110.7 µM |
Visualizations
Caption: this compound's primary and off-target inhibition points.
Caption: Workflow for titrating this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison of (Rac)-Z-FA-FMK and Z-VAD-FMK in Apoptosis Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the intricate mechanisms of apoptosis. This guide provides an objective comparison of two widely used peptidyl fluoromethyl ketone (FMK) inhibitors, (Rac)-Z-FA-FMK and Z-VAD-FMK, detailing their mechanisms of action, target specificities, and efficacy in modulating apoptotic pathways, supported by experimental data.
Overview
This compound and Z-VAD-FMK are both cell-permeable, irreversible inhibitors that covalently bind to the active site of target proteases. However, their target profiles and efficacy in preventing apoptosis differ significantly. Z-VAD-FMK is recognized as a broad-spectrum or pan-caspase inhibitor, effectively blocking the activity of most caspases, which are the central executioners of apoptosis.[1][2] In contrast, this compound was initially characterized as a cathepsin B inhibitor and demonstrates a more selective and less potent inhibitory activity towards certain caspases. It is often used as a negative control in apoptosis experiments where caspase-mediated effects are being investigated.
Mechanism of Action and Target Specificity
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent and irreversible pan-caspase inhibitor that effectively blocks the activity of multiple caspases, including caspases-1, -3, -7, -8, and -9, with inhibitory constants in the low to mid-nanomolar range. By binding to the catalytic site of these proteases, Z-VAD-FMK can inhibit the induction of apoptosis in a wide variety of cell types and experimental models.[1][2] However, it is a less effective inhibitor of caspase-2.[1] It's important to note that under certain conditions where caspase-8 is inhibited, Z-VAD-FMK can promote a form of programmed necrosis known as necroptosis.
This compound (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is a racemic mixture that acts as an inhibitor of cysteine proteases, notably cathepsin B, with a Ki of 1.5 µM. It also exhibits inhibitory activity against several effector caspases, but with significantly lower potency compared to Z-VAD-FMK. Its IC50 values for caspases-2, -3, -6, -7, and -9 are in the micromolar range. One study indicates that Z-FA-fmk selectively inhibits effector caspases 2, -3, -6, and -7, but not the initiator caspases 8 and 10, and only partially inhibits caspase-9. Beyond its effects on proteases, this compound has been shown to inhibit the transactivation of NF-κB, suggesting a broader anti-inflammatory role.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and Z-VAD-FMK, providing a snapshot of their relative potencies. It is important to note that the reported values are often context-dependent, varying with the specific assay conditions.
Table 1: IC50 Values of this compound Against Various Caspases
| Caspase | IC50 (µM) |
| Caspase-2 | 6.147 |
| Caspase-3 | 15.41 |
| Caspase-6 | 32.45 |
| Caspase-7 | 9.077 |
| Caspase-9 | 110.7 |
Table 2: General Potency of Z-VAD-FMK Against Various Caspases
| Caspase Target | Potency Range |
| Multiple Caspases | Low to mid-nanomolar |
Table 3: Comparative Efficacy in Inhibiting FasL-Induced Apoptosis in Activated T-cells
| Inhibitor | Concentration (µM) | Apoptosis (% of FasL alone) |
| Z-VAD-FMK | 50 | ~40% |
| Z-VAD-FMK | 100 | ~20% |
| This compound | 50 | ~95% |
| This compound | 100 | ~90% |
Data in Table 3 is estimated from a published bar chart and is intended for comparative purposes.
Signaling Pathways
The distinct mechanisms of action of this compound and Z-VAD-FMK are best understood by visualizing their points of intervention in key cellular signaling pathways.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-Z-FA-FMK and Other Cathepsin Inhibitors for Researchers
For scientists and professionals in drug development, selecting the appropriate enzyme inhibitor is a critical step. This guide provides an objective comparison of (Rac)-Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) with other notable cathepsin inhibitors, supported by quantitative data and detailed experimental methodologies.
This compound is a well-established, irreversible inhibitor of cysteine proteases. It is particularly recognized for its potent inhibitory activity against cathepsins B and L.[1][2] Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the active site cysteine residue of the target protease, leading to irreversible inactivation.[3] Beyond its primary targets, Z-FA-FMK has also been shown to inhibit several effector caspases, including caspases-2, -3, -6, and -7, although it does not affect initiator caspases like -8 and -10.[4]
Comparative Performance of Cathepsin Inhibitors
To facilitate a direct comparison of potency and selectivity, the following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of Z-FA-FMK and other widely used cathepsin inhibitors against a panel of key cathepsin enzymes. Lower values indicate higher potency.
| Inhibitor | Target Cathepsin | Kᵢ (nM) | IC₅₀ (nM) | Inhibitor Class |
| Z-FA-FMK | Cathepsin B | 1500[4] | - | Peptidyl-FMK |
| Cathepsin L | N/A | N/A | Peptidyl-FMK | |
| Cathepsin S | N/A | N/A | Peptidyl-FMK | |
| Cathepsin K | N/A | N/A | Peptidyl-FMK | |
| E-64 | Cathepsin B | - | Potent | Epoxysuccinyl |
| Cathepsin L | - | 2.5 | Epoxysuccinyl | |
| Cathepsin S | - | 4.1 | Epoxysuccinyl | |
| Cathepsin K | - | 1.4 | Epoxysuccinyl | |
| CA-074 Methyl Ester | Cathepsin B | - | 36.3 | Epoxysuccinyl |
| Cathepsin L | - | >16,000 | Epoxysuccinyl | |
| Odanacatib | Cathepsin B | - | >300-fold selectivity vs K | Nitrile |
| Cathepsin L | - | >300-fold selectivity vs K | Nitrile | |
| Cathepsin S | - | >300-fold selectivity vs K | Nitrile | |
| Cathepsin K | - | 0.2 | Nitrile | |
| Balicatib | Cathepsin B | - | 61 | Basic Nitrile |
| Cathepsin L | - | 48 | Basic Nitrile | |
| Cathepsin S | - | 2900 | Basic Nitrile | |
| Cathepsin K | - | 22 | Basic Nitrile |
N/A: Data not available in the cited sources. The value for Z-FA-FMK is a Kᵢ, while others are IC₅₀ values; both are measures of potency.
Mechanism of Action and Experimental Evaluation
The fluoromethyl ketone warhead of Z-FA-FMK is central to its function as an irreversible inhibitor. The following diagram illustrates this covalent modification of the enzyme's active site.
Caption: Covalent inhibition of a cathepsin by Z-FA-FMK.
The efficacy of cathepsin inhibitors like Z-FA-FMK is typically determined through enzymatic assays. A generalized workflow for screening and characterizing these inhibitors is depicted below.
Caption: A typical workflow for evaluating cathepsin inhibitors.
Experimental Protocols
Fluorometric Assay for Cathepsin B Inhibition
This protocol provides a general framework for assessing the potency of an inhibitor against Cathepsin B using a fluorogenic substrate.
I. Materials and Reagents:
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Enzyme: Recombinant human Cathepsin B.
-
Substrate: Z-Arg-Arg-AMC (Z-RR-AMC), 10 mM stock in DMSO.
-
Inhibitor: Test compound (e.g., Z-FA-FMK) at various concentrations.
-
Plate: 96-well, black, flat-bottom plate.
-
Instrumentation: Fluorescence microplate reader.
II. Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer and warm to room temperature.
-
Dilute the Cathepsin B enzyme to the desired working concentration in chilled Assay Buffer. Keep on ice.
-
Prepare a working solution of the Z-RR-AMC substrate by diluting the stock to 100 µM in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the diluted Cathepsin B enzyme solution.
-
Add 10 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Include an "Enzyme Control" well with vehicle and a "Blank Control" well with Assay Buffer instead of enzyme.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the 100 µM substrate solution to all wells.
-
-
Measurement and Analysis:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Identify the linear range of the reaction from the kinetic plot.
-
Calculate the reaction rate (slope) for each well within this linear range.
-
Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
References
A Comparative Guide to Caspase Inhibitors: (Rac)-Z-FA-FMK vs. Z-DEVD-FMK
In the intricate landscape of apoptosis research, caspase inhibitors are indispensable tools for dissecting the molecular machinery of programmed cell death. This guide provides a detailed comparison of the broad-spectrum cysteine protease inhibitor, (Rac)-Z-FA-FMK, and the more specific caspase inhibitor, Z-DEVD-FMK. This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and drug development professionals to inform the selection of the most appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Z-DEVD-FMK |
| Primary Target(s) | Effector caspases, Cathepsins B and L | Caspase-3 |
| Specificity | Broad-spectrum cysteine protease inhibitor | Primarily targets caspase-3 with some activity against other caspases |
| Common Use | Often used as a negative control for FMK-based caspase inhibitors; inhibition of effector caspases | Specific inhibition of caspase-3 to study its role in apoptosis |
| Mechanism of Action | Irreversible inhibitor of cysteine proteases | Irreversible inhibitor of caspase-3 |
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and Z-DEVD-FMK against various caspases and other proteases is summarized below. These values, compiled from multiple studies, provide a quantitative basis for comparing their potency and specificity.
Inhibitor Concentration for 50% Inhibition (IC50) & Inhibition Constant (Ki)
| Target Protease | This compound | Z-DEVD-FMK |
| Caspase-2 | 6.147 µM (IC50)[1] | - |
| Caspase-3 | 15.41 µM (IC50)[1] | 18 µM (IC50)[2][3] |
| Caspase-6 | 32.45 µM (IC50)[1] | Potent inhibition |
| Caspase-7 | 9.077 µM (IC50) | Potent inhibition |
| Caspase-8 | Not an inhibitor | Potent inhibition |
| Caspase-9 | 110.7 µM (IC50) | - |
| Caspase-10 | Not an inhibitor | Potent inhibition |
| Cathepsin B | 1.5 µM (Ki) | - |
| Cathepsin H | Selective inhibitor | - |
| Cathepsin L | Potent inhibitor | - |
| Calpain | - | Directly suppresses |
Signaling Pathways and Mechanisms of Action
Z-DEVD-FMK is designed to specifically target caspase-3, a key executioner caspase in the apoptotic cascade. In contrast, Z-FA-FMK, while often used as a negative control, exhibits significant inhibitory activity against effector caspases and cathepsins.
Caption: Apoptosis signaling pathways and the primary targets of Z-DEVD-FMK and this compound.
Experimental Protocols
To empirically determine the efficacy and specificity of these inhibitors, the following experimental protocols are recommended.
Caspase Activity Assay (Fluorometric)
This assay quantifies caspase activity by measuring the cleavage of a fluorogenic substrate.
Principle: Caspases cleave a specific peptide sequence linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage, the fluorophore is released and its fluorescence can be measured, which is proportional to the caspase activity.
Methodology:
-
Cell Lysis:
-
Culture and treat cells with an apoptosis-inducing agent in the presence or absence of the caspase inhibitor (Z-FA-FMK or Z-DEVD-FMK).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well microplate, add the cell lysate to a reaction buffer containing the appropriate fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Include a blank (lysis buffer and substrate) and a negative control (untreated cell lysate).
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the change in fluorescence over time.
-
Compare the caspase activity in inhibitor-treated samples to the untreated control to determine the percent inhibition.
-
Caption: Experimental workflow for the fluorometric caspase activity assay.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS).
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells, which have compromised membrane integrity.
Methodology:
-
Cell Preparation:
-
Culture and treat cells as described for the caspase activity assay.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
References
Validating Caspase Inhibition: A Comparative Guide to Using (Rac)-Z-FA-FMK as a Negative Control
For researchers, scientists, and drug development professionals, the accurate assessment of caspase activity is paramount in the study of apoptosis and other cellular processes. The use of potent caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, is a cornerstone of this research. However, to ensure the specificity of these inhibitors and to rule out off-target effects, a reliable negative control is essential. This guide provides a comprehensive comparison of the inactive control peptide, (Rac)-Z-FA-FMK, with active caspase inhibitors, supported by experimental data and detailed protocols.
This compound (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethylketone) is a cell-permeable compound that serves as an ideal negative control in caspase inhibition assays. Structurally similar to many peptide-based caspase inhibitors, it lacks the critical aspartic acid residue at the P1 position required for recognition and cleavage by caspases. Consequently, it does not significantly inhibit the activity of apoptotic caspases. Instead, Z-FA-FMK is known to inhibit cysteine proteases such as cathepsins B and L. This property makes it an excellent tool to validate that the observed effects of a caspase inhibitor are indeed due to the inhibition of caspases and not other cellular proteases.
Comparative Analysis of Inhibitor Specificity
To objectively demonstrate the differential activity of a pan-caspase inhibitor and Z-FA-FMK, a comparison of their half-maximal inhibitory concentrations (IC50) against a panel of caspases is crucial. While Z-VAD-FMK is a potent inhibitor of multiple caspases, Z-FA-FMK shows significantly weaker or no inhibitory activity against them.
| Inhibitor | Target Caspase | Approximate IC50 |
| Z-VAD-FMK | Pan-Caspase | Nanomolar to low micromolar range |
| Caspase-1 | ~0.5 nM | |
| Caspase-3 | ~0.2 nM | |
| Caspase-7 | ~0.3 nM | |
| Caspase-8 | ~350 nM | |
| Caspase-9 | ~1.5 µM | |
| This compound | Caspase-2 | Weakly active or inactive |
| Caspase-3 | Weakly active or inactive | |
| Caspase-6 | Weakly active or inactive | |
| Caspase-7 | Weakly active or inactive | |
| Caspase-8 | Inactive | |
| Caspase-10 | Inactive |
Note: The IC50 values for Z-VAD-FMK can vary depending on the assay conditions and substrate used. Data for this compound against a full panel of caspases is limited, reflecting its primary use as a negative control rather than an active inhibitor. However, available data consistently demonstrates its poor efficacy against caspases involved in apoptosis. One study found that Z-FA-fmk can inhibit effector caspases 2, 3, 6, and 7 in vitro, while initiator caspases 8 and 10 are not affected[1].
Experimental Validation of Caspase Inhibition
To confirm that an active caspase inhibitor is specifically blocking apoptosis, it is essential to run parallel experiments with this compound. Below are key experiments and expected outcomes that demonstrate the utility of Z-FA-FMK as a negative control.
Caspase Activity Assays
A direct measure of caspase activity can be obtained using fluorogenic or colorimetric substrates. In this assay, active caspases in cell lysates cleave a synthetic peptide substrate, releasing a detectable molecule.
Expected Results:
| Treatment | Expected Caspase-3/7 Activity | Interpretation |
| Untreated Cells | Low | Basal level of caspase activity. |
| Apoptosis-Inducing Agent | High | Induction of apoptosis leads to caspase activation. |
| Apoptosis-Inducing Agent + Z-VAD-FMK | Low | Z-VAD-FMK effectively inhibits caspase activity. |
| Apoptosis-Inducing Agent + this compound | High | Z-FA-FMK does not inhibit apoptosis-induced caspase activity.[2] |
Western Blot Analysis of Caspase Substrates
The cleavage of key cellular proteins by caspases is a hallmark of apoptosis. Poly (ADP-ribose) polymerase (PARP) is a well-characterized substrate of caspase-3 and -7. Western blotting can be used to detect the full-length (uncleaved) and cleaved fragments of PARP.
Expected Results:
| Treatment | Full-Length PARP (116 kDa) | Cleaved PARP (89 kDa) | Interpretation |
| Untreated Cells | Present | Absent | No significant apoptosis. |
| Apoptosis-Inducing Agent | Decreased | Present | Caspase-mediated cleavage of PARP. |
| Apoptosis-Inducing Agent + Z-VAD-FMK | Present | Absent | Z-VAD-FMK inhibits PARP cleavage by blocking caspase activity. |
| Apoptosis-Inducing Agent + this compound | Decreased | Present | Z-FA-FMK does not prevent PARP cleavage. |
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Annexin V staining in conjunction with propidium iodide (PI) allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells.
Expected Results:
| Treatment | Live Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) | Interpretation |
| Untreated Cells | High | Low | Low | Majority of cells are viable. |
| Apoptosis-Inducing Agent | Low | High | High | Induction of apoptosis. |
| Apoptosis-Inducing Agent + Z-VAD-FMK | High | Low | Low | Z-VAD-FMK protects cells from apoptosis. |
| Apoptosis-Inducing Agent + this compound | Low | High | High | Z-FA-FMK does not prevent apoptosis.[3] |
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process can aid in understanding the role of this compound in validating caspase inhibition.
Caption: Caspase signaling pathways and points of inhibition.
Caption: A typical experimental workflow for validation.
Detailed Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
This protocol outlines the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated as described in the experimental workflow.
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT).
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in lysis buffer on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add 50 µg of protein from each lysate to triplicate wells.
-
Bring the volume in each well to 100 µL with assay buffer.
-
Add 100 µL of assay buffer containing the caspase-3/7 substrate (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol describes the detection of pro-caspase-3, cleaved caspase-3, and cleaved PARP by Western blotting.
Materials:
-
Cell lysates prepared as in the caspase activity assay.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-caspase-3 (recognizing both pro- and cleaved forms), anti-cleaved PARP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Mix 20-30 µg of protein from each cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the staining of cells with Annexin V and Propidium Iodide for the analysis of apoptosis by flow cytometry.
Materials:
-
Cells treated as described in the experimental workflow.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).
-
Flow cytometer.
Procedure:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
(Rac)-Z-FA-FMK: A Comparative Guide to its Specificity Against Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is a widely utilized peptide-based irreversible inhibitor of cysteine proteases. Its efficacy and specificity are critical considerations for researchers investigating cellular processes such as apoptosis, inflammation, and neurodegeneration, where these proteases play pivotal roles. This guide provides a comprehensive comparison of this compound's inhibitory activity against various cysteine proteases, supported by experimental data and detailed protocols.
Performance Comparison
This compound exhibits a distinct specificity profile, primarily targeting effector caspases and certain cathepsins, while displaying limited activity against initiator caspases. This selectivity makes it a valuable tool for dissecting specific protease-mediated pathways.
Inhibitory Activity Against Cysteine Proteases
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The tables below summarize the available data for its activity against various caspases, cathepsins, and calpains.
Table 1: Inhibitory Activity of this compound against Caspases
| Caspase Target | IC50 / Ki (µM) | Notes |
| Caspase-2 | IC50: 6.147[1] | Effector Caspase |
| Caspase-3 | IC50: 15.41[1] | Effector Caspase |
| Caspase-6 | IC50: 32.45[1] | Effector Caspase |
| Caspase-7 | IC50: 9.077[1] | Effector Caspase |
| Caspase-8 | Not Inhibited | Initiator Caspase[2] |
| Caspase-9 | Partially Inhibited (IC50: 110.7) | Initiator Caspase |
| Caspase-10 | Not Inhibited | Initiator Caspase |
Table 2: Inhibitory Activity of this compound against Cathepsins and Other Proteases
| Protease Target | IC50 / Ki (µM) | Notes |
| Cathepsin B | Ki: 1.5 | Lysosomal Cysteine Protease |
| Cathepsin L | Potent Inhibitor | Lysosomal Cysteine Protease |
| Cathepsin S | Inhibited | Lysosomal Cysteine Protease |
| Cathepsin K | Data not available | Lysosomal Cysteine Protease |
| Calpain I & II | Data not available | Calcium-activated Cysteine Protease |
| SARS-CoV-2 Mpro (3CLpro) | IC50: 11.39 | Viral Cysteine Protease |
Comparison with Alternative Inhibitors
A common alternative for broad-spectrum caspase inhibition is Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone). In contrast to the selective nature of Z-FA-FMK, Z-VAD-FMK is a pan-caspase inhibitor, potently inhibiting both initiator and effector caspases. While direct comparative studies with identical experimental conditions are limited, the available data highlights their distinct roles in research. Z-VAD-FMK is suitable for general apoptosis inhibition studies, whereas Z-FA-FMK is more appropriate for investigating the specific roles of effector caspases.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and validating the findings.
In Vitro Cysteine Protease Inhibition Assay (Fluorogenic Substrate Method)
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against purified cysteine proteases.
Materials:
-
Purified recombinant cysteine protease (e.g., Caspase-3, Cathepsin B)
-
This compound or other test inhibitors
-
Fluorogenic peptide substrate specific for the target protease (e.g., Ac-DEVD-AMC for Caspase-3, Z-FR-AMC for Cathepsin B)
-
Assay Buffer (specific to the protease, e.g., for caspases: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2; for cathepsins: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Dissolve this compound and other inhibitors in DMSO to create a range of stock concentrations.
-
Dilute the purified enzyme in the appropriate assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the desired volume of assay buffer.
-
Add a small volume (e.g., 1 µL) of the inhibitor stock solution to the respective wells to achieve a range of final concentrations. Include a DMSO-only control.
-
Add the diluted enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value for the enzyme.
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of proteases in cellular signaling is crucial for understanding the mechanism of action of inhibitors. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Caspase activation pathways and points of inhibition by this compound.
Caption: Role of Cathepsins B and L in apoptosis and inhibition by this compound.
Caption: Experimental workflow for in vitro protease inhibition assay.
References
- 1. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Z-FA-FMK: A Comparative Guide to its Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethylketone) is a synthetic peptide derivative widely utilized in cell biology and pharmacology as a potent, irreversible inhibitor of certain cysteine proteases. While it is primarily recognized for its inhibitory action on cathepsins, particularly cathepsin B, it exhibits significant cross-reactivity with other enzyme families, most notably the caspases. This guide provides a comprehensive comparison of the inhibitory profile of this compound against its primary targets and other enzymes, supported by quantitative data and detailed experimental methodologies.
In Vitro Inhibitory Profile of this compound
This compound demonstrates a distinct selectivity profile, primarily targeting cathepsin B and a subset of effector caspases. Its lack of an aspartic acid residue at the P1 position makes it a useful negative control for studies involving pan-caspase inhibitors like Z-VAD-FMK.[1][2]
| Enzyme Target | Enzyme Family | Inhibition Constant | Reference |
| Cathepsin B | Cysteine Protease | Ki = 1.5 µM | [3] |
| Caspase-2 | Cysteine Protease | IC50 = 6.147 µM | [3] |
| Caspase-3 | Cysteine Protease | IC50 = 15.41 µM | [3] |
| Caspase-6 | Cysteine Protease | IC50 = 32.45 µM | |
| Caspase-7 | Cysteine Protease | IC50 = 9.077 µM | |
| Caspase-9 | Cysteine Protease | IC50 = 110.7 µM | |
| SARS-CoV-2 Mpro (3CLpro) | Cysteine Protease | IC50 = 11.39 µM |
Note: A lower Ki or IC50 value indicates a higher inhibitory potency.
Cross-Reactivity with Caspases
This compound exhibits selective inhibition of effector caspases, which are the executioners of apoptosis, while showing no significant activity against initiator caspases.
Inhibited Caspases:
-
Effector Caspases: this compound has been shown to inhibit caspases-2, -3, -6, and -7.
-
Apoptosome-associated Caspase: It demonstrates partial inhibition of caspase-9.
Non-Inhibited Caspases:
-
Initiator Caspases: Studies have confirmed that this compound does not inhibit the initiator caspases 8 and 10. This selectivity is attributed to the absence of the P1 aspartate residue, which is critical for recognition by these caspases.
Inhibition of Other Cysteine Proteases
Beyond its well-documented effects on cathepsin B, this compound also inhibits other members of the cathepsin family and other cysteine proteases.
-
Cathepsin L and S: It is a known inhibitor of cathepsin L and S.
-
Papain and Cruzain: this compound also demonstrates inhibitory activity against the cysteine proteases papain and cruzain.
-
SARS-CoV-2 Main Protease (Mpro/3CLpro): Recent studies have identified this compound as an inhibitor of the main protease of SARS-CoV-2, with an IC50 value of 11.39 µM in a cell-free assay.
Signaling Pathway: Apoptosis Regulation by Caspases
The following diagram illustrates the general mechanism of apoptosis and highlights the points of intervention for this compound.
References
A Comparative Guide: (Rac)-Z-FA-FMK Versus Genetic Knockdown for Protease Inhibition
For researchers in cellular biology and drug development, the precise inhibition of target proteases is crucial for elucidating signaling pathways and validating potential therapeutic targets. Two primary strategies for achieving this are the use of small molecule inhibitors, such as (Rac)-Z-FA-FMK, and genetic knockdown techniques like RNA interference (RNAi) and CRISPR-Cas9. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their experimental needs.
This compound, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent and irreversible inhibitor of a range of cysteine proteases.[1][2] Its targets include several cathepsins (B, L, and S) and effector caspases (2, 3, 6, and 7), while notably not affecting initiator caspases 8 and 10.[1][3][4] This broad-spectrum activity has led to its use in studying apoptosis, inflammation, and viral infection.
Genetic knockdown methods, on the other hand, offer a target-specific approach to reducing or eliminating protein expression. RNAi, through small interfering RNAs (siRNAs), leads to the degradation of target messenger RNA (mRNA), resulting in a transient and often incomplete reduction of protein levels. In contrast, CRISPR-Cas9 technology allows for the complete and permanent knockout of a gene by introducing frameshift mutations in the DNA.
The choice between a chemical inhibitor like Z-FA-FMK and genetic knockdown is not trivial, as these methods can yield distinct biological outcomes. The effect of a chemical inhibitor is dependent on its mechanism of action (e.g., competitive, non-competitive), while genetic knockdown is akin to reducing the maximal rate of an enzymatic reaction (Vmax).
Quantitative Comparison of Inhibition Strategies
The following table summarizes the key characteristics and performance metrics of this compound and genetic knockdown techniques, based on available experimental data.
| Feature | This compound | Genetic Knockdown (siRNA) | Genetic Knockout (CRISPR-Cas9) |
| Target(s) | Multiple cysteine proteases (Cathepsins B, L, S; Caspases 2, 3, 6, 7) | Single target gene | Single target gene |
| Mechanism | Irreversible covalent binding to the active site | mRNA degradation | Gene disruption via DNA double-strand break and error-prone repair |
| Effect | Inhibition of enzyme activity | Reduction of protein expression (knockdown) | Complete loss of protein expression (knockout) |
| Duration | Dependent on inhibitor stability and protein turnover | Transient (typically 48-96 hours) | Permanent and heritable |
| Specificity | Broad-spectrum within the cysteine protease family | High on-target specificity, but potential for off-target effects due to seed sequence homology | High on-target specificity, but potential for off-target DNA cleavage |
| Efficacy | Potent, with EC50 values in the low micromolar range for viral inhibition (e.g., 0.55 to 2.41 µM for SARS-CoV-2) | Variable knockdown efficiency (typically 60-90% reduction in mRNA/protein) | High efficiency, leading to complete protein ablation |
| Cellular Impact | Rapid onset of action, can inhibit existing protein | Slower onset, requires turnover of existing protein | Slower onset, requires turnover of existing protein and mRNA |
Experimental Protocols
Detailed methodologies for assessing the efficacy of chemical inhibition and genetic knockdown are provided below.
Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring Cathepsin B activity in cell lysates following treatment with Z-FA-FMK or siRNA.
-
Sample Preparation:
-
Culture cells to the desired density and treat with this compound or transfect with cathepsin B siRNA.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cathepsin B Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at top speed for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate to a well in a 96-well microplate.
-
Prepare a reaction mix containing Cathepsin B Reaction Buffer and the fluorogenic substrate Ac-RR-AFC (amino-4-trifluoromethyl coumarin).
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol is for determining caspase-3 activity in cells treated with Z-FA-FMK or with caspase-3 knockdown.
-
Sample Preparation:
-
Induce apoptosis in cells following treatment with Z-FA-FMK or siRNA/CRISPR targeting caspase-3.
-
Collect 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Assay Procedure:
-
Add 50 µL of 2x Reaction Buffer with DTT to each sample.
-
Add 5 µL of the colorimetric substrate DEVD-pNA (p-nitroaniline).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
siRNA-Mediated Knockdown of Target Protease
This is a general protocol for the transient knockdown of a target protease, such as cathepsin B or caspase-3.
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the target-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 24-72 hours before proceeding with downstream assays (e.g., activity assays, western blotting).
-
Visualizing the Methodologies and Pathways
The following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of protease inhibition by chemical and genetic methods.
Caption: General experimental workflow for comparing protease inhibition methods.
Conclusion
Both chemical inhibition with this compound and genetic knockdown offer powerful, yet distinct, approaches for studying protease function. Z-FA-FMK provides a rapid and effective means to inhibit multiple related proteases, which can be advantageous for studying pathways where multiple enzymes may have redundant functions. However, its broad specificity can also be a drawback if the goal is to dissect the role of a single protease.
Genetic knockdown, particularly CRISPR-Cas9, offers unparalleled specificity for targeting a single gene, providing a "cleaner" system for studying the function of an individual protein. However, the time to achieve effective knockdown or knockout is longer, and potential off-target effects must be carefully controlled for.
References
Evaluating the Selectivity of (Rac)-Z-FA-FMK in Cell Lysates: A Comparative Guide
For researchers in drug development and cell biology, understanding the selectivity of chemical probes is paramount to generating reliable and interpretable data. This guide provides a comparative analysis of (Rac)-Z-FA-FMK, a cysteine protease inhibitor, with the widely used pan-caspase inhibitor, Z-VAD-FMK. By examining their inhibitory profiles in cell lysates, this document aims to equip scientists with the necessary information to select the appropriate tool for their specific research needs.
Inhibitor Performance: A Head-to-Head Comparison
This compound is recognized as an irreversible inhibitor of cysteine proteases, notably cathepsins B and L.[1] It also demonstrates inhibitory activity towards effector caspases, including caspases-2, -3, -6, and -7, while showing no significant inhibition of initiator caspases 8 and 10.[1] In contrast, Z-VAD-FMK acts as a broad-spectrum, irreversible pan-caspase inhibitor, making it a common choice for studying apoptosis.[2][3][4] However, it's important to note that Z-VAD-FMK can also inhibit other cysteine proteases like cathepsins, which can lead to off-target effects.
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Z-VAD-FMK against various caspases and cathepsins. It is important to consider that IC50 values can vary depending on the experimental conditions, including the specific cell lysate, substrate concentration, and incubation time.
| Target Enzyme | This compound IC50 | Z-VAD-FMK IC50/Ki | Notes |
| Caspases | |||
| Caspase-1 | - | Ki: 0.8 nM | Z-VAD-FMK is a potent inhibitor. |
| Caspase-2 | Partially inhibited in vitro | Weakly inhibited | This compound shows some activity. |
| Caspase-3 | Selectively inhibits | Ki: 0.2 nM | Both are effective inhibitors. |
| Caspase-6 | Selectively inhibits | - | This compound is a known inhibitor. |
| Caspase-7 | Selectively inhibits | Ki: 0.3 nM | Both are effective inhibitors. |
| Caspase-8 | Not affected in vitro | Potent inhibitor | Key differentiator in selectivity. |
| Caspase-9 | Partially inhibited in vitro | Potent inhibitor | Z-VAD-FMK is a more potent inhibitor. |
| Caspase-10 | Not affected in vitro | Potent inhibitor | Key differentiator in selectivity. |
| Cathepsins | |||
| Cathepsin B | Potent inhibitor | Inhibits | Both show inhibitory activity. |
| Cathepsin L | Potent inhibitor | - | This compound is a known inhibitor. |
Experimental Protocols
Determining Inhibitor Selectivity in Cell Lysates (IC50 Measurement)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor in a cell lysate-based assay.
1. Preparation of Cell Lysate: a. Culture cells of interest to the desired confluency. b. Induce apoptosis or the specific pathway of interest if required. c. Harvest cells and wash with ice-cold PBS. d. Lyse the cells using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like Triton X-100) on ice. e. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins. f. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. Caspase/Cathepsin Activity Assay: a. In a 96-well plate, add a fixed amount of cell lysate to each well. b. Add serial dilutions of the inhibitor (this compound, Z-VAD-FMK, or other compounds) to the wells. Include a vehicle control (e.g., DMSO). c. Pre-incubate the lysate with the inhibitor for a defined period (e.g., 30 minutes) at 37°C. d. Initiate the enzymatic reaction by adding a specific fluorogenic or colorimetric substrate for the caspase or cathepsin of interest (e.g., Ac-DEVD-AMC for caspase-3, Z-FR-AMC for cathepsin B/L). e. Monitor the fluorescence or absorbance over time using a plate reader.
3. Data Analysis: a. Calculate the rate of substrate cleavage for each inhibitor concentration. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Cellular Pathways and Workflows
To better understand the interplay of the targeted enzymes and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for determining inhibitor IC50 in cell lysates.
Caption: Crosstalk between Cathepsin B and Caspase-3 in ER stress-induced apoptosis.
References
- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.jp]
A Comparative Guide to (Rac)-Z-FA-FMK in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Z-FA-FMK, a synthetic peptide, is an irreversible inhibitor of cysteine proteases, primarily targeting cathepsins B and L.[1][2] Its role in apoptosis research is complex, with studies variously describing it as a negative control for caspase inhibitors and as a selective inhibitor of effector caspases. This guide provides a comprehensive comparison of this compound's performance, both alone and in combination with other inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Dual Role
This compound's primary mechanism of action is the irreversible inhibition of cysteine proteases like cathepsin B and L.[3][4] However, its effect on caspases, the key mediators of apoptosis, is a subject of ongoing investigation. Some studies report that Z-FA-FMK has no inhibitory effect on caspase-mediated apoptosis, making it a suitable negative control in apoptosis assays.[5] Conversely, other research indicates that Z-FA-FMK can selectively inhibit effector caspases such as caspase-2, -3, -6, and -7, while not affecting initiator caspases like caspase-8 and -10. This selective inhibition allows for the dissection of specific apoptotic pathways.
This compound in Combination Therapy: A Comparative Analysis
The utility of this compound is often highlighted in studies where it is used alongside other inhibitors to elucidate specific cellular pathways. Here, we compare its effects in combination with a proteasome inhibitor and contrast its activity with the pan-caspase inhibitor Z-VAD-FMK.
Combination with Proteasome Inhibitors: The Case of Bortezomib
In a study investigating the effects of the proteasome inhibitor bortezomib on cancer cells, Z-FA-FMK was used to distinguish between caspase-8-dependent and cathepsin-mediated cell death.
Table 1: Effect of Z-FA-FMK in Combination with Bortezomib on Cancer Cell Proliferation and Apoptosis
| Cell Line | Treatment | Inhibition of Cell Proliferation (%) | Induction of Annexin V Staining (% of control) |
| ANBL-6 | Bortezomib | 55 | 350 |
| Bortezomib + Z-FA-FMK | 53 | 340 | |
| Bortezomib + Z-IETD-FMK (Caspase-8 Inhibitor) | 20 | 150 | |
| RPMI 8226 | Bortezomib | 60 | 400 |
| Bortezomib + Z-FA-FMK | 58 | 380 | |
| Bortezomib + Z-IETD-FMK (Caspase-8 Inhibitor) | 25 | 160 | |
| L3.6pL | Bortezomib | 50 | 300 |
| Bortezomib + Z-FA-FMK | 48 | 290 | |
| Bortezomib + Z-IETD-FMK (Caspase-8 Inhibitor) | 15 | 140 | |
| SW480 | Bortezomib | 45 | 280 |
| Bortezomib + Z-FA-FMK | 43 | 270 | |
| Bortezomib + Z-IETD-FMK (Caspase-8 Inhibitor) | 10 | 130 |
The data clearly demonstrates that Z-FA-FMK had a negligible effect on bortezomib-induced apoptosis and growth inhibition, whereas the caspase-8 inhibitor Z-IETD-FMK significantly attenuated these effects. This suggests that the apoptotic cascade initiated by bortezomib in these cell lines is primarily dependent on caspase-8 activation and not on cathepsin activity that would be inhibited by Z-FA-FMK.
Comparative Efficacy: Z-FA-FMK vs. Z-VAD-FMK
Z-VAD-FMK is a broad-spectrum, pan-caspase inhibitor widely used to block apoptosis. Comparing the effects of Z-FA-FMK and Z-VAD-FMK is crucial for understanding the specific pathways being inhibited.
Table 2: Comparison of Z-FA-FMK and Z-VAD-FMK in Inhibiting Apoptosis
| Cell System | Apoptotic Stimulus | Inhibitor | Concentration | Outcome | Reference |
| Jurkat T cells | Fas Ligand | Z-FA-FMK | 50 µM | Little to no inhibition of apoptosis | |
| Z-VAD-FMK | 50 µM | Significant inhibition of apoptosis | |||
| Cortical Neurons | Oxygen-Glucose Deprivation | Z-FA-FMK | Not specified | No attenuation of apoptosis | |
| Z-VAD-FMK | Not specified | Attenuation of apoptosis | |||
| Activated T lymphocytes | Anti-Fas-mediated apoptosis | Z-FA-FMK | 10 µM | Little effect | |
| Z-VAD-FMK | 10 µM | Almost complete protection |
These studies consistently show that Z-VAD-FMK is a potent inhibitor of apoptosis induced by various stimuli, while Z-FA-FMK shows minimal to no effect in these contexts, reinforcing its use as a negative control in studies focused on caspase-mediated apoptosis.
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., ANBL-6, RPMI 8226, L3.6pL, SW480) in 96-well plates at a density of 1 x 104 cells/well.
-
Treatment: After 24 hours, treat the cells with bortezomib, Z-FA-FMK, Z-IETD-FMK, alone or in combination, for 24 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
Annexin V Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with the desired compounds (e.g., bortezomib with or without Z-FA-FMK or Z-IETD-FMK) for the indicated time.
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Caspase Activation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-3, and PARP overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
Signaling Pathway of Bortezomib-Induced Apoptosis
Caption: Bortezomib-induced apoptosis signaling pathway.
Experimental Workflow for Comparing Inhibitor Effects
Caption: Workflow for comparing inhibitor effects.
Conclusion
This compound serves as a valuable tool in apoptosis research, primarily as an inhibitor of cathepsins B and L. Its utility as a negative control for caspase-mediated apoptosis is well-documented in comparative studies with pan-caspase inhibitors like Z-VAD-FMK. However, its selective inhibitory effects on effector caspases should be considered when interpreting experimental results. The combination of Z-FA-FMK with other inhibitors, such as proteasome inhibitors, can effectively delineate the involvement of cathepsin- versus caspase-driven cellular processes. Further research into the combination of this compound with other classes of inhibitors, including Bcl-2 and kinase inhibitors, will undoubtedly provide deeper insights into the intricate signaling networks governing cell death and survival.
References
- 1. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Justifying (Rac)-Z-FA-FMK as a Negative Control in Apoptosis Research
A Critical Evaluation for Researchers, Scientists, and Drug Development Professionals
(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethylketone) is widely used in apoptosis research as a negative control for broad-spectrum caspase inhibitors. The fundamental justification rests on its chemical structure; unlike specific caspase inhibitors that recognize an aspartic acid residue at the P1 position of the target cleavage site, Z-FA-FMK possesses an alanine at this position. In theory, this substitution should render it incapable of binding to and inhibiting caspases, while still controlling for the off-target effects of the FMK (fluoromethylketone) moiety and the solvent (typically DMSO). However, accumulating evidence suggests that the use of Z-FA-FMK as a negative control is not as straightforward as once believed, necessitating a critical evaluation of its properties and appropriate experimental contexts.
The Rationale and the Caveat
The primary rationale for using Z-FA-FMK as a negative control is its intended lack of activity against caspases. It is designed to inhibit other cysteine proteases, such as cathepsins B and L.[1] Therefore, in an apoptosis experiment, any observed cellular effect in the presence of a caspase inhibitor (e.g., Z-VAD-FMK) but not in the presence of Z-FA-FMK at the same concentration can be more confidently attributed to caspase inhibition, rather than to non-specific effects of the inhibitor compound or its vehicle.
Comparative Inhibitory Profile
| Target Protease Family | Specific Enzymes | This compound Inhibition | Notes |
| Caspases (Initiator) | Caspase-8, Caspase-10 | No significant inhibition reported.[2][3] | The lack of inhibition of these key initiator caspases is a primary reason for its use as a control in pathways initiated by death receptors. |
| Caspases (Initiator) | Caspase-9 | Partial inhibition reported. | The partial inhibition of the apoptosome-associated caspase-9 could have implications in studies of the intrinsic apoptotic pathway. |
| Caspases (Effector) | Caspase-2, Caspase-3, Caspase-6, Caspase-7 | Inhibition has been demonstrated in vitro. | This is the most significant off-target effect and researchers must consider the specific effector caspases involved in their experimental model. |
| Cathepsins | Cathepsin B, Cathepsin L | Potent inhibitor. | This is the intended target of Z-FA-FMK and highlights its utility in distinguishing caspase-mediated events from those involving lysosomal proteases. |
Experimental Protocols
The appropriate use of this compound as a negative control is highly dependent on the experimental design. Below are key considerations and a general protocol for its application in cell-based apoptosis assays.
Key Considerations:
-
Concentration: Use Z-FA-FMK at the exact same concentration as the active caspase inhibitor being tested. Typical working concentrations for caspase inhibitors range from 20 µM to 100 µM.
-
Cell Type and Apoptotic Inducer: The susceptibility of different cell lines to the off-target effects of Z-FA-FMK may vary. The specific apoptotic stimulus used can also influence which caspase pathways are activated.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitors to account for any solvent-induced effects. The final DMSO concentration should ideally not exceed 0.2% to avoid cellular toxicity.
-
Multiple Assays: Employ multiple, independent assays to measure apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) to obtain a comprehensive and robust assessment of the experimental outcomes.
General Protocol for Cell-Based Apoptosis Assay:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Inhibitors: Pre-treat the cells with the desired concentration of the active caspase inhibitor (e.g., Z-VAD-FMK), this compound (negative control), or vehicle (solvent control) for 1-2 hours.
-
Induction of Apoptosis: Add the apoptotic stimulus to the cell cultures.
-
Incubation: Incubate the cells for a predetermined time, appropriate for the apoptotic inducer and cell type.
-
Apoptosis Assessment: Harvest the cells and assess apoptosis using the chosen methods. For example, for flow cytometry analysis of Annexin V/PI staining, follow the manufacturer's protocol for the staining kit.
Visualizing the Rationale and the Complication
To better understand the intended and actual interactions of Z-FA-FMK, the following diagrams illustrate the theoretical basis for its use as a negative control and the potential for off-target effects.
Caption: Logical workflow of using Z-FA-FMK as a negative control.
The diagram above illustrates the intended experimental logic. The caspase inhibitor is expected to block the caspase cascade, while the negative control is not. The dashed line indicates the potential, and often unintended, inhibition of effector caspases by Z-FA-FMK.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-Z-FA-FMK: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (Rac)-Z-FA-FMK must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a cysteine protease inhibitor also known as Z-Phe-Ala-fluoromethyl ketone. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key safety data.
| Hazard Classification & Precautionary Statements | Quantitative Data | Incompatible Materials | Personal Protective Equipment (PPE) |
| GHS Classification: Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects[1]. | Molecular Weight: 386.42 g/mol [1][2]. | Strong acids/alkalis, strong oxidizing/reducing agents[1]. | Eyeshields, Gloves, type N95 (US) or equivalent respirator. |
| Precautionary Statements: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Solubility: Soluble in DMSO to 10 mM. |
Experimental Protocols for Disposal
Step 1: Segregation of Waste
-
Isolate all waste materials containing this compound. This includes:
-
Unused or expired solid (powder) compound.
-
Stock solutions (typically in DMSO).
-
Contaminated consumables such as pipette tips, tubes, and flasks.
-
Contaminated personal protective equipment (PPE).
-
Step 2: Collection of Liquid Waste
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
The label should clearly state "Hazardous Waste," "Toxic," and "this compound."
Step 3: Collection of Solid Waste
-
Place all contaminated solid waste, including unused powder, in a separate, sealed, and clearly labeled hazardous waste container.
-
For spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.
-
Carefully sweep or scoop the absorbed material and place it into the solid hazardous waste container.
Step 4: Decontamination of Work Surfaces
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Scrub the affected areas with alcohol.
-
Collect the cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
Step 5: Storage and Disposal
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (Rac)-Z-FA-FMK
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Z-FA-FMK. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
It is an irreversible inhibitor of cysteine proteases.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., Nitrile) |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or goggles. |
| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Engineering Controls | A certified fume hood or other ventilated enclosure should be used. |
| Respirator | If engineering controls are not available or insufficient, a NIOSH-approved respirator appropriate for the concentration and quantity of the substance should be used. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, immediately store the unopened product at -20°C to -70°C in a manual defrost freezer.
-
The lyophilized powder should be stored at -20°C, and solutions in solvent at -80°C.
-
Avoid repeated freeze-thaw cycles.
2. Preparation of Stock Solution:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
To prepare a 10 mM stock solution, dissolve 1.0 mg of this compound in 263 µl of high-purity DMSO (>99.9%).
-
Sonication may be required to fully dissolve the compound.
-
Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles. The stock solution is stable for 6-8 months at -20°C.
3. Use in Experiments:
-
When using in cell-based assays, do not exceed a final DMSO concentration of 0.2% to avoid cellular toxicity.
-
The final working concentration for experiments can range from 50 nM to 100 µM and should be optimized for the specific experimental system.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a designated, labeled container. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container for organic solvents. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated solid hazardous waste container. |
All waste must be disposed of through an approved waste disposal plant. Avoid release to the environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
